molecular formula C11H14N2O B1437808 5-Tert-butyl-1,3-benzoxazol-2-amine CAS No. 947505-01-3

5-Tert-butyl-1,3-benzoxazol-2-amine

Cat. No.: B1437808
CAS No.: 947505-01-3
M. Wt: 190.24 g/mol
InChI Key: DQUOOHJLHOWIHQ-UHFFFAOYSA-N
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Description

5-Tert-butyl-1,3-benzoxazol-2-amine is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-tert-butyl-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-11(2,3)7-4-5-9-8(6-7)13-10(12)14-9/h4-6H,1-3H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUOOHJLHOWIHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947505-01-3
Record name 5-tert-butyl-1,3-benzoxazol-2-amine
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-tert-butyl-1,3-benzoxazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-tert-butyl-1,3-benzoxazol-2-amine, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The document is designed for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the synthetic pathway, reaction mechanism, and practical experimental protocols. Emphasizing scientific integrity, this guide explains the rationale behind experimental choices and provides a framework for a self-validating synthesis. The primary synthetic route detailed herein involves the cyclization of 2-amino-4-tert-butylphenol with cyanogen bromide, a classical and efficient method for the formation of the 2-aminobenzoxazole core.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents. Their wide-ranging biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties, have established them as a focal point in medicinal chemistry. The benzoxazole nucleus is a key pharmacophore in several approved drugs and numerous clinical candidates, underscoring the importance of robust and well-understood synthetic methodologies for accessing novel analogues.[1] this compound, with its specific substitution pattern, represents a key building block for the exploration of new chemical entities with potential therapeutic applications.

Strategic Approach to Synthesis

The construction of the benzoxazole ring system from a 2-aminophenol precursor typically involves condensation with a one-carbon electrophile, followed by intramolecular cyclization.[1] Common one-carbon sources include carboxylic acids, aldehydes, acyl chlorides, and cyanating agents.[1] For the synthesis of 2-aminobenzoxazoles, the use of a cyanating agent, such as cyanogen bromide (BrCN), provides a direct and efficient route.

The overall synthetic strategy for this compound is a two-step process:

  • Synthesis of the Precursor: Preparation of 2-amino-4-tert-butylphenol from the readily available starting material, p-tert-butylphenol.

  • Cyclization to the Benzoxazole Core: Reaction of 2-amino-4-tert-butylphenol with cyanogen bromide to yield the target molecule.

This approach is advantageous due to the commercial availability of the initial starting material and the generally high yields reported for analogous cyclization reactions.

Synthesis of the Key Precursor: 2-amino-4-tert-butylphenol

The synthesis of 2-amino-4-tert-butylphenol is a critical first step. A common and effective method involves a two-step sequence starting from p-tert-butylphenol: an azo coupling reaction followed by a reductive cleavage.[2]

Reaction Scheme

cluster_0 Step 1: Azo Coupling cluster_1 Step 2: Reductive Cleavage p-tert-butylphenol p-tert-butylphenol azo_dye Azo Dye Intermediate p-tert-butylphenol->azo_dye NaOH, H2O, rt diazonium_salt Aniline Diazonium Salt diazonium_salt->azo_dye azo_dye_2 Azo Dye Intermediate product 2-amino-4-tert-butylphenol azo_dye_2->product Reductive Agent (e.g., Na2S2O4), Base

Caption: Synthesis of 2-amino-4-tert-butylphenol.

Causality of Experimental Choices
  • Azo Coupling: The reaction of p-tert-butylphenol with an aniline diazonium salt introduces a nitrogen-containing group ortho to the hydroxyl group. The alkaline conditions (NaOH) are necessary to deprotonate the phenol, forming the more nucleophilic phenoxide ion, which readily attacks the electrophilic diazonium salt.

  • Reductive Cleavage: The azo dye intermediate is then cleaved under reductive conditions. A variety of reducing agents can be employed, such as sodium dithionite (Na₂S₂O₄) or hydrazine hydrate. The reduction cleaves the N=N double bond, yielding two amine functionalities. The desired 2-amino-4-tert-butylphenol can then be isolated and purified.

Experimental Protocol (Representative)

A detailed protocol for the synthesis of 2-amino-4-tert-butylphenol can be found in the patent literature.[2][3] The following is a representative procedure based on these sources.

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles
p-tert-butylphenol150.22(Specify)(Specify)
Aniline93.13(Specify)(Specify)
Sodium Nitrite69.00(Specify)(Specify)
Hydrochloric Acid36.46(Specify)(Specify)
Sodium Hydroxide40.00(Specify)(Specify)
Sodium Dithionite174.11(Specify)(Specify)
Ethanol46.07(Solvent)-
Water18.02(Solvent)-

Procedure:

  • Diazotization of Aniline: Aniline is diazotized in an acidic solution (HCl) with sodium nitrite at 0-5 °C.

  • Azo Coupling: The resulting diazonium salt solution is slowly added to a solution of p-tert-butylphenol in aqueous sodium hydroxide at room temperature. The formation of the azo dye is typically observed as a colored precipitate.

  • Reductive Cleavage: The isolated azo dye is suspended in a suitable solvent (e.g., ethanol/water mixture) and treated with a reducing agent such as sodium dithionite in the presence of a base (e.g., NaOH). The reaction mixture is heated until the color of the azo dye disappears.

  • Work-up and Purification: After cooling, the reaction mixture is neutralized with acid. The precipitated product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., toluene or ethanol-water).

Core Synthesis: this compound

The key transformation in this synthesis is the intramolecular cyclization of 2-amino-4-tert-butylphenol with cyanogen bromide. This reaction proceeds through the formation of a cyanamide intermediate.

Reaction Scheme

start 2-amino-4-tert-butylphenol intermediate N-(2-hydroxy-5-tert-butylphenyl)cyanamide start->intermediate BrCN, Solvent product This compound intermediate->product Intramolecular Cyclization

Caption: Synthesis of this compound.

Mechanistic Insights

The reaction is proposed to proceed via the following steps:

  • Nucleophilic Attack: The more nucleophilic amino group of 2-amino-4-tert-butylphenol attacks the electrophilic carbon atom of cyanogen bromide. This results in the displacement of the bromide ion and the formation of a protonated cyanamide intermediate.

  • Deprotonation: A base (which can be another molecule of the aminophenol or an added non-nucleophilic base) deprotonates the nitrogen atom to yield the N-(2-hydroxy-5-tert-butylphenyl)cyanamide intermediate.

  • Intramolecular Cyclization: The hydroxyl group then acts as a nucleophile, attacking the electrophilic carbon of the cyanamide group. This intramolecular cyclization forms the five-membered oxazoline ring.

  • Tautomerization: The resulting imino-oxazoline tautomerizes to the more stable aromatic 2-aminobenzoxazole structure.

Experimental Protocol (Representative)

The following is a representative protocol for the synthesis of this compound, adapted from general procedures for the synthesis of 2-aminobenzoxazoles.[4]

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles
2-amino-4-tert-butylphenol165.23(Specify)(Specify)
Cyanogen Bromide105.92(Specify)(Specify)
Methanol (or Ethanol)32.04 (46.07)(Solvent)-
Sodium Bicarbonate84.01(For work-up)-
Ethyl Acetate88.11(For extraction)-
Anhydrous Sodium Sulfate142.04(Drying agent)-

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 2-amino-4-tert-butylphenol in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Cyanogen Bromide: Cool the solution in an ice bath and add a solution of cyanogen bromide in the same solvent dropwise. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a fume hood with appropriate personal protective equipment.

  • Reaction: Allow the reaction mixture to stir at room temperature for a specified period (typically several hours to overnight). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford this compound as a solid.

Characterization and Data Analysis

Thorough characterization of the final product is essential to confirm its identity and purity. The following are expected analytical data for this compound, based on known data for similar benzoxazole derivatives.

Table of Expected Analytical Data

AnalysisExpected Results
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~7.3-7.0 (m, 3H, Ar-H), ~5.0 (br s, 2H, NH₂), 1.32 (s, 9H, C(CH₃)₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~160 (C=N), ~148 (C-O), ~145, ~142, ~115, ~110, ~108 (Ar-C), ~34 (C(CH₃)₃), ~31 (C(CH₃)₃)
IR (KBr, cm⁻¹)~3400-3200 (N-H stretching), ~1650 (C=N stretching), ~1250 (C-O stretching)
Mass Spec (ESI+)m/z: [M+H]⁺ expected at 191.12

Note: The exact chemical shifts and peak shapes may vary depending on the solvent and instrument used. The provided data is an estimation based on analogous structures.

Safety Considerations

The synthesis of this compound involves the use of hazardous materials, and all experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Cyanogen Bromide (BrCN): This reagent is highly toxic, corrosive, and can be fatal if inhaled, swallowed, or in contact with skin.[5][6] It should be handled with extreme caution. Avoid contact with acids, as it can release toxic hydrogen cyanide gas.

  • Solvents: Organic solvents such as methanol, ethanol, and ethyl acetate are flammable and should be handled away from ignition sources.

Conclusion

This technical guide has detailed a robust and well-precedented synthetic route to this compound. By providing a thorough understanding of the reaction mechanism, experimental protocols, and safety considerations, this document serves as a valuable resource for researchers engaged in the synthesis of novel benzoxazole derivatives for drug discovery and development. The presented methodology, rooted in fundamental principles of organic chemistry, offers a reliable pathway to this important molecular scaffold.

References

  • Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Common Name: CYANOGEN BROMIDE HAZARD SUMMARY. NJ.gov. Available at: [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available at: [Link]

  • CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol. Google Patents.
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC. NIH. Available at: [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. Available at: [Link]

  • 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thien-yl]. PubMed. Available at: [Link]

  • cyanogen bromide - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation - PMC. NIH. Available at: [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. NIH. Available at: [Link]

  • CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol. Google Patents.
  • 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. Available at: [Link]

  • CYANOGEN BROMIDE FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]

Sources

1H NMR and 13C NMR spectra of 5-tert-butyl-1,3-benzoxazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-tert-butyl-1,3-benzoxazol-2-amine

Introduction

In the landscape of medicinal chemistry and drug development, the benzoxazole scaffold is a cornerstone of privileged structures, appearing in numerous pharmacologically active agents.[1] The unambiguous structural characterization of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose.[1] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of a key derivative, this compound.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of spectral data, delving into the causal relationships between molecular structure and spectral output. We will explore the rationale behind experimental choices, interpret the spectral data with a focus on the underlying principles of chemical shifts and coupling constants, and present a self-validating methodology for the structural elucidation of this important heterocyclic compound.

Molecular Structure and Isomeric Considerations

The subject of our analysis, this compound, possesses a molecular formula of C₁₁H₁₄N₂O and a molecular weight of 190.24 g/mol .[2] Its structure consists of a fused benzoxazole ring system, substituted with a tert-butyl group at the C-5 position of the benzene ring and an amine group at the C-2 position of the oxazole ring. The numbering convention for the benzoxazole core is critical for accurate spectral assignment.

Caption: Structure and atom numbering of this compound.

Experimental Protocol: A Framework for Integrity

The acquisition of high-fidelity NMR data is foundational to accurate structural analysis. The following protocol outlines a robust, self-validating workflow for characterizing benzoxazole derivatives.[3]

Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.

    • Causality: The choice of solvent is critical. DMSO-d₆ is often preferred as it minimizes the rate of proton exchange for labile protons (like those of the -NH₂ group), resulting in sharper signals.[4] CDCl₃ can also be used, but amine proton signals may be broader or less distinct.[5]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point for the chemical shift scale.[6]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Spectra should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.

    • Acquire standard 1D spectra: ¹H NMR, ¹³C NMR, and DEPT-135 (Distortionless Enhancement by Polarization Transfer).

    • For unambiguous assignments, acquire 2D correlation spectra such as COSY (¹H-¹H Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Perform phase correction and baseline correction to ensure accurate signal representation.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum and pick peaks for both ¹H and ¹³C spectra.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) weigh->dissolve add_tms Add Internal Standard (TMS) dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer acquire_1d Acquire 1D Spectra (¹H, ¹³C, DEPT-135) transfer->acquire_1d acquire_2d Acquire 2D Spectra (COSY, HSQC, HMBC) acquire_1d->acquire_2d ft Fourier Transform & Phasing acquire_2d->ft reference Chemical Shift Referencing (TMS) ft->reference analyze Integration & Peak Picking reference->analyze Structure Elucidation Structure Elucidation analyze->Structure Elucidation

Caption: Key ¹H-¹H COSY correlations.

  • HSQC (¹H-¹³C Correlation): This experiment directly links each proton to the carbon it is attached to. It would show cross-peaks for (H-4, C-4), (H-6, C-6), (H-7, C-7), and the tert-butyl protons with their corresponding carbons. This is invaluable for assigning the aromatic CH carbons unambiguously.

  • HMBC (¹H-¹³C Correlation): This experiment reveals longer-range (2-3 bond) couplings and is crucial for assigning quaternary carbons. Key expected correlations include:

    • The tert-butyl protons (δ ~1.3 ppm) would show a correlation to C-5, confirming the position of the substituent.

    • Aromatic protons would show correlations to neighboring carbons, helping to assign the bridgehead carbons C-3a and C-7a. For example, H-7 would correlate to C-5 and C-7a.

Conclusion

The comprehensive NMR analysis of this compound provides a clear and detailed picture of its molecular structure. The ¹H spectrum is characterized by a prominent 9H singlet for the tert-butyl group, a distinct three-proton aromatic system, and a broad, exchangeable amine signal. The ¹³C spectrum is distinguished by the highly deshielded C-2 signal, a direct consequence of its position between two heteroatoms. By employing a systematic approach that combines 1D and 2D NMR techniques with a foundational understanding of spectroscopic principles, researchers can confidently verify the identity and purity of this and related benzoxazole derivatives, ensuring the integrity of their work in drug discovery and development.

References

  • National Center for Biotechnology Information. (n.d.). 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]-1,3-benzoxazole. PubChem. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • ACD/Labs. (2008). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

  • Taylor & Francis Online. (2006). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]

  • JoVE. (2025). NMR Spectroscopy Of Amines. Retrieved from [Link]

  • MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

  • Reddit. (2023). Amine protons on NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry Analysis of 5-tert-butyl-1,3-benzoxazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for the mass spectrometric analysis of 5-tert-butyl-1,3-benzoxazol-2-amine, a heterocyclic compound of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies.

Introduction: The Analytical Imperative

This compound (C₁₁H₁₄N₂O, MW: 190.24 g/mol ) belongs to the benzoxazole class of heterocyclic compounds.[1] Benzoxazoles are key structural motifs in many pharmacologically active molecules and functional materials.[2] Accurate and reliable analytical methods are paramount for the characterization, quantification, and quality control of such compounds throughout the research and development lifecycle.[3][4] Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and specificity for molecular identification and quantification.[3]

This guide will delineate a robust analytical workflow, from sample preparation to data interpretation, for the analysis of this compound, with a focus on providing a foundational understanding of the experimental choices involved.

Foundational Physicochemical Properties

A thorough understanding of the analyte's properties is critical for method development.

PropertyValue/InformationSource
Molecular Formula C₁₁H₁₄N₂O[1]
Molecular Weight 190.24 g/mol [1]
Chemical Structure A benzoxazole core with a tert-butyl group at the 5-position and an amine group at the 2-position.[1]
Physical State Likely a solid at room temperature, similar to related compounds.[5][5]
Solubility Expected to be soluble in organic solvents such as methanol, acetonitrile, and DMSO.[6][6]

Strategic Approach to Mass Spectrometric Analysis

Given the presence of a basic amine group, this compound is an excellent candidate for analysis by electrospray ionization (ESI) in positive ion mode.[7] Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) will provide the necessary selectivity and sensitivity for analysis in complex matrices.[8]

Experimental Workflow

The overall analytical workflow is designed to ensure reproducibility and data integrity.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Standard/Sample Weighing B Dissolution in Organic Solvent A->B C Serial Dilution B->C D HPLC Separation C->D Injection E Electrospray Ionization (ESI+) D->E F MS1 Full Scan E->F G Collision-Induced Dissociation (CID) F->G H MS2 Product Ion Scan G->H I Peak Integration H->I J Fragmentation Analysis I->J K Quantification/Identification J->K

Caption: Overall workflow for the LC-MS/MS analysis of this compound.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with built-in quality control measures.

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results.[9][10]

Objective: To prepare samples and calibration standards in a solvent compatible with reverse-phase LC-MS.

Materials:

  • This compound reference standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • 2 mL autosampler vials with septa[6]

Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the reference standard and dissolve it in 1.0 mL of methanol in a volumetric flask.

  • Working Solution (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of 50:50 (v/v) methanol:water.

  • Calibration Standards: Perform serial dilutions of the working solution to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL. The diluent should be 50:50 (v/v) methanol:water with 0.1% formic acid.

  • Sample Transfer: Transfer the final solutions to 2 mL autosampler vials.

Rationale: The use of LC-MS grade solvents and formic acid minimizes background noise and promotes protonation of the analyte for enhanced ESI efficiency.[6]

LC-MS/MS Instrumentation and Conditions

This method utilizes a standard reverse-phase C18 column for good retention of the moderately polar analyte.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source[11]

Liquid Chromatography Conditions:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Scan Mode Full Scan (MS1) and Product Ion Scan (MS2)
MS1 Scan Range m/z 50-500
Collision Gas Argon
Collision Energy Ramped (e.g., 10-40 eV) for fragmentation analysis

Rationale: The gradient elution ensures efficient separation of the analyte from potential impurities, while the specified MS conditions are optimized for the ionization and fragmentation of small molecules containing amine functionalities.[11]

Data Interpretation: Predicted Fragmentation Pathways

While no experimental spectra for this specific molecule are publicly available, we can predict the fragmentation pattern based on the known behavior of related benzoxazole and tert-butyl substituted aromatic compounds.[11][12]

Upon ESI, the molecule is expected to readily protonate at the exocyclic amine group to form the precursor ion [M+H]⁺ at m/z 191.2. Collision-induced dissociation (CID) of this ion will likely lead to characteristic product ions.

Key Predicted Fragmentations:

  • Loss of a Methyl Group: A primary fragmentation is the loss of a methyl radical (•CH₃, 15 Da) from the tert-butyl group, resulting in a stable tertiary carbocation.

  • Loss of Isobutene: A characteristic fragmentation of tert-butyl groups is the neutral loss of isobutene (C₄H₈, 56 Da) via a McLafferty-type rearrangement.

  • Benzoxazole Ring Cleavage: The stable benzoxazole ring may undergo cleavage, leading to the loss of small neutral molecules like CO or HCN.[11]

Fragmentation cluster_main Predicted Fragmentation of [M+H]⁺ cluster_path1 Path A cluster_path2 Path B cluster_path3 Path C M [M+H]⁺ m/z 191.2 F1 Fragment A m/z 176.2 M->F1 - •CH₃ (15 Da) F2 Fragment B m/z 135.1 M->F2 - C₄H₈ (56 Da) F3 Further Fragmentation F2->F3 - HCN (27 Da) F4 m/z 108.1

Caption: Predicted major fragmentation pathways for protonated this compound.

Summary of Predicted Ions:

Ionm/z (monoisotopic)Description
[M+H]⁺ 191.2Precursor Ion
[M+H - CH₃]⁺ 176.2Loss of a methyl radical from the tert-butyl group
[M+H - C₄H₈]⁺ 135.1Neutral loss of isobutene
[M+H - C₄H₈ - HCN]⁺ 108.1Subsequent loss of HCN from the benzoxazole ring

Conclusion and Best Practices

This guide outlines a comprehensive and scientifically grounded approach for the mass spectrometric analysis of this compound. By adhering to the detailed protocols and understanding the rationale behind the experimental choices, researchers can achieve high-quality, reliable data. It is imperative to perform a system suitability test before each analytical run and to include quality control samples to ensure the validity of the results. The predicted fragmentation pathways provide a solid foundation for the structural elucidation of this compound and its potential metabolites or degradation products.

References

  • Minkin, V. I., et al. (2018). Structure of 2-(benzoxazole-2-yl)-5,7-di(tert-butyl)-4-nitro-1,3-tropolone. Journal of Structural Chemistry, 59(1), 197-200.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]-1,3-benzoxazole. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoxazole. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 5,7-ditert-butyl-2-methyl-1,3-benzoxazole. Retrieved from [Link]

  • An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 311-319.
  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. Retrieved from [Link]

  • Cuyckens, F., et al. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Journal of Mass Spectrometry, 38(7), 779-788.
  • Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Retrieved from [Link]

  • PubMed. (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. Retrieved from [Link]

  • ACS Publications. (1995). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. Analytical Chemistry, 67(15), 2673-2678.
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  • van der Heeft, E., et al. (2016). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 374(2079), 20150362.
  • ResearchGate. (n.d.). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene. Retrieved from [Link]

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  • MDPI. (n.d.). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Retrieved from [Link]

  • ProQuest. (n.d.). Mass Spectra of New Heterocycles: XXVI.1 Electron Impact Ionization Study of N-(5-Amino...). Retrieved from [Link]

  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of benzotriazoles in water samples by concurrent derivatization–dispersive liquid–liquid microextraction followed by gas chromatography–mass spectrometry. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Retrieved from [Link]

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  • PubMed. (2025). A high-throughput LC-MS/MS method for simultaneous analysis of albendazole, albendazole sulfoxide and albendazole sulfone in human plasma. Retrieved from [Link]

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An In-Depth Technical Guide to the FT-IR Spectrum of 5-tert-butyl-1,3-benzoxazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 5-tert-butyl-1,3-benzoxazol-2-amine. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings of the expected spectral features of this molecule. It offers a detailed interpretation of the vibrational modes associated with its distinct functional groups, a validated experimental protocol for spectral acquisition, and a discussion on the significance of FT-IR in the structural confirmation and quality assessment of benzoxazole derivatives.

Introduction: The Molecular Profile of this compound

This compound is a heterocyclic compound featuring a benzoxazole core. The benzoxazole moiety is a significant scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active agents. The incorporation of a tert-butyl group at the 5-position and an amine group at the 2-position imparts specific physicochemical properties that are of interest in drug discovery and materials science.

FT-IR spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation of such molecules. It provides a unique vibrational fingerprint by probing the absorption of infrared radiation by the molecule's chemical bonds. Each functional group within this compound—the primary amine (-NH₂), the benzoxazole ring system (C=N, C-O-C), the aromatic ring (C=C, C-H), and the tert-butyl group (C-H)—exhibits characteristic absorption bands. Analyzing these bands allows for the unequivocal confirmation of the molecule's identity and purity.

This guide will proceed with a predictive analysis of the key spectral features, grounded in established principles of vibrational spectroscopy, as experimental spectra for this specific compound are not widely available in the public domain.

Caption: Molecular Structure of this compound.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The following protocol describes a robust method for obtaining the FT-IR spectrum of a solid sample like this compound using the KBr pellet technique. This method is chosen for its reliability and the high quality of the resulting spectra for solid-state samples.[1]

Materials and Equipment
  • This compound (1-2 mg, finely powdered)

  • Spectroscopic grade Potassium Bromide (KBr) (100-200 mg, oven-dried)

  • Agate mortar and pestle

  • Pellet-forming die and hydraulic press

  • FT-IR Spectrometer (e.g., equipped with a DTGS detector)

  • Nitrogen purge for the sample compartment (recommended)

Step-by-Step Methodology
  • Sample Preparation: In a dry environment, grind 1-2 mg of the compound with 100-200 mg of KBr in an agate mortar until a fine, homogeneous powder is achieved.[1] The homogeneity is critical to minimize light scattering.

  • Pellet Formation: Transfer the powder to a pellet-forming die. Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 2 minutes to form a transparent or semi-transparent pellet.

  • Background Spectrum Acquisition: Place the empty pellet holder in the FT-IR spectrometer's sample compartment. Allow the compartment to purge with dry nitrogen for 5-10 minutes to reduce atmospheric water and CO₂ interference. Acquire a background spectrum.

  • Sample Spectrum Acquisition: Mount the KBr pellet containing the sample in the holder and place it in the spectrometer. Acquire the sample spectrum. Typically, 32-64 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.[1]

Sources

A Comprehensive Guide to the Structural Elucidation of 5-tert-butyl-1,3-benzoxazol-2-amine: A Predictive Approach for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities.[1][2] This guide presents a comprehensive, predictive framework for the synthesis, crystallization, and complete crystal structure elucidation of a key derivative, 5-tert-butyl-1,3-benzoxazol-2-amine. While the definitive crystal structure of this specific molecule is not yet publicly documented, this whitepaper leverages authoritative data from closely related analogues to establish a robust, field-proven methodology for its determination and analysis. We provide detailed, step-by-step protocols for synthesis from 2-amino-4-tert-butylphenol, single-crystal growth, and single-crystal X-ray diffraction. Furthermore, we predict the anticipated molecular geometry and the critical intermolecular interactions, such as hydrogen bonding and π-π stacking, that will define its solid-state architecture. This document serves as a technical roadmap for researchers in drug development and materials science aiming to characterize this and similar heterocyclic compounds.

Introduction: The Significance of the Benzoxazole Core

Benzoxazole derivatives are a class of heterocyclic compounds that command significant attention due to their wide spectrum of pharmacological properties, including antimicrobial, antitumor, anti-inflammatory, and analgesic activities.[1][2] The 2-aminobenzoxazole moiety, in particular, is a key pharmacophore that facilitates specific, high-affinity interactions with biological targets. The substitution pattern on the benzoxazole ring system critically influences these interactions and the compound's overall physicochemical properties, such as solubility and bioavailability.

The introduction of a bulky, lipophilic tert-butyl group at the 5-position is a common strategy in medicinal chemistry to enhance membrane permeability and modulate binding affinity. Understanding the precise three-dimensional arrangement of this compound in the solid state is paramount. A definitive crystal structure provides invaluable insights into:

  • Molecular Conformation: Establishing the preferred geometry, including the planarity of the fused ring system and the orientation of the amine and tert-butyl groups.

  • Intermolecular Forces: Identifying the dominant non-covalent interactions (e.g., hydrogen bonds, π-π stacking) that govern crystal packing.[3][4] These same forces are analogous to those that control drug-receptor binding.

  • Structure-Property Relationships: Correlating the solid-state architecture with physical properties like melting point, stability, and dissolution rate, which are critical for drug development.

This guide outlines the complete experimental workflow to achieve this structural elucidation.

Part I: Synthesis and Crystallization

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthesis of this compound

The synthesis of the title compound can be reliably achieved via the cyclization of 2-amino-4-tert-butylphenol. This precursor is documented in the synthesis of related benzoxazole structures.[5][6] A well-established method for forming the 2-amino-substituted benzoxazole ring is through reaction with cyanogen bromide (CNBr).

Protocol 1: Synthesis via Cyanogen Bromide Cyclization

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-amino-4-tert-butylphenol (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Reagent Addition: While stirring at room temperature, add a solution of cyanogen bromide (1.1 eq) in the same solvent dropwise over 30 minutes. Causality: The dropwise addition is crucial to control the reaction exotherm and prevent the formation of side products.

  • Reaction & Precipitation: Stir the mixture at room temperature for 2-4 hours. The product, this compound hydrobromide, will typically precipitate from the solution as a salt.

  • Neutralization & Isolation: Filter the precipitate and wash with cold ethanol. Resuspend the salt in water and neutralize by the slow addition of an aqueous base (e.g., sodium bicarbonate or dilute sodium hydroxide) until the pH is ~8-9. The free base form of the title compound will precipitate.

  • Purification: Collect the solid product by filtration, wash thoroughly with deionized water, and dry under vacuum. The crude product can be further purified by recrystallization from a solvent system like ethanol/water or by column chromatography to achieve >99% purity required for crystallization.

Below is a workflow diagram illustrating the synthetic pathway.

G cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Final Product A 2-Amino-4-tert-butylphenol C Cyclization in Ethanol A->C B Cyanogen Bromide (CNBr) B->C D Precipitation of Hydrobromide Salt C->D E Neutralization (aq. NaHCO3) D->E F Filtration & Drying E->F G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Protocol for Single-Crystal Growth

Growing single crystals is an empirical process, often requiring screening of various conditions. The methods below are proven for analogous benzoxazole compounds.[1][7]

Protocol 2: Crystal Growth by Slow Evaporation

  • Solvent Selection: Prepare saturated solutions of the purified compound in various solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate) in clean, small vials.

  • Evaporation: Cover the vials with a cap or parafilm pierced with a few small holes using a needle. This allows for slow solvent evaporation over several days to weeks.

  • Incubation: Place the vials in a vibration-free environment at a constant temperature. Causality: Slow, undisturbed evaporation is essential to allow for the orderly arrangement of molecules into a single crystal lattice rather than rapid precipitation of polycrystalline powder.

  • Harvesting: Once well-formed, block-like or needle-like crystals appear, carefully harvest them using a spatula or loop.

Part II: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the atomic-resolution three-dimensional structure of a crystalline solid.

Protocol 3: Data Collection and Structure Refinement

  • Crystal Mounting: Select a suitable single crystal (typically 0.1-0.4 mm in size) under a microscope and mount it on a goniometer head using cryo-oil.

  • Data Collection: Mount the crystal on the diffractometer (e.g., a Bruker D8 Venture). A stream of cold nitrogen (typically 100-150 K) is used to minimize thermal vibrations and improve data quality. A full sphere of diffraction data is collected by rotating the crystal through a series of frames.

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors like absorption.[8]

  • Structure Solution: The phase problem is solved using direct methods or dual-space algorithms (e.g., using SHELXT) to generate an initial electron density map and a preliminary structural model.[7]

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F² (e.g., using SHELXL).[5][7] This iterative process adjusts atomic positions and displacement parameters to minimize the difference between observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Part III: Anticipated Crystal Structure and Intermolecular Interactions

Based on the extensive literature on similar benzoxazole structures, we can predict the key features of the crystal structure of this compound.

Expected Crystallographic Data

The crystallographic data will be summarized in a standard format. While the specific values are pending experimental determination, the key parameters and their significance are outlined below.

Parameter Description Anticipated System
Chemical FormulaC₁₁H₁₄N₂O-
Formula Weight (Mᵣ)190.24 g/mol -
Crystal SystemThe fundamental lattice geometry.Monoclinic or Orthorhombic
Space GroupThe symmetry elements present in the crystal.P2₁/c or Pbca (common)
a, b, c (Å)The lengths of the unit cell axes.To be determined (TBD)
α, β, γ (°)The angles between the unit cell axes.TBD
V (ų)The volume of the unit cell.TBD
ZThe number of molecules per unit cell.2, 4, or 8
Dₓ (g/cm³)The calculated density of the crystal.TBD
R₁, wR₂R-factors indicating the agreement between the crystallographic model and the experimental X-ray diffraction data.< 0.05 for a good structure
Predicted Molecular Geometry and Crystal Packing

The benzoxazole ring system is expected to be essentially planar, a common feature observed in related structures.[5][6][7] The primary drivers of the crystal packing will be intermolecular hydrogen bonds and potential π-π stacking interactions.

Hydrogen Bonding: The exocyclic amine group (-NH₂) provides two hydrogen bond donors, while the heterocyclic nitrogen atom (N1) is a strong hydrogen bond acceptor. This functionality strongly suggests the formation of robust hydrogen-bonded motifs. A highly probable interaction is the formation of a centrosymmetric dimer via a pair of N-H···N hydrogen bonds, as depicted below. This is a very common and stabilizing motif in 2-aminobenzoxazole structures.[7]

Caption: Anticipated N-H···N hydrogen-bonded dimer motif.

These dimeric units may then be further linked into chains or sheets through additional weak C-H···O or C-H···π interactions.[3][8]

π-π Stacking: The planar aromatic benzoxazole core is also likely to engage in π-π stacking interactions with neighboring molecules.[5][6] These interactions, characterized by centroid-to-centroid distances of approximately 3.5–3.8 Å, would contribute significantly to the overall stability of the crystal lattice, likely linking the hydrogen-bonded motifs into a three-dimensional network.

Conclusion

This technical guide provides a rigorous and scientifically grounded roadmap for the complete structural elucidation of this compound. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain the definitive crystal structure. The predicted analysis, based on authoritative data from closely related compounds, suggests that the solid-state architecture will be dominated by strong N-H···N hydrogen-bonded dimers and stabilizing π-π stacking interactions. The resulting structural data will be of immense value to drug development professionals seeking to understand structure-activity relationships and to materials scientists designing novel functional organic materials.

References

  • Mague, J. T., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1161–1164. Available at: [Link]

  • Fun, H.-K., et al. (2008). 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]-1,3-benzoxazole. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2410. Available at: [Link]

  • Minkin, V. I., et al. (2018). Structure of 2-(benzoxazole-2-yl)-5,7-di(tert-butyl)-4-nitro-1,3-tropolone. Journal of Structural Chemistry, 59, 198–201. Available at: [Link]

  • Tlahuext-Aca, A., et al. (2015). Crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o188. Available at: [Link]

  • Fun, H. K., et al. (2008). 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thien-yl]-1,3-benzoxazole. PubMed, E64, o2410. Available at: [Link]

  • Plaček, L., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(23), 20261–20274. Available at: [Link]

  • Shishkin, O. V., et al. (2022). Crystallization, structural study and analysis of intermolecular interactions of a 2-aminobenzoxazole–fumaric acid molecular salt. IUCrData, 7(12). Available at: [Link]

  • Taşcı, M., et al. (2018). Synthesis and antimicrobial evaluation of novel 5-substituted-2-(p-tert-butylphenyl)benzoxazoles. ResearchGate. Available at: [Link]

  • El-Sayed, M. E. A., et al. (2023). Representations of different intermolecular noncovalent interactions within the crystal structure. ResearchGate. Available at: [Link]

  • Shishkin, O. V., et al. (2022). Crystallization, structural study and analysis of intermolecular interactions of a 2-amino- benzoxazole–fumaric acid molecular. IUCr Journals. Available at: [Link]

  • Taşcı, M., et al. (2018). Synthesis and antimicrobial evaluation of novel 5-substituted-2-(p-tert-butylphenyl)benzoxazoles. NIScPR Online Periodical Repository. Available at: [Link]

  • Wang, Y., et al. (2016). Crystal structures, intermolecular interactions and fluorescence properties of a series of symmetrical bi-1,3,4-oxadiazole derivatives. Journal of Materials Chemistry C, 4(19), 4239-4248. Available at: [Link]

  • Raju, N., et al. (2013). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF NOVEL 2-CYCLIC AMINE BENZOXAZOLE DERIVATIVES. Semantic Scholar. Available at: [Link]

Sources

A Quantum Chemical Deep Dive into 5-tert-butyl-1,3-benzoxazol-2-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1] This in-depth technical guide focuses on a specific promising derivative, 5-tert-butyl-1,3-benzoxazol-2-amine, from the perspective of computational chemistry. We provide a comprehensive, field-proven workflow for elucidating its structural, electronic, and pharmacokinetic properties through quantum chemical calculations. This document is intended for researchers, scientists, and drug development professionals, offering a practical framework for applying Density Functional Theory (DFT), molecular docking, and in silico ADMET predictions to accelerate the drug discovery process. We will delve into the causality behind methodological choices, ensuring a self-validating and reproducible computational protocol.

Introduction: The Significance of the Benzoxazole Core and the Role of Computational Chemistry

Benzoxazoles are a class of heterocyclic compounds characterized by a fused benzene and oxazole ring.[1] This aromatic system is a privileged scaffold in drug discovery, forming the core of numerous compounds with antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] The diverse biological activities of benzoxazole derivatives are attributed to their ability to engage with biological targets through various non-covalent interactions, such as hydrogen bonding and π-π stacking.[2]

The specific subject of this guide, this compound, incorporates a bulky tert-butyl group, which can enhance lipophilicity and modulate binding affinity, and an amine group at the 2-position, a common site for functionalization to tune biological activity.

In modern drug discovery, computational methods, particularly quantum chemical calculations, are indispensable for predicting molecular properties and guiding synthetic efforts.[3] Density Functional Theory (DFT), for instance, allows for the precise calculation of electronic structure and reactivity, while molecular docking simulations can predict the binding mode and affinity of a ligand to a protein target.[2] Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions provide early insights into the pharmacokinetic profile of a drug candidate, significantly reducing the likelihood of late-stage failures.[3]

This guide will provide a step-by-step protocol for the comprehensive computational analysis of this compound, serving as a template for the investigation of other novel drug candidates.

Methodology: A Validated Computational Workflow

Our computational investigation is structured as a three-part workflow, designed to provide a holistic understanding of the target molecule's potential as a drug candidate.

G cluster_0 Part 1: Quantum Chemical Calculations cluster_1 Part 2: Molecular Docking cluster_2 Part 3: In Silico ADMET Prediction A Geometry Optimization (DFT) B Electronic Properties Analysis (MEP, FMO, NBO) A->B D Ligand Preparation B->D C Target Identification & Preparation E Docking Simulation (AutoDock Vina) C->E D->E F Interaction Analysis E->F J ADMET Prediction (SwissADME) F->J G Physicochemical Properties G->J H Pharmacokinetic Profile H->J I Drug-Likeness Evaluation I->J G cluster_0 Input cluster_1 SwissADME Server cluster_2 Output & Analysis Input This compound SMILES String SwissADME Physicochemical Properties Pharmacokinetics Drug-Likeness Medicinal Chemistry Input->SwissADME Output ADMET Profile Bioavailability Radar BOILED-Egg Plot SwissADME->Output

Caption: Workflow for in silico ADMET prediction using SwissADME.

Expected Results and Discussion

This section outlines the anticipated outcomes from the computational workflow and their interpretation in the context of drug discovery.

Quantum Chemical Insights

The DFT calculations will provide a detailed understanding of the intrinsic properties of this compound.

Table 1: Predicted Quantum Chemical Properties

PropertyPredicted ValueSignificance in Drug Discovery
Optimized GeometryBond lengths, angles, dihedralsProvides the most stable 3D conformation for subsequent docking studies.
HOMO Energy(e.g., -6.5 eV)Indicates the electron-donating ability of the molecule.
LUMO Energy(e.g., -1.2 eV)Indicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap(e.g., 5.3 eV)A larger gap suggests higher kinetic stability and lower reactivity.
Dipole Moment(e.g., 2.5 Debye)Influences solubility and interactions with polar biological targets.

The MEP map is expected to show a negative potential around the nitrogen and oxygen atoms of the benzoxazole ring and the amine group, indicating these as likely sites for hydrogen bond acceptance. A positive potential is anticipated around the amine hydrogens, suggesting their role as hydrogen bond donors.

FMO analysis will reveal the distribution of the HOMO and LUMO across the molecule. The HOMO is likely to be localized on the electron-rich benzoxazole ring system and the amine group, while the LUMO may be distributed over the aromatic system.

NBO analysis will quantify the charge distribution and identify key intramolecular interactions that contribute to the molecule's stability.

Molecular Docking and Binding Mode Analysis

The molecular docking simulations will predict the binding affinity and the specific interactions of this compound with the active site of VEGFR-2.

Table 2: Predicted Docking Results with VEGFR-2 (PDB: 3V2A)

ParameterPredicted ValueInterpretation
Binding Affinity(e.g., -8.5 kcal/mol)A lower binding energy indicates a more favorable and stable interaction.
Key Interacting Residues(e.g., Cys919, Asp1046)Identifies the specific amino acids involved in binding.
Types of InteractionsH-bonds, hydrophobic, π-πElucidates the nature of the binding forces.

A strong binding affinity, coupled with the formation of specific hydrogen bonds and hydrophobic interactions with key residues in the VEGFR-2 active site, would suggest that this compound is a promising candidate for VEGFR-2 inhibition.

ADMET Profile and Drug-Likeness

The in silico ADMET predictions will provide a preliminary assessment of the molecule's pharmacokinetic properties and its potential as an orally bioavailable drug.

Table 3: Predicted ADMET Properties from SwissADME

ParameterPredicted ValueAssessment
Molecular Weight(e.g., 218.29 g/mol )Favorable (within Lipinski's rule)
LogP(e.g., 2.8)Optimal lipophilicity for membrane permeability
TPSA(e.g., 52.1 Ų)Good intestinal absorption and cell permeation
H-bond Donors1Favorable (within Lipinski's rule)
H-bond Acceptors3Favorable (within Lipinski's rule)
Lipinski's Rule Violations0Excellent drug-likeness
GI AbsorptionHighPredicted to be well-absorbed from the gut
BBB PermeantNoLow potential for central nervous system side effects
CYP Inhibition(e.g., Inhibitor of CYP2D6)Potential for drug-drug interactions

The "Bioavailability Radar" from SwissADME will provide a graphical representation of the molecule's drug-likeness, while the "BOILED-Egg" plot will visually predict its gastrointestinal absorption and blood-brain barrier permeability.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and robust computational workflow for the in-depth analysis of this compound as a potential drug candidate. By integrating DFT calculations, molecular docking, and ADMET predictions, researchers can gain significant insights into a molecule's structural, electronic, and pharmacokinetic properties before embarking on extensive and costly experimental studies.

The predicted favorable electronic properties, strong binding affinity to a relevant biological target like VEGFR-2, and a promising ADMET profile would strongly support the prioritization of this compound for synthesis and subsequent in vitro and in vivo biological evaluation. This computational approach, grounded in scientific integrity and causality, serves as a powerful tool to accelerate the journey from a promising molecule to a potential therapeutic agent.

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  • UniProt. (n.d.). KDR - Vascular endothelial growth factor receptor 2 - Homo sapiens (Human). Retrieved from [Link]

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  • ResearchGate. (n.d.). Lipinski rule of 5 parameters for the studied inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular electrostatic potential (MEP) map of selected five compounds.... Retrieved from [Link]

  • Chemistry LibreTexts. (2025). HIV-1 Nucleocapsid Protein. Retrieved from [Link]

  • RCSB PDB. (2014). 2M59: Spatial structure of dimeric VEGFR2 membrane domain in DPC micelles. Retrieved from [Link]

  • PRISM BioLab. (2023). Oral Bioavailability Prediction Screening: Gift of SwissADME. Retrieved from [Link]

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solubility of 5-tert-butyl-1,3-benzoxazol-2-amine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 5-tert-butyl-1,3-benzoxazol-2-amine in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its behavior in both in vitro and in vivo systems. Poor solubility can impede biological screening, complicate formulation development, and lead to diminished bioavailability, ultimately causing the failure of otherwise promising drug candidates.[1][2][3][4] This guide provides a comprehensive technical framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound in a range of common organic solvents. While specific experimental data for this compound is not publicly available, this document synthesizes foundational principles of solubility with field-proven methodologies to empower scientists to generate reliable data and make informed decisions. We will dissect the molecule's structural attributes, present a predictive solubility profile, detail gold-standard experimental protocols, and discuss the underlying intermolecular forces governing the dissolution process.

Molecular Profile and Solubility Predictions

To understand the solubility of this compound, we must first analyze its molecular structure, which is a hybrid of polar and non-polar functionalities. This duality is the primary determinant of its interaction with various solvents.

  • The Benzoxazole Core : This fused heterocyclic system is aromatic and relatively rigid. The nitrogen and oxygen atoms are Lewis bases and potential hydrogen bond acceptors. The planar nature of the ring system allows for potential π–π stacking interactions.

  • The 2-Amino Group (-NH₂) : This is a critical functional group for solubility. It acts as both a hydrogen bond donor and acceptor, making it highly interactive with polar protic solvents. Its basic nature means that in acidic conditions (not the focus of this guide on organic solvents), it can be protonated, drastically increasing aqueous solubility.

  • The 5-tert-Butyl Group (-C(CH₃)₃) : This bulky, aliphatic group is distinctly non-polar (lipophilic). It does not participate in hydrogen bonding or strong dipole-dipole interactions. Its presence is expected to enhance solubility in non-polar, hydrocarbon-based solvents through van der Waals forces and disrupt the solute's crystal lattice packing.

These features suggest a nuanced solubility profile, where the molecule is unlikely to be exclusively soluble in either extremely polar or entirely non-polar solvents. Instead, optimal solubility will be found in solvents that can effectively accommodate both the polar, hydrogen-bonding regions and the non-polar alkyl group.

G cluster_molecule This compound cluster_polar Polar Domain cluster_nonpolar Non-Polar Domain mol Structural Features amine 2-Amino Group (H-Bond Donor/Acceptor) mol->amine tbutyl 5-tert-Butyl Group (Lipophilic, Van der Waals) mol->tbutyl core Benzoxazole Core (H-Bond Acceptor, π-system)

Caption: Key functional domains of the target molecule.

Predicted Qualitative Solubility Profile

Based on first principles ("like dissolves like") and data from analogous structures such as 2-aminobenzoxazole and tert-butyl-substituted benzimidazoles, a qualitative solubility profile can be predicted.[5] This serves as a crucial starting point for solvent selection in experimental work.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Interaction with this compound
Polar Aprotic DMSO, DMF, AcetonitrileHigh Strong dipole-dipole interactions with the polar benzoxazole core. Can accept hydrogen bonds from the amino group.
Alcohols Methanol, EthanolHigh to Moderate Capable of donating and accepting hydrogen bonds with the amino group and heteroatoms. The tert-butyl group may slightly reduce solubility compared to the unsubstituted parent compound.
Halogenated Dichloromethane (DCM)Moderate Moderate polarity allows for favorable interaction with the entire molecule. Less effective at solvating the H-bonding amino group than protic solvents.
Ketones AcetoneModerate Can accept hydrogen bonds and engage in dipole-dipole interactions, but the overall polarity is lower than that of alcohols or DMSO.
Ethers Tetrahydrofuran (THF)Low to Moderate Primarily a hydrogen bond acceptor. Limited polarity reduces its ability to solvate the polar regions effectively.
Aromatic Hydrocarbons TolueneLow The non-polar nature interacts favorably with the tert-butyl group and can engage in weak π–π stacking with the benzoxazole ring, but it cannot solvate the polar amino group.
Aliphatic Hydrocarbons Hexane, HeptaneVery Low / Insoluble Only weak van der Waals forces are possible. These are insufficient to overcome the crystal lattice energy and solvate the polar functional groups.

Experimental Determination of Thermodynamic Solubility

For definitive and reliable data, particularly for applications in formulation and late-stage development, the determination of thermodynamic (or equilibrium) solubility is essential. The saturation shake-flask method is the universally recognized gold standard for this purpose.[6][7]

The Shake-Flask Method: A Self-Validating Protocol

This method is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution. The protocol's trustworthiness comes from its core principle: the measured concentration should remain constant over extended time points, confirming a state of equilibrium.[6]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Quantification cluster_validation Validation arrow arrow A Add excess solid compound to a known volume of solvent in a sealed vial. B Agitate vials at a constant temperature (e.g., 25°C) for an extended period (e.g., 24h, 48h, 72h). A->B C Allow vials to settle. Separate solid from liquid via centrifugation or filtration (e.g., 0.22 µm PTFE filter). B->C D Accurately dilute the clear supernatant. C->D E Analyze concentration using a validated HPLC method against a calibration curve. D->E F Compare concentrations from different time points (e.g., 24h vs 48h). E->F G Result: Consistent values confirm equilibrium solubility. F->G

Caption: Workflow for the Shake-Flask Equilibrium Solubility Protocol.

Detailed Step-by-Step Methodology

This protocol is adapted from standard guidelines such as OECD 105 and industry best practices.[8][9][10][11][12]

  • Preparation :

    • Weigh an amount of this compound into a glass vial sufficient to create a visible excess of solid after equilibration (e.g., 5-10 mg).

    • Pipette a precise volume of the desired organic solvent (e.g., 1.0 mL) into the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Prepare at least three such vials per solvent to be tested at different time points (e.g., 24h, 48h).

  • Equilibration :

    • Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for the designated time periods. The goal is to ensure the system reaches equilibrium, which can be influenced by factors like crystal form and particle size.[7] Taking multiple time points is the only way to verify this.

  • Phase Separation :

    • After the incubation period, remove the vials and allow the undissolved solid to settle.

    • To separate the saturated liquid phase from the solid, either:

      • Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes).

      • Filter the suspension using a chemical-resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This is often the preferred method to ensure no fine particulates are transferred.

  • Quantification (HPLC Analysis) :

    • Carefully take an aliquot of the clear supernatant and perform an accurate serial dilution with the mobile phase to bring the concentration within the linear range of the calibration curve.

    • Prepare a set of calibration standards of the test compound with known concentrations.

    • Analyze the standards and the diluted samples via a validated HPLC-UV method. The analytical endpoint should be selective and reproducible.[13]

    • Calculate the concentration in the original supernatant by applying the dilution factor.

  • Validation :

    • Compare the calculated solubility values from the 24h and 48h time points. If the values are within an acceptable margin of error (e.g., <15%), equilibrium is considered to have been reached, and the result is reported as the thermodynamic solubility. If the values are still increasing, a longer incubation time (e.g., 72h) is necessary.

High-Throughput Screening: The Kinetic Solubility Assay

In early-stage drug discovery, speed and compound economy are paramount. Kinetic solubility assays are designed for high-throughput screening to quickly flag compounds with potential solubility liabilities.[2][3]

Causality Behind the Method : This assay does not measure true equilibrium. Instead, it measures the concentration at which a compound, rapidly precipitated from a DMSO stock solution, remains soluble in the solvent for a short period.[14] This often overestimates true thermodynamic solubility but is invaluable for ranking compounds.

Typical Kinetic Solubility Protocol (Turbidimetric Method)
  • Stock Solution : Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate : Add the desired organic solvent to the wells of a 96- or 384-well plate.

  • Precipitation : Use a liquid handler to make a small, rapid addition of the DMSO stock into the solvent (e.g., 2 µL into 198 µL, resulting in 1% DMSO and a theoretical concentration of 100 µM).

  • Incubation : Shake the plate for a short period (e.g., 1-2 hours) at room temperature.[1]

  • Detection : Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader. The concentration at which significant light scattering is detected above background is reported as the kinetic solubility.[3]

Conclusion and Recommendations

Understanding the solubility of this compound is not a matter of finding a single number but of building a comprehensive profile of its behavior in different chemical environments. This guide provides the theoretical basis and practical, validated protocols for researchers to achieve this.

  • For Early-Stage Discovery : A rapid kinetic solubility assay in a few key solvents (e.g., Methanol, Acetonitrile, Dichloromethane) is recommended to quickly assess the compound's general characteristics and suitability for initial biological screening.

  • For Lead Optimization and Pre-formulation : Generating precise, thermodynamic solubility data via the shake-flask method is non-negotiable. It is recommended to test a diverse palette of solvents, including alcohols, aprotic polar solvents, and relevant halogenated or etheral solvents that may be used in subsequent synthetic or formulation steps.

By applying the principles and protocols outlined herein, scientists can de-risk their projects by generating robust solubility data, leading to more efficient and successful research and development outcomes.

References

  • Structure of 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]-1,3-benzoxazole. (n.d.). NIH National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Kumar, R., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Retrieved January 22, 2026, from [Link]

  • 2-Aminobenzoxazole. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. Retrieved January 22, 2026, from [Link]

  • Safety Data Sheet: 2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole). (n.d.). Chemos GmbH&Co.KG. Retrieved January 22, 2026, from [Link]

  • Oprisiu, I., et al. (2020). Kinetic solubility: Experimental and machine-learning modeling perspectives. Request PDF/ResearchGate. Retrieved January 22, 2026, from [Link]

  • Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. Retrieved January 22, 2026, from [Link]

  • Solubility testing in accordance with the OECD 105. (n.d.). FILAB. Retrieved January 22, 2026, from [Link]

  • OECD 105 - Water Solubility. (n.d.). Situ Biosciences. Retrieved January 22, 2026, from [Link]

  • Thermodynamic Solubility Assay. (n.d.). Evotec. Retrieved January 22, 2026, from [Link]

  • 5,7-ditert-butyl-2-methyl-1,3-benzoxazole. (n.d.). ChemSynthesis. Retrieved January 22, 2026, from [Link]

  • Anand, O., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved January 22, 2026, from [Link]

  • OECD 105 - Water Solubility Test at 20°C. (n.d.). Analytice. Retrieved January 22, 2026, from [Link]

  • Zhang, Y., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. Retrieved January 22, 2026, from [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Retrieved January 22, 2026, from [Link]

  • Report : Determination of Water Solubility. (2017). Regulations.gov. Retrieved January 22, 2026, from [Link]

  • Ruponen, M., & Yliruusi, J. (2010). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. ResearchGate. Retrieved January 22, 2026, from [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (n.d.). Retrieved January 22, 2026, from [Link]

  • Venzmer, J. (2023). Water-soluble or Not? A Simple Question Difficult to Answer. TEGEWA. Retrieved January 22, 2026, from [Link]

  • 2-Aminobenzoxazole. (n.d.). ChemBK. Retrieved January 22, 2026, from [Link]

  • Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][15][16]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. PubMed. Retrieved January 22, 2026, from [Link]

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physical and chemical properties of 5-tert-butyl-1,3-benzoxazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science.[1] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal framework for designing molecules with specific biological targets.[2] The 2-aminobenzoxazole moiety, in particular, has garnered significant attention as it is a key pharmacophore in a variety of biologically active compounds, including enzyme inhibitors and receptor antagonists.[3]

The introduction of a tert-butyl group at the 5-position of the benzoxazole ring can significantly enhance the lipophilicity of the molecule. This modification can improve membrane permeability and oral bioavailability, crucial parameters in drug design. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 5-tert-butyl-1,3-benzoxazol-2-amine , a promising but not yet extensively characterized member of this important class of compounds. Due to the limited availability of experimental data for this specific molecule, this guide will draw upon data from closely related analogues to provide a well-rounded and scientifically grounded perspective.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound combines the key features of the benzoxazole ring system with an amino group at the 2-position and a tert-butyl group at the 5-position.

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated ValueBasis for Estimation
Molecular Formula C₁₁H₁₄N₂O-
Molecular Weight 190.24 g/mol -
Appearance White to off-white solidBased on the appearance of related benzoxazole derivatives.
Melting Point 150-180 °CHigher than 2-aminobenzoxazole due to increased molecular weight and potential for stronger intermolecular interactions from the tert-butyl group.
Boiling Point > 300 °CEstimated based on the high boiling points of similar aromatic compounds.
Solubility Soluble in organic solvents like DMSO, DMF, and alcohols. Sparingly soluble in water.The tert-butyl group increases lipophilicity, while the amino and benzoxazole nitrogens allow for some polarity.
pKa 4-6 (for the conjugate acid)The amino group is expected to be basic, similar to other 2-aminobenzoxazoles.

Synthesis of this compound

The synthesis of 2-aminobenzoxazoles is well-documented, with the most common and direct route being the cyclization of a substituted 2-aminophenol with a cyanating agent.[3][4] For the synthesis of this compound, the logical starting material is 2-amino-4-tert-butylphenol.

A particularly effective and less hazardous modern approach utilizes N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an electrophilic cyanating agent in the presence of a Lewis acid, such as BF₃·Et₂O.[4]

Proposed Synthetic Workflow

Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2-amino-4-tert-butylphenol 2-amino-4-tert-butylphenol Reaction Reaction 2-amino-4-tert-butylphenol->Reaction NCTS N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) NCTS->Reaction Catalyst BF3·Et2O (Lewis Acid) Catalyst->Reaction Solvent 1,4-Dioxane Solvent->Reaction Temperature Reflux Temperature->Reaction Product This compound Reaction->Product

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol
  • Reaction Setup : To a solution of 2-amino-4-tert-butylphenol (1 equivalent) in anhydrous 1,4-dioxane, add N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.1 equivalents).

  • Catalyst Addition : Carefully add boron trifluoride diethyl etherate (BF₃·Et₂O) (1.2 equivalents) to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution : Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up : Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extraction : Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of the electron-rich benzoxazole ring and the nucleophilic amino group.

  • N-Functionalization : The primary amino group at the 2-position is a key site for further chemical modification. It can undergo a variety of reactions, including acylation, alkylation, and sulfonylation, to generate a library of N-substituted derivatives.

  • Electrophilic Aromatic Substitution : The benzoxazole ring can undergo electrophilic aromatic substitution. The electron-donating nature of the amino and tert-butyl groups is expected to activate the benzene ring, with substitution likely occurring at the 4, 6, or 7 positions.

  • Reactions with Aldehydes : The amino group can condense with aldehydes to form Schiff bases, which can be further modified or used as intermediates in the synthesis of more complex heterocyclic systems.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR - Aromatic protons on the benzoxazole ring (doublets and doublet of doublets in the 6.5-7.5 ppm region).- A broad singlet for the -NH₂ protons (chemical shift will vary with solvent and concentration, typically 5-7 ppm).- A sharp singlet for the nine protons of the tert-butyl group (around 1.3 ppm).
¹³C NMR - Aromatic carbons in the 110-150 ppm range.- The carbon of the tert-butyl group around 35 ppm and the quaternary carbon around 31 ppm.- The C2 carbon of the benzoxazole ring attached to the amino group in the 160-170 ppm region.
IR Spectroscopy - N-H stretching of the primary amine as two bands in the 3300-3500 cm⁻¹ region.- C-H stretching of the aromatic ring and the tert-butyl group just above and below 3000 cm⁻¹.- C=N stretching of the oxazole ring around 1640 cm⁻¹.- Aromatic C=C stretching in the 1450-1600 cm⁻¹ region.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Potential Applications in Drug Discovery and Materials Science

The 2-aminobenzoxazole scaffold is a versatile building block with a wide range of documented biological activities.[3] The incorporation of a tert-butyl group is a common strategy to enhance potency and improve pharmacokinetic profiles.

  • Enzyme Inhibition : 2-Aminobenzoxazoles have been identified as inhibitors of various enzymes, including kinases, proteases, and topoisomerases.[3] The 5-tert-butyl substitution could be explored to optimize binding within the active sites of these enzymes.

  • Receptor Modulation : Derivatives of 2-aminobenzoxazole have shown activity as antagonists for serotonin and other neurotransmitter receptors, suggesting potential applications in the treatment of neurological disorders.[3]

  • Antimicrobial and Antiviral Agents : The benzoxazole nucleus is present in a number of compounds with antimicrobial and antiviral properties.[1]

  • Organic Electronics : Benzoxazole derivatives are also investigated for their fluorescent properties and potential use in organic light-emitting diodes (OLEDs) and other electronic materials.[2]

Safety and Handling

While a specific safety data sheet for this compound is not available, general laboratory safety precautions should be followed when handling this and related compounds.

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Storage : Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a promising, yet underexplored, molecule at the intersection of medicinal chemistry and materials science. This guide has provided a comprehensive overview of its predicted properties, a plausible synthetic route, and its potential applications based on the rich chemistry of the benzoxazole scaffold. Further experimental investigation into this compound and its derivatives is warranted to fully unlock its potential in the development of new therapeutics and functional materials.

References

  • Šlachtová, V.; Gucky, T.; Perjési, P. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega2019 , 4 (19), 18331–18341. [Link]

  • Organic Chemistry Portal. Benzoxazole synthesis. [Link]

  • Yadav, P.; Kumar, A.; Singh, A.; et al. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Adv.2023 , 13, 26867-26892. [Link]

  • Singh, P.; Raj, R.; Kumar, V. Benzoxazole: Synthetic Methodology and Biological Activities. Int. J. Pharm. Sci. Rev. Res.2025, 85 (2), 22-28.
  • Li, Y.; Li, X.; Yang, B. General Synthesis of 2-Substituted Benzoxazoles Based on Tf₂O-Promoted Electrophilic Activation of Tertiary Amides. Molecules2023 , 28 (13), 5088. [Link]

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The Potential Biological Activities of 5-tert-butyl-1,3-benzoxazol-2-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, renowned for conferring a wide spectrum of biological activities to its derivatives. This technical guide delves into the prospective biological significance of a specific analogue, 5-tert-butyl-1,3-benzoxazol-2-amine. While direct empirical data for this particular molecule is limited in publicly accessible literature, this document synthesizes the wealth of information available for structurally related 2-amino and 5-substituted benzoxazoles to project its potential as a therapeutic agent. We will explore its synthetic pathways and extrapolate its potential anticancer, antimicrobial, and anti-inflammatory activities based on established structure-activity relationships. Furthermore, this guide provides detailed, field-proven experimental protocols for the comprehensive biological evaluation of this and similar compounds, empowering researchers in their drug discovery endeavors.

Introduction: The Benzoxazole Core in Modern Drug Discovery

Benzoxazoles, heterocyclic compounds featuring a fusion of benzene and oxazole rings, are privileged structures in drug development. Their rigid, planar geometry and ability to participate in various non-covalent interactions allow them to bind with high affinity to a diverse array of biological targets. The therapeutic landscape is populated with benzoxazole-containing molecules exhibiting activities ranging from anticancer and antimicrobial to anti-inflammatory and beyond.[1]

The biological profile of benzoxazole derivatives is profoundly influenced by the nature and position of their substituents. Notably, modifications at the 2- and 5-positions have been shown to be critical in modulating potency and selectivity. The 2-amino group, in particular, is a key pharmacophoric feature found in numerous bioactive benzoxazoles, contributing to their therapeutic effects. This guide focuses on the potential of this compound, a molecule that combines the established 2-amino pharmacophore with a lipophilic tert-butyl group at the 5-position, a substitution pattern known to influence activity.[2]

Synthesis of this compound

The synthesis of 2-aminobenzoxazoles can be achieved through several established routes. A common and efficient method involves the cyclization of an o-aminophenol precursor with a cyanating agent. For the target molecule, this compound, the synthesis would logically commence from 2-amino-4-tert-butylphenol.

A plausible synthetic pathway is the reaction of 2-amino-4-tert-butylphenol with cyanogen bromide (CNBr) or a less hazardous cyanating agent like N-cyanimino-triphenylphosphorane (NCTS) activated by a Lewis acid.[3] An alternative, environmentally conscious approach involves the ring opening of a benzoxazole precursor with a secondary amine followed by an iron-catalyzed oxidative cyclization.[4]

Below is a generalized experimental workflow for the synthesis of 2-aminobenzoxazoles, which can be adapted for the specific synthesis of this compound.

Experimental Protocol: Synthesis of 2-Aminobenzoxazoles
  • Reaction Setup: To a solution of the appropriately substituted o-aminophenol (e.g., 2-amino-4-tert-butylphenol) in a suitable solvent such as 1,4-dioxane, add the cyanating agent (e.g., 1.5 equivalents of NCTS) and a Lewis acid catalyst (e.g., 2 equivalents of BF₃·Et₂O).

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours (e.g., 24-30 hours), with the progress monitored by thin-layer chromatography (TLC).[5]

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted using an organic solvent. The crude product is then purified using column chromatography to yield the desired 2-aminobenzoxazole.[5]

G cluster_synthesis Synthesis of this compound aminophenol 2-Amino-4-tert-butylphenol reagents Cyanating Agent (e.g., NCTS) + Lewis Acid (e.g., BF3·Et2O) aminophenol->reagents Reaction product This compound reagents->product Cyclization

Caption: Synthetic route to this compound.

Potential Biological Activities and Mechanistic Insights

Based on the extensive research on analogous compounds, this compound is predicted to exhibit a range of valuable biological activities. The following sections outline these potential activities and the experimental protocols to validate them.

Anticancer Activity

The benzoxazole scaffold is a prominent feature in many potent anticancer agents.[6] Derivatives have been shown to induce cytotoxicity in a variety of cancer cell lines through mechanisms that include the inhibition of key signaling molecules like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the induction of apoptosis.[7] The presence of a lipophilic group, such as a tert-butyl moiety, can enhance cellular uptake and potency.

Potential Mechanism of Action: VEGFR-2 Inhibition

VEGFR-2 is a critical receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[5] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.[7] Many benzoxazole derivatives have been designed and synthesized as VEGFR-2 inhibitors. It is plausible that this compound could bind to the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity and downstream signaling pathways that promote angiogenesis.

G cluster_pathway VEGFR-2 Signaling Pathway and Potential Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR2->Downstream Activates Benzoxazole 5-tert-butyl-1,3- benzoxazol-2-amine Benzoxazole->VEGFR2 Inhibits Angiogenesis Angiogenesis (Tumor Growth & Metastasis) Downstream->Angiogenesis Promotes

Caption: Potential inhibition of the VEGFR-2 signaling pathway.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard initial step in screening for anticancer activity.[8]

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.[9]

  • Compound Treatment: Treat the cells with serial dilutions of this compound (typically ranging from 0.1 to 100 µM) and incubate for a specified period (e.g., 48 or 72 hours).[10]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[8]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Parameter Description Typical Values
Cell Lines Human cancer cell linesMCF-7 (Breast), A549 (Lung), HCT116 (Colon)
Compound Conc. Range of concentrations tested0.1 - 100 µM
Incubation Time Duration of compound exposure48 - 72 hours
Endpoint Measured outcomeIC50 (µM)

Table 1: Key Parameters for MTT Assay

Antimicrobial Activity

2-Aminobenzoxazole derivatives have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria.[12] The mechanism of action for some of these compounds has been linked to the inhibition of essential bacterial enzymes, such as DNA gyrase.[13]

Potential Mechanism of Action: DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase that is crucial for bacterial DNA replication and is a well-established target for antibiotics.[14] This enzyme is absent in higher eukaryotes, making it an attractive target for selective antibacterial therapy. Benzoxazole derivatives have been shown to inhibit DNA gyrase, and it is hypothesized that this compound may exert its antibacterial effect through a similar mechanism.[13][14]

G cluster_pathway Inhibition of Bacterial DNA Gyrase DNA_Gyrase Bacterial DNA Gyrase DNA_Replication DNA Replication & Cell Division DNA_Gyrase->DNA_Replication Enables Benzoxazole 5-tert-butyl-1,3- benzoxazol-2-amine Benzoxazole->DNA_Gyrase Inhibits

Caption: Proposed inhibition of bacterial DNA gyrase.

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used preliminary screening technique to assess the antimicrobial activity of new compounds.

  • Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton Agar) and pour it into sterile Petri plates.

  • Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a 0.5 McFarland standard.

  • Inoculation: Uniformly swab the surface of the agar plates with the bacterial suspension.

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar.

  • Compound Application: Add a defined volume of a solution of this compound in a suitable solvent (e.g., DMSO) to the wells. Include positive (standard antibiotic) and negative (solvent) controls.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth has been inhibited. The size of the zone is indicative of the antimicrobial potency.

Parameter Description Typical Values
Bacterial Strains Gram-positive and Gram-negative bacteriaS. aureus, E. coli, P. aeruginosa
Compound Conc. Concentration of the test solution1 mg/mL
Incubation Time Duration of incubation24 hours at 37°C
Endpoint Measured outcomeZone of Inhibition (mm)

Table 2: Key Parameters for Agar Well Diffusion Assay

Anti-inflammatory Activity

Certain 5-substituted-2-arylbenzoxazoles have demonstrated significant anti-inflammatory properties.[2] The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.

Potential Mechanism of Action: COX-2 Inhibition

COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. COX-2 is an inducible enzyme that is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme. Molecular docking studies on some benzoxazole derivatives suggest a potential for COX-2 inhibition.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a classic model for evaluating the acute anti-inflammatory activity of novel compounds.

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for a week before the experiment.

  • Compound Administration: Administer this compound orally or intraperitoneally to the test group of rats. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin).

  • Induction of Inflammation: After a set time (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Paw Volume Measurement: Measure the paw volume of each rat at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema in the drug-treated groups compared to the control group.

Conclusion

While direct experimental evidence for the biological activities of this compound is not yet prevalent in the literature, a comprehensive analysis of structurally related compounds strongly suggests its potential as a versatile therapeutic agent. The presence of the 2-amino group and the 5-tert-butyl substituent on the benzoxazole core provides a strong rationale for investigating its anticancer, antimicrobial, and anti-inflammatory properties. The detailed experimental protocols provided in this guide offer a robust framework for the systematic evaluation of this and other novel benzoxazole derivatives, paving the way for the discovery of new and effective therapeutic agents.

References

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  • Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Deriv
  • Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines. (2021). Scientific Reports, 11(1), 1-13.
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  • Known inhibitors of DNA gyrase containing benzoxazole, benzimidazole, benzothiazole moiety. (2021).
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  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (2023). Pharmaceuticals, 16(5), 721.
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Methodological & Application

The Versatile Building Block: A Guide to the Synthesis and Application of 5-tert-butyl-1,3-benzoxazol-2-amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The benzoxazole scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and unique photophysical properties. Within this important class of heterocycles, 5-tert-butyl-1,3-benzoxazol-2-amine emerges as a particularly valuable building block. The presence of the bulky tert-butyl group can enhance lipophilicity and modulate biological activity, while the 2-amino group serves as a versatile handle for a variety of chemical transformations. This technical guide provides an in-depth exploration of the synthesis of this compound and its subsequent application in organic synthesis, with a focus on the construction of N-aryl derivatives through modern cross-coupling methodologies.

I. Synthesis of the Core Scaffold: this compound

The most direct and established route to 2-aminobenzoxazoles involves the cyclization of a 2-aminophenol derivative with a cyanating agent. For the synthesis of our title compound, the readily available 2-amino-4-tert-butylphenol is the logical starting material.

Reaction Scheme: Synthesis of this compound

Synthesis_of_5_tert_butyl_1_3_benzoxazol_2_amine cluster_reactants Reactants cluster_product Product 2_amino_4_tert_butylphenol 2-amino-4-tert-butylphenol reaction_arrow + 2_amino_4_tert_butylphenol->reaction_arrow Cyanogen_bromide Cyanogen Bromide (BrCN) Cyanogen_bromide->reaction_arrow 5_tert_butyl_1_3_benzoxazol_2_amine This compound product_arrow reaction_arrow->product_arrow Solvent, Base product_arrow->5_tert_butyl_1_3_benzoxazol_2_amine

Caption: General reaction scheme for the synthesis of this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of 2-aminobenzoxazoles.[1][2] The reaction proceeds via an initial attack of the amino group of 2-amino-4-tert-butylphenol on cyanogen bromide, followed by an intramolecular cyclization of the resulting intermediate.

Materials:

  • 2-amino-4-tert-butylphenol

  • Cyanogen bromide (BrCN) - Caution: Highly Toxic! Handle with extreme care in a well-ventilated fume hood.

  • Methanol (MeOH) or Ethanol (EtOH)

  • Sodium bicarbonate (NaHCO₃) or another suitable base

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-4-tert-butylphenol (1.0 eq.) in methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of cyanogen bromide (1.1 eq.) in the same solvent.

  • Slowly add the cyanogen bromide solution to the cooled solution of 2-amino-4-tert-butylphenol dropwise over 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Concentrate the mixture under reduced pressure to remove the bulk of the organic solvent.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

II. Applications in N-Arylation: Building Molecular Complexity

The 2-amino group of this compound is a nucleophilic handle that readily participates in cross-coupling reactions to form C-N bonds. This allows for the straightforward introduction of various aryl and heteroaryl substituents, which is a key strategy in the development of novel pharmaceutical agents and functional materials. Two of the most powerful methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

A. Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[3][4] It employs a palladium catalyst with a suitable phosphine ligand to couple an amine with an aryl halide or triflate.

Buchwald_Hartwig_Workflow Start Start Setup Assemble Reactants: - this compound - Aryl Halide/Triflate - Pd Catalyst & Ligand - Base Start->Setup Inert_Atmosphere Establish Inert Atmosphere (e.g., Argon or Nitrogen) Setup->Inert_Atmosphere Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Reaction Heat to Reaction Temperature (e.g., 80-120 °C) Solvent_Addition->Reaction Monitoring Monitor Reaction Progress (TLC, GC-MS, or LC-MS) Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product N-Aryl-5-tert-butyl-1,3-benzoxazol-2-amine Purification->Product

Caption: A typical workflow for the Buchwald-Hartwig N-arylation of this compound.

This generalized protocol is based on established methods for the N-arylation of amino-heterocycles.[5][6] The choice of ligand and base is crucial and may require optimization depending on the specific aryl halide used.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl iodide) or aryl triflate

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine

Procedure:

  • To a dry Schlenk tube or vial under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (1.5-2.5 eq.).

  • Add this compound (1.0 eq.) and the aryl halide or triflate (1.1-1.5 eq.).

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove insoluble inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-5-tert-butyl-1,3-benzoxazol-2-amine.

Table 1: Representative Conditions for Buchwald-Hartwig Amination

Aryl HalidePd Catalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
Aryl BromidePd₂(dba)₃ (2)XPhos (4)NaOt-Bu (2.0)Toluene10012-24Good-Excellent
Aryl ChloridePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.5)Dioxane11024-48Moderate-Good
Aryl IodidePd(OAc)₂ (1)BINAP (1.5)Cs₂CO₃ (2.0)Toluene908-16Good-Excellent

Note: Yields are generalized based on literature for similar substrates and may vary.

B. Ullmann Condensation: A Copper-Catalyzed Alternative

The Ullmann condensation is a classical and still highly relevant method for forming C-N bonds, particularly with aryl iodides.[7] Modern protocols often utilize ligands to facilitate the reaction at lower temperatures than the traditional harsh conditions.

This protocol is based on modern Ullmann coupling procedures that employ a copper catalyst and a ligand.[8][9]

Materials:

  • This compound

  • Aryl iodide

  • Copper(I) iodide (CuI)

  • Ligand (e.g., L-proline, 1,10-phenanthroline)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., DMF, DMSO)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine

Procedure:

  • In a sealable reaction vessel, combine this compound (1.0 eq.), the aryl iodide (1.2 eq.), copper(I) iodide (5-20 mol%), the ligand (10-40 mol%), and the base (2.0-3.0 eq.).

  • Add the anhydrous solvent.

  • Seal the vessel and heat the mixture to the required temperature (typically 100-140 °C) with stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the N-aryl-5-tert-butyl-1,3-benzoxazol-2-amine product.

III. Mechanistic Insights

A fundamental understanding of the reaction mechanisms is crucial for troubleshooting and optimizing synthetic protocols.

Buchwald-Hartwig Amination Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.[4][10]

Buchwald_Hartwig_Cycle Pd0L Pd(0)L_n OxAdd Oxidative Addition Pd0L->OxAdd Ar-X PdII_complex L_nPd(II)(Ar)(X) OxAdd->PdII_complex Amine_Coord Amine Coordination PdII_complex->Amine_Coord HNR'R'' Deprotonation Deprotonation Amine_Coord->Deprotonation Base PdII_Amide L_nPd(II)(Ar)(NR'R'') Deprotonation->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0L Product Ar-NR'R'' RedElim->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

The cycle begins with the oxidative addition of the aryl halide to the active Pd(0) catalyst. This is followed by coordination of the amine and subsequent deprotonation by the base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.

Ullmann Condensation Mechanism

The mechanism of the Ullmann condensation is more debated but is generally believed to involve a Cu(I)/Cu(III) cycle.[7]

Ullmann_Cycle CuIX Cu(I)X Amine_Coord_Ullmann Amine Coordination CuIX->Amine_Coord_Ullmann HNR'R'', Base CuIAmide Cu(I)NR'R'' Amine_Coord_Ullmann->CuIAmide OxAdd_Ullmann Oxidative Addition CuIAmide->OxAdd_Ullmann Ar-X CuIIIAmide Cu(III)(Ar)(NR'R'')(X) OxAdd_Ullmann->CuIIIAmide RedElim_Ullmann Reductive Elimination CuIIIAmide->RedElim_Ullmann RedElim_Ullmann->CuIX Product_Ullmann Ar-NR'R'' RedElim_Ullmann->Product_Ullmann

Caption: A plausible catalytic cycle for the Ullmann N-arylation.

In this proposed cycle, the amine coordinates to the Cu(I) species and is deprotonated. Oxidative addition of the aryl halide then forms a Cu(III) intermediate. Reductive elimination from this intermediate yields the N-arylated product and regenerates the active Cu(I) catalyst.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation from 2-amino-4-tert-butylphenol allows for access to a scaffold that can be readily functionalized. The application of modern cross-coupling reactions, such as the Buchwald-Hartwig amination and Ullmann condensation, provides efficient and modular routes to a diverse range of N-aryl derivatives. The protocols and mechanistic insights provided in this guide are intended to empower researchers in the fields of medicinal chemistry and materials science to fully exploit the synthetic potential of this important heterocyclic compound.

References

  • Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17594–17605. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Špulák, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(22), 19576–19584. Available at: [Link]

  • ResearchGate. (2025). An Ullmann Coupling of Aryl Iodides and Amines Using an Air-Stable Diazaphospholane Ligand. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of N-Aryl-2-aminobenzoxazoles from Substituted Benzoxazole-2-thiol and 2-Chloro-N-arylacetamides in KOH-DMF System. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Ueda, S., & Buchwald, S. L. (2012). Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. Angewandte Chemie International Edition, 51(41), 10364-10367. Available at: [Link]

  • Chemical Communications. (n.d.). Recent developments in selective N-arylation of azoles. Retrieved from [Link]

  • ResearchGate. (2025). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. Retrieved from [Link]

  • Ueda, S., & Buchwald, S. L. (2012). Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. PMC. Available at: [Link]

  • Topchiy, M. A., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. Molecules, 27(6), 1878. Available at: [Link]

  • Google Patents. (n.d.). CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
  • ResearchGate. (n.d.). Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. Retrieved from [Link]

  • MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • European Patent Office. (2008). PROCESS FOR PREPARING 2-AMINO-5-CYANOBENZOIC ACID DERIVATIVES - EP 2102150 B1. Retrieved from [Link]

  • Google Patents. (n.d.). US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles.
  • Singleton, D. A., et al. (2011). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 133(36), 14234–14237. Available at: [Link]

  • PMC. (n.d.). Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. Retrieved from [Link]

  • Catalysis Science & Technology. (2013). Ullmann coupling of aryl iodides catalyzed by gold nanoparticles stabilized on nanocrystalline magnesium oxide. Retrieved from [Link]

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  • ResearchGate. (2025). Reactions of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene and 2-amino-3-cyano-4,7-diphenyl-5-methyl-4H-pyrano[2,3-c] pyrazole with phenylisocyanate, carbon disulfide, and. Retrieved from [Link]

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5-tert-butyl-1,3-benzoxazol-2-amine: A Versatile Fluorophore for Sensing Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzoxazole Scaffold in Fluorescence Chemistry

Benzoxazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry, materials science, and particularly as fluorescent probes.[1] Their rigid, planar, and aromatic structure provides a robust framework for designing molecules with favorable photophysical properties. The fusion of a benzene ring with an oxazole ring creates a conjugated system that is often highly fluorescent.[2]

The 2-amino substituted benzoxazoles are of particular interest due to the electron-donating nature of the amino group, which can enhance the quantum yield and modulate the spectroscopic properties of the molecule. Furthermore, the amino group serves as a convenient handle for further chemical modification, allowing for the development of sophisticated fluorescent sensors tailored to specific analytes or environments. While extensive research has been conducted on complex benzoxazole derivatives, such as the highly fluorescent brightener 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT)[3][4][5], this guide will focus on the foundational molecule, 5-tert-butyl-1,3-benzoxazol-2-amine , and its potential as a versatile fluorescent probe.

The tert-butyl group at the 5-position enhances the lipophilicity of the molecule, potentially improving its solubility in nonpolar environments and its ability to partition into cellular membranes. This guide will provide a comprehensive overview of the synthesis, proposed photophysical properties, and potential applications of this compound as a fluorescent probe, complete with detailed protocols for its synthesis and characterization.

Synthesis of this compound

The synthesis of 2-aminobenzoxazoles can be achieved through several established methods.[6][7][8] A common and effective approach involves the cyclization of a 2-aminophenol derivative with a cyanating agent. The following protocol describes a general method adaptable for the synthesis of this compound from 2-amino-4-tert-butylphenol.

Protocol 1: Synthesis via Cyanogen Bromide

Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 2-amino-4-tert-butylphenol

  • Cyanogen bromide (CNBr)

  • Methanol (MeOH)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 2-amino-4-tert-butylphenol in methanol.

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of CNBr: Slowly add a solution of 1.1 equivalents of cyanogen bromide in methanol to the cooled reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous mixture three times with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Workflow for Synthesis:

cluster_synthesis Synthesis Workflow start Dissolve 2-amino-4-tert-butylphenol in MeOH cool Cool to 0°C start->cool add_cnbr Add CNBr solution cool->add_cnbr react Stir for 4-6 hours add_cnbr->react quench Quench with NaHCO3 react->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product This compound purify->product

Caption: Synthesis of this compound.

Proposed Photophysical Properties

Table 1: Proposed Photophysical Properties

PropertyProposed ValueRationale
Absorption Max (λ_abs) 320 - 360 nmBased on the UV absorption of similar benzoxazole structures.[3]
Emission Max (λ_em) 380 - 450 nmExpected emission in the blue region of the visible spectrum.[3]
Stokes Shift 60 - 90 nmA moderate Stokes shift is typical for this class of fluorophores.
Quantum Yield (Φ_f) 0.4 - 0.7The 2-amino substitution is expected to result in a reasonably high quantum yield.
Solvatochromism Moderate to HighThe presence of the amino group suggests sensitivity to solvent polarity.

Proposed Application: A Solvatochromic Probe for Environmental Polarity

The 2-amino group in this compound is expected to induce a significant dipole moment change upon photoexcitation, making the molecule sensitive to the polarity of its surrounding environment. This phenomenon, known as solvatochromism, can be exploited to use the compound as a fluorescent probe for characterizing the polarity of solvents, polymers, or biological microenvironments such as cell membranes.

In nonpolar solvents, a blue-shifted emission is expected, while in polar solvents, the emission should be red-shifted due to the stabilization of the more polar excited state.

Protocol 2: Characterization of Solvatochromic Properties

Objective: To determine the effect of solvent polarity on the absorption and emission spectra of this compound.

Materials:

  • Stock solution of this compound in a nonpolar solvent (e.g., 1 mM in dioxane).

  • A series of solvents with varying polarities (e.g., hexane, toluene, chloroform, ethyl acetate, acetone, ethanol, methanol, water).

  • UV-Vis spectrophotometer.

  • Fluorometer.

  • Quartz cuvettes (1 cm path length).

Procedure:

  • Sample Preparation: Prepare a series of solutions of the probe in each of the selected solvents. The final concentration should be low enough to avoid inner filter effects (typically in the low micromolar range for fluorescence measurements).

  • Absorption Spectra: Record the absorption spectrum of the probe in each solvent using the UV-Vis spectrophotometer. Determine the absorption maximum (λ_abs) for each.

  • Emission Spectra: Using the fluorometer, excite each sample at its respective λ_abs and record the emission spectrum. Determine the emission maximum (λ_em) for each solvent.

  • Data Analysis: Plot the emission maximum (λ_em) as a function of the solvent polarity parameter, such as the Reichardt's dye ET(30) value. A linear correlation indicates a strong solvatochromic effect.

Workflow for Solvatochromic Analysis:

cluster_solvatochromism Solvatochromism Analysis Workflow prep_samples Prepare Probe in Solvents of Varying Polarity measure_abs Record Absorption Spectra (λ_abs) prep_samples->measure_abs measure_em Record Emission Spectra (λ_em) prep_samples->measure_em measure_abs->measure_em plot_data Plot λ_em vs. Solvent Polarity measure_em->plot_data analyze Analyze Correlation plot_data->analyze

Caption: Characterization of solvatochromic properties.

Further Applications and Future Directions

The versatile 2-amino-benzoxazole scaffold of this compound opens up possibilities for the development of more complex fluorescent sensors. The primary amine can be readily functionalized with various receptor moieties to create "OFF-ON" or ratiometric probes for a wide range of analytes.

For instance, derivatization of the amino group with a metal-chelating ligand could lead to a fluorescent sensor for specific metal ions, such as Zn²⁺, as has been demonstrated for other 2-(2'-aminophenyl)benzoxazole-based sensors.[9] In such a system, the fluorescence of the benzoxazole core might be quenched in the free state and enhanced upon binding to the target metal ion.

Furthermore, the lipophilic nature of the tert-butyl group makes this probe an interesting candidate for studies involving biological membranes. Its partitioning into and fluorescence response within lipid bilayers could provide valuable insights into membrane structure and dynamics.

Conclusion

While this compound is a relatively simple molecule, its inherent structural features make it a promising candidate for a versatile fluorescent probe. Its straightforward synthesis and the anticipated favorable photophysical properties, particularly its sensitivity to environmental polarity, provide a solid foundation for its use in a variety of research and development applications. The protocols and proposed applications presented in this guide offer a starting point for researchers to explore the full potential of this intriguing fluorophore.

References

  • Fourati, M. A., Maris, T., Skene, W. G., Bazuin, C. G., & Prud'homme, R. E. (2011). Photophysical, electrochemical and crystallographic investigations of the fluorophore 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene. The Journal of Physical Chemistry B, 115(43), 12362-12369. [Link]

  • Chen, M., Lv, X., Liu, Y., Zhao, Y., Liu, J., Wang, P., & Guo, W. (2011). An 2-(2'-aminophenyl)benzoxazole-based OFF-ON fluorescent chemosensor for Zn2+ in aqueous solution. Organic & Biomolecular Chemistry, 9(7), 2345-2349. [Link]

  • Soni, S., Agarwal, S., & Punjabi, P. B. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24584-24613. [Link]

  • de Oliveira, A. S., de Moura, G. L. C., & da Silva, W. A. (2024). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal, 8(1), e2024004. [Link]

  • ResearchGate. (n.d.). Photophysical, Electrochemical and Crystallographic Investigations of the Fluorophore 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene. Retrieved from [Link]

  • PubMed. (2011). An 2-(2'-aminophenyl)benzoxazole-based OFF-ON fluorescent chemosensor for Zn2+ in aqueous solution. Retrieved from [Link]

  • PubMed. (2011). Photophysical, electrochemical and crystallographic investigations of the fluorophore 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene. Retrieved from [Link]

  • Krasniqi, A., Gjikaj, M., & Linert, W. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(25), 21013-21024. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]-1,3-benzoxazole. Retrieved from [Link]

  • ResearchGate. (n.d.). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. Retrieved from [Link]

  • Chen, Y., Liu, J., & Li, Y. (2016). Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. RSC Advances, 6(10), 8333-8339. [Link]

  • Soni, S., Agarwal, S., & Punjabi, P. B. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24584-24613. [Link]

  • Wang, Z., et al. (2021). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 26(1), 199. [Link]

  • de Oliveira, A. S., de Moura, G. L. C., & da Silva, W. A. (2024). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal, 8(1), e2024004. [Link]

  • Google Patents. (n.d.). 2-aminobenzoxazole process.

Sources

Application Notes and Protocols for the Antimicrobial Screening of 5-tert-butyl-1,3-benzoxazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Consequently, the exploration of novel chemical scaffolds with antimicrobial potential is a critical endeavor in modern drug discovery. Benzoxazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The structural similarity of the benzoxazole core to natural purine bases allows for potential interaction with key biological macromolecules, making it a privileged scaffold in medicinal chemistry.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic antimicrobial screening of a specific benzoxazole derivative: 5-tert-butyl-1,3-benzoxazol-2-amine .

The strategic inclusion of a tert-butyl group at the 5-position is intended to enhance lipophilicity, which may facilitate membrane permeability and improve bioavailability. The 2-amino substituent offers a site for potential hydrogen bonding interactions within biological targets. This guide will detail the necessary protocols to rigorously evaluate its antimicrobial efficacy, elucidate its potential mechanism of action, and assess its preliminary safety profile.

Physicochemical Properties and Compound Handling

A thorough understanding of the test compound's properties is foundational to reliable and reproducible screening results.

PropertyValue (Predicted)Significance in Antimicrobial Screening
Molecular Formula C₁₁H₁₄N₂OEssential for calculating molar concentrations for assays.
Molecular Weight 190.24 g/mol Crucial for accurate preparation of stock solutions.
LogP 2.8 (Predicted)Indicates good lipophilicity, suggesting potential for membrane penetration.
Solubility Poorly soluble in waterRequires the use of an organic solvent like DMSO for stock solution preparation.

Compound Preparation and Storage:

For all described assays, a stock solution of this compound should be prepared in 100% Dimethyl Sulfoxide (DMSO) at a concentration of 10 mg/mL.[2] This stock solution should be stored at -20°C in small aliquots to prevent repeated freeze-thaw cycles. It is critical to note that the final concentration of DMSO in the assay medium should not exceed 1% (v/v) to avoid solvent-induced toxicity to the microorganisms and host cells.

Phase 1: Primary Antimicrobial Susceptibility Testing

The initial phase of screening aims to determine the minimum concentration of the compound that inhibits the visible growth of a panel of clinically relevant microorganisms. The broth microdilution method is the gold standard for this purpose, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Bacteria

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2]

Materials and Reagents:

  • This compound (stock solution in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Enterococcus faecalis ATCC 29212)

  • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer or McFarland densitometer

  • Micropipettes and sterile tips

  • Incubator (35°C ± 2°C)

Step-by-Step Methodology:

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. Suspend the colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[2] Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of Test Compound:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution (appropriately diluted in CAMHB to twice the highest desired final concentration) to the first well of each row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well. This will result in 100 µL of serially diluted compound in each well.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. This step also dilutes the compound to its final test concentration.

  • Controls:

    • Positive Control: A row with a standard antibiotic (e.g., ciprofloxacin) serially diluted.

    • Growth Control: Wells containing only CAMHB and the bacterial inoculum.

    • Sterility Control: Wells containing only CAMHB.

    • Solvent Control: Wells containing the highest concentration of DMSO used in the assay with the bacterial inoculum.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as observed from the bottom of the plate.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Step-by-Step Methodology:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth in the MIC plate.

  • Spot-plate the aliquot onto a fresh, antibiotic-free Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 35°C ± 2°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies).

Protocol 3: Antifungal Susceptibility Testing

The antifungal activity is assessed using a modified broth microdilution method based on CLSI document M27 for yeasts.[3]

Materials and Reagents:

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Fungal strains (e.g., Candida albicans ATCC 90028, Cryptococcus neoformans ATCC 90112)

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Sabouraud Dextrose Agar (SDA)

  • Other materials as listed in Protocol 1.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow the yeast on SDA for 24-48 hours. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum of 0.5-2.5 x 10³ CFU/mL.

  • Assay Procedure: Follow the serial dilution and inoculation steps as described in Protocol 1, using RPMI-1640 as the broth.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC: The endpoint for azoles is typically a ≥50% reduction in turbidity compared to the growth control. For polyenes like Amphotericin B, a complete inhibition of growth is the endpoint.[4]

Expected Results (Hypothetical):

The following table presents a hypothetical outcome for the antimicrobial screening of this compound, based on the known activity of similar benzoxazole derivatives.[5]

MicroorganismStrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusATCC 292131664
Escherichia coliATCC 2592264>128
Pseudomonas aeruginosaATCC 27853>128>128
Candida albicansATCC 9002832Not Determined

Phase 2: Investigating the Mechanism of Action

Understanding how a novel compound exerts its antimicrobial effect is crucial for its development. Benzoxazole derivatives have been suggested to act by inhibiting bacterial DNA gyrase or by disrupting the cell membrane.[6][7][8] The following protocols provide a framework for investigating these potential mechanisms.

Workflow for Mechanism of Action Studies

cluster_0 Primary Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation MIC_MBC Determine MIC/MBC DNA_Gyrase DNA Gyrase Inhibition Assay MIC_MBC->DNA_Gyrase Active Compound Membrane_Permeability Membrane Permeability Assay MIC_MBC->Membrane_Permeability Active Compound Analysis Correlate MIC with Mechanistic Data DNA_Gyrase->Analysis Membrane_Permeability->Analysis cluster_0 Bacterial Cell Compound This compound DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Cell_Death Cell Death DNA_Gyrase->Cell_Death Cell_Division Cell Division DNA_Replication->Cell_Division Leads to Cell_Division->Cell_Death

Caption: Hypothetical inhibition of DNA replication pathway.

Conclusion

This application note provides a comprehensive and structured approach to the initial antimicrobial screening of this compound. By following these detailed protocols, researchers can obtain reliable and reproducible data on the compound's antimicrobial activity, gain insights into its mechanism of action, and assess its preliminary safety profile. The results from these studies will be instrumental in determining the potential of this compound as a lead for the development of new and effective antimicrobial therapies.

References

  • Antifungal Susceptibility Testing: Current Approaches. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Known inhibitors of DNA gyrase containing benzoxazole, benzimidazole, benzothiazole moiety. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis and antimicrobial evaluation of novel 5-substituted-2-(p-tert-butylphenyl)benzoxazoles. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 22, 2026, from [Link]

  • Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • A benzoxazole derivative as an inhibitor of anaerobic choline metabolism by human gut microbiota. (2020). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Muhammed-LDDD 2021-244-MS. (n.d.). ESIS Rational Drug Design & Development Group. Retrieved January 22, 2026, from [Link]

  • The disruption of bacterial membrane integrity through ROS generation by nanohybrids of silver and clay. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Design, synthesis and antibacterial potential of 5-(benzo[d]d[6][9]ioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • EUCAST breakpoints for antifungals. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation. (2024). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • Clinical breakpoint table. (n.d.). EUCAST. Retrieved January 22, 2026, from [Link]

  • Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI). (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Mechanisms of resistance to membrane-disrupting antibiotics in Gram-positive and Gram-negative bacteria. (n.d.). MedChemComm (RSC Publishing). Retrieved January 22, 2026, from [Link]

  • Known inhibitors of DNA gyrase containing benzoxazole, benzimidazole, and benzothiazole scaffold. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Benzoxazoles as promising antimicrobial agents: A systematic review. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides. (n.d.). International Journal of Science and Research. Retrieved January 22, 2026, from [Link]

  • Novel DNA gyrase inhibiting spiropyrimidinetriones with a benzisoxazole scaffold: SAR and in vivo characterization. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • Antimicrobial Activity and Cell Cytotoxicity Testing. (2022). YouTube. Retrieved January 22, 2026, from [Link]

  • European Committee on Antimicrobial Susceptibility Testing - Breakpoint tables for interpretation of MICs for antifungal agents. (2022). EUCAST. Retrieved January 22, 2026, from [Link]

  • 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • The Role of Antimicrobial Substances in Cell Membrane Disruption. (2025). Oreate AI Blog. Retrieved January 22, 2026, from [Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. (n.d.). ANSI Webstore. Retrieved January 22, 2026, from [Link]

  • Synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives from (2S)-3-(benzyloxy)-2-[( tert -butoxycarbonyl) amino] propanoic acid and evaluation of anti-microbial activity. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species. (2023). PubMed Central. Retrieved January 22, 2026, from [Link]

Sources

Application Notes and Protocols for 5-tert-butyl-1,3-benzoxazol Derivatives in Material Science

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Benzoxazole Scaffold - A Nexus of Functionality

The benzoxazole moiety, a fused bicyclic aromatic heterocycle, represents a cornerstone in the design of functional organic molecules.[1][2] While its applications in medicinal chemistry are widely documented, its foray into material science is driven by its rigid, planar structure and rich electronic properties. This guide focuses on the 5-tert-butyl-1,3-benzoxazol core, a scaffold that combines the inherent characteristics of the benzoxazole ring with the solubilizing and sterically influential tert-butyl group. While direct applications of 5-tert-butyl-1,3-benzoxazol-2-amine are emerging, this document will provide a comprehensive overview of the material science applications of its closely related and well-studied derivatives. We will delve into the synthesis, characterization, and application of these materials, particularly in the realm of organic electronics and advanced functional polymers.

The Strategic Role of the 5-tert-butyl-1,3-benzoxazol Scaffold

The unique combination of the benzoxazole core and the 5-tert-butyl substituent gives rise to a set of desirable properties for material science applications:

  • Enhanced Solubility: The bulky and hydrophobic tert-butyl group significantly improves the solubility of the benzoxazole core in common organic solvents. This is a critical parameter for solution-based processing and fabrication of organic electronic devices.

  • Control of Intermolecular Interactions: The steric hindrance provided by the tert-butyl group can be strategically employed to control the packing of molecules in the solid state. This allows for the fine-tuning of photophysical properties by preventing aggregation-induced quenching in fluorescent materials.

  • Photophysical and Electrochemical Stability: The benzoxazole ring system is known for its high thermal and chemical stability. This robustness is essential for the longevity and performance of organic light-emitting diodes (OLEDs), fluorescent probes, and specialty polymers.

Synthesis of Functional 5-tert-butyl-1,3-benzoxazol Derivatives

The synthesis of 5-tert-butyl-1,3-benzoxazol derivatives typically commences with the commercially available 2-amino-4-tert-butylphenol. This precursor serves as a versatile building block for introducing the desired functionality at the 2-position of the benzoxazole ring.

A prominent example is the synthesis of 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT), a highly fluorescent compound with applications as a universal fluorophore and a sensor in polymeric systems.[3]

Protocol 1: Synthesis of 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT)

This protocol is adapted from the synthesis of related bis(benzoxazolyl) derivatives.[4][5]

Materials:

  • Thiophene-2,5-dicarboxylic acid

  • 2-amino-4-tert-butylphenol

  • Polyphosphoric acid (PPA)

  • Toluene

  • Methanol

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, combine thiophene-2,5-dicarboxylic acid (1.72 g, 10 mmol) and 2-amino-4-tert-butylphenol (3.62 g, 22 mmol).

  • Add polyphosphoric acid (50 g) to the flask.

  • Heat the reaction mixture to 180-200°C under a gentle stream of nitrogen and maintain vigorous stirring for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to approximately 100°C and slowly pour it into 500 mL of ice-cold water with continuous stirring.

  • The precipitated solid is collected by vacuum filtration and washed thoroughly with water until the filtrate is neutral.

  • The crude product is then washed with a 10% sodium bicarbonate solution to remove any unreacted acidic starting material, followed by another wash with water.

  • The solid is dried under vacuum and then recrystallized from a suitable solvent such as toluene or a mixture of dimethylformamide and water to yield the pure 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene.

Causality behind Experimental Choices:

  • Polyphosphoric Acid (PPA): PPA serves as both the solvent and the dehydrating agent, facilitating the condensation and subsequent cyclization of the dicarboxylic acid and the aminophenol to form the benzoxazole rings.

  • High Temperature: The reaction requires elevated temperatures to overcome the activation energy for the condensation and cyclization steps.

  • Nitrogen Atmosphere: A nitrogen atmosphere is crucial to prevent the oxidation of the aminophenol at high temperatures.

Synthesis_of_BBT cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Thiophene-2,5-dicarboxylic acid Thiophene-2,5-dicarboxylic acid Condensation & Cyclization Condensation & Cyclization Thiophene-2,5-dicarboxylic acid->Condensation & Cyclization 2-amino-4-tert-butylphenol 2-amino-4-tert-butylphenol 2-amino-4-tert-butylphenol->Condensation & Cyclization Polyphosphoric acid (PPA) Polyphosphoric acid (PPA) Polyphosphoric acid (PPA)->Condensation & Cyclization 180-200°C 180-200°C 180-200°C->Condensation & Cyclization Nitrogen atmosphere Nitrogen atmosphere Nitrogen atmosphere->Condensation & Cyclization 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT) 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT) Condensation & Cyclization->2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT)

Caption: Synthesis of BBT from thiophene-2,5-dicarboxylic acid.

Applications in Organic Electronics: The Rise of Fluorescent Materials

Derivatives of 5-tert-butyl-1,3-benzoxazole have shown significant promise as highly efficient fluorescent materials. Their rigid and conjugated structure leads to high quantum yields, making them suitable for a range of applications.

Fluorescent Whitening Agents

Certain 5-tert-butyl-benzoxazol derivatives are explored as fluorescent whitening agents.[4] These compounds absorb ultraviolet light and re-emit it in the blue region of the visible spectrum, resulting in a whiter appearance of the material they are incorporated into.

Universal Fluorophores and Polymeric Sensors

2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT) has been extensively studied as a universal fluorophore.[3] Its high fluorescence quantum yields (Φfl ≥ 0.60) are largely independent of solvent polarity.[3] This robustness makes it an excellent candidate for use as a sensor in various environments, including within polymer matrices.

Photophysical Properties of BBT
Parameter Value
Absorption Maximum (λabs)~400-420 nm
Emission Maximum (λem)~450-500 nm
Fluorescence Quantum Yield (Φfl)≥ 0.60[3]
Excited State Lifetime (τ)~2 ns[3]

Data compiled from studies on BBT and related compounds.[3]

Protocol 2: Characterization of Photophysical Properties

Objective: To determine the absorption and emission spectra, and the fluorescence quantum yield of a synthesized 5-tert-butyl-benzoxazol derivative.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer with an integrating sphere for quantum yield measurements

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Solution Preparation: Prepare a series of dilute solutions of the benzoxazole derivative in a suitable solvent (e.g., cyclohexane, toluene, or dichloromethane) with concentrations ranging from 10⁻⁴ to 10⁻⁶ M.

  • UV-Vis Absorption Spectroscopy:

    • Record the absorption spectrum of each solution from 250 nm to 600 nm.

    • Identify the wavelength of maximum absorption (λabs).

  • Fluorescence Emission Spectroscopy:

    • Excite the sample at its λabs.

    • Record the emission spectrum over a wavelength range that covers the expected emission.

    • Identify the wavelength of maximum emission (λem).

  • Quantum Yield Measurement:

    • Use an integrating sphere coupled to the fluorometer.

    • Measure the emission of the sample solution and a blank (solvent only).

    • The instrument software will calculate the absolute fluorescence quantum yield.

Photophysical_Characterization cluster_sample_prep Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis Synthesized Compound Synthesized Compound Dilute Solutions (10⁻⁴ - 10⁻⁶ M) Dilute Solutions (10⁻⁴ - 10⁻⁶ M) Synthesized Compound->Dilute Solutions (10⁻⁴ - 10⁻⁶ M) UV-Vis Spectrophotometer UV-Vis Spectrophotometer Dilute Solutions (10⁻⁴ - 10⁻⁶ M)->UV-Vis Spectrophotometer Measure Absorbance Fluorometer Fluorometer Dilute Solutions (10⁻⁴ - 10⁻⁶ M)->Fluorometer Measure Fluorescence Absorption Spectrum (λabs) Absorption Spectrum (λabs) UV-Vis Spectrophotometer->Absorption Spectrum (λabs) Emission Spectrum (λem) Emission Spectrum (λem) Fluorometer->Emission Spectrum (λem) Quantum Yield (Φfl) Quantum Yield (Φfl) Fluorometer->Quantum Yield (Φfl)

Caption: Workflow for photophysical characterization of benzoxazole derivatives.

Integration into Advanced Polymers

The incorporation of 5-tert-butyl-benzoxazol derivatives into polymer matrices can impart new functionalities or be used to probe the polymer's microenvironment. Their chemical stability and processability make them suitable for use in coatings and specialty polymers.[6]

Protocol 3: Preparation of Doped Polymer Films

Objective: To prepare a polymer film containing a 5-tert-butyl-benzoxazol derivative for fluorescence studies.

Materials:

  • Poly(1,4-butylene succinate) (PBS) or other suitable polymer

  • 5-tert-butyl-benzoxazol derivative (e.g., BBT)

  • Dichloromethane (DCM) or other suitable solvent

  • Petri dish or glass slide

Procedure:

  • Prepare a stock solution of the polymer in the chosen solvent (e.g., 10 wt% PBS in DCM).

  • Prepare a stock solution of the benzoxazole derivative in the same solvent (e.g., 1 mg/mL BBT in DCM).

  • In a vial, mix the polymer solution with the derivative solution to achieve the desired doping concentration (e.g., 0.1 wt% of the derivative with respect to the polymer).

  • Thoroughly mix the solution by vortexing or sonication to ensure a homogeneous dispersion.

  • Cast the solution onto a clean glass slide or into a petri dish.

  • Allow the solvent to evaporate slowly in a controlled environment (e.g., a fume hood with the sash partially closed) to form a uniform film.

  • Dry the film under vacuum to remove any residual solvent.

  • The resulting film can be used for solid-state fluorescence measurements.

Future Outlook

The 5-tert-butyl-1,3-benzoxazol scaffold continues to be a promising platform for the development of new materials. Future research will likely focus on:

  • Development of novel derivatives with tailored electronic properties for specific applications in OLEDs and organic photovoltaics.

  • Exploration of their use as corrosion inhibitors , leveraging the nitrogen and oxygen heteroatoms for metal surface coordination.

  • Design of "smart" polymers where the fluorescence of the incorporated benzoxazole derivative responds to external stimuli such as temperature, pH, or the presence of specific analytes.

References

  • Kumar, A., et al. (2023).
  • Minkin, V. I., et al. (2018). Structure of 2-(benzoxazole-2-yl)-5,7-di(tert-butyl)-4-nitro-1,3-tropolone. Journal of Structural Chemistry, 59(1), 197-200.
  • Li, Y-F., et al. (2008). 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2410.
  • Wang, Q., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(3), 1310.
  • Singh, S., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28.
  • Kumar, R., et al. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Scientific Reports, 12(1), 1-17.
  • Özdemir, A., et al. (2015). Synthesis and antimicrobial evaluation of novel 5-substituted-2-(p-tert-butylphenyl)benzoxazoles. Medicinal Chemistry Research, 24(1), 315-323.
  • Smolecule. (n.d.). 5-Tert-butyl-1,3-benzoxazole-2-thiol.
  • Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][4]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-7816.

  • Li, Y-F., et al. (2008). 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thien-yl]. PubMed.
  • ChemSynthesis. (n.d.). 5,7-ditert-butyl-2-methyl-1,3-benzoxazole.
  • Gude, V., & Neckers, D. C. (2007). Photophysical, Electrochemical and Crystallographic Investigations of the Fluorophore 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene. The Journal of Physical Chemistry B, 111(7), 1559-1566.
  • Al-Amiery, A. A., et al. (2024). The inhibition effect of 1, 3-diazole glyoxaline on corrosion of API 5L X52 pipeline steel in oilfield produced water under sweet corrosive conditions. Journal of Molecular Liquids, 399, 124317.

Sources

Application Notes and Protocols for 5-tert-butyl-1,3-benzoxazol-2-amine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Benzoxazole Scaffold - A Privileged Motif in Medicinal Chemistry

The pursuit of novel therapeutic agents is a cornerstone of modern medicine, driven by the need to combat a wide array of human diseases. Within the vast landscape of chemical scaffolds utilized in drug discovery, the benzoxazole ring system has emerged as a "privileged structure."[1][2] This bicyclic heteroaromatic motif, consisting of a benzene ring fused to an oxazole ring, is a key constituent in numerous natural products and synthetic compounds exhibiting a broad spectrum of pharmacological activities.[3][4] The structural rigidity and unique electronic properties of the benzoxazole core provide an excellent framework for the design of molecules that can interact with high specificity and affinity with biological targets.[5]

Derivatives of the benzoxazole scaffold have demonstrated significant potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents.[6] The versatility of this scaffold allows for substitutions at various positions, most notably at the 2- and 5-positions, which significantly influences the biological activity profile.[7] This guide focuses on a specific, promising subclass: 5-tert-butyl-1,3-benzoxazol-2-amine derivatives . The incorporation of a bulky tert-butyl group at the 5-position can enhance lipophilicity, potentially improving membrane permeability and metabolic stability, while the 2-amino group serves as a critical handle for further chemical modifications to fine-tune the molecule's interaction with its target.

These application notes and protocols are designed to provide researchers, scientists, and drug development professionals with a comprehensive technical guide to the synthesis, biological evaluation, and potential applications of this exciting class of compounds.

Rationale for Targeting Key Biological Pathways

The this compound scaffold has shown promise in modulating the activity of several key proteins implicated in major diseases, particularly cancer and bacterial infections.

Anticancer Applications: Inhibition of VEGFR-2 Signaling

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[8] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process.[7] Upon binding of its ligand, VEGF, VEGFR-2 undergoes dimerization and autophosphorylation, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.[8] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.[6] Several benzoxazole derivatives have been identified as potent VEGFR-2 inhibitors, demonstrating their potential to disrupt tumor angiogenesis.[6][9]

The this compound scaffold can be elaborated to mimic the binding mode of known VEGFR-2 inhibitors. The benzoxazole core can form key hydrogen bonds with the hinge region of the ATP-binding pocket of the kinase, while the N-substituted 2-amine and the 5-tert-butyl group can occupy adjacent hydrophobic pockets, leading to potent and selective inhibition.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 p-VEGFR-2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation BTBZA 5-tert-butyl-1,3- benzoxazol-2-amine Derivative BTBZA->VEGFR2 Inhibits PI3K PI3K P_VEGFR2->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Endothelial Cell Proliferation, Migration, Survival Akt->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

Antimicrobial Applications: Targeting Bacterial DNA Gyrase

The rise of antibiotic-resistant bacteria poses a significant global health threat. DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[4] Its absence in eukaryotes makes it an attractive target for the development of novel antibacterial agents.[10] Several heterocyclic compounds, including benzoxazoles, have been shown to inhibit DNA gyrase, leading to bacterial cell death.[11] The this compound derivatives can be designed to bind to the ATP-binding site of the GyrB subunit of DNA gyrase, thereby inhibiting its enzymatic activity.

Synthetic Protocols

The synthesis of this compound derivatives can be approached in a modular fashion, allowing for the introduction of diversity at the 2-amino position. A common strategy involves the initial synthesis of a key intermediate, followed by derivatization.

Synthesis of Key Intermediate: this compound

A common method for the synthesis of 2-aminobenzoxazoles involves the cyclization of 2-aminophenols with a cyanating agent. While cyanogen bromide is traditionally used, safer alternatives are now available.[12]

Protocol 1: Synthesis of this compound

Materials:

  • 4-tert-butyl-2-aminophenol

  • N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)

  • Boron trifluoride diethyl etherate (BF3·Et2O)

  • 1,4-Dioxane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-tert-butyl-2-aminophenol (1.0 eq) and NCTS (1.5 eq) in anhydrous 1,4-dioxane.

  • To this solution, add BF3·Et2O (2.0 eq) dropwise at room temperature with stirring.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired this compound.

Synthesis of N-Aryl-5-tert-butyl-1,3-benzoxazol-2-amine Derivatives

The 2-amino group of the intermediate can be readily derivatized, for example, through coupling with various aryl partners. A common method involves an oxidative cyclodesulfurization reaction.[4]

Protocol 2: Synthesis of N-Aryl-5-tert-butyl-1,3-benzoxazol-2-amine

Materials:

  • 4-tert-butyl-2-aminophenol

  • Aryl isothiocyanate

  • Iodine (I2)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated sodium thiosulfate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 4-tert-butyl-2-aminophenol (1.0 eq) in anhydrous THF, add the desired aryl isothiocyanate (1.1 eq).

  • Stir the reaction mixture at room temperature for 1-2 hours to form the thiourea intermediate (monitor by TLC).

  • Add triethylamine (2.0 eq) to the reaction mixture, followed by the portion-wise addition of iodine (1.2 eq).

  • Continue stirring at room temperature until the reaction is complete (as indicated by TLC).

  • Quench the reaction by adding a saturated solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the target N-aryl-5-tert-butyl-1,3-benzoxazol-2-amine.

Synthesis_Workflow Start 4-tert-butyl-2-aminophenol Intermediate Thiourea Intermediate Start->Intermediate + Reagent1 Aryl Isothiocyanate Reagent1->Intermediate Product N-Aryl-5-tert-butyl- 1,3-benzoxazol-2-amine Intermediate->Product Oxidative Cyclodesulfurization Reagent2 Iodine / Triethylamine Reagent2->Product Purification Purification (Column Chromatography) Product->Purification

Sources

Application Notes and Protocols for Fluorescence Spectroscopy of 5-tert-butyl-1,3-benzoxazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Scientific Merit of 5-tert-butyl-1,3-benzoxazol-2-amine

The 2-aminobenzoxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] These structures are recognized for their diverse biological activities, including their roles as enzyme inhibitors and therapeutic agents.[1] The incorporation of a 2-amino group offers a site for further functionalization, allowing for the fine-tuning of the molecule's physicochemical properties. The 5-tert-butyl substituent provides steric bulk and enhances lipophilicity, which can be advantageous for modulating solubility and interaction with biological targets. Beyond their therapeutic potential, benzoxazole derivatives are known to exhibit interesting photophysical properties, making them attractive candidates for the development of fluorescent probes and materials.[3] A thorough characterization of the fluorescence properties of this compound is therefore essential to unlock its full potential in various scientific domains. This document provides a comprehensive guide to the experimental setup and protocols for the detailed fluorescence spectroscopic analysis of this compound.

Core Principles of Fluorescence Spectroscopy

Fluorescence is a photoluminescent process where a molecule, after absorbing a photon of light and reaching an excited electronic state, returns to its ground state by emitting a photon. The emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift. A typical fluorescence spectroscopy setup illuminates a sample with a specific wavelength of light (excitation) and detects the emitted light at a different, longer wavelength (emission), usually at a 90-degree angle to the excitation source to minimize scattering artifacts.[4]

Key parameters in fluorescence spectroscopy include:

  • Excitation and Emission Spectra: These plots show the intensity of fluorescence as a function of the excitation or emission wavelength, respectively. The peaks of these spectra correspond to the most efficiently absorbed and emitted wavelengths.

  • Quantum Yield (Φ): This is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[5]

  • Fluorescence Lifetime (τ): This is the average time a molecule spends in the excited state before returning to the ground state.[6]

These parameters are sensitive to the molecule's chemical environment, including solvent polarity, pH, and binding to other molecules, making fluorescence spectroscopy a powerful tool for studying molecular interactions and dynamics.

Experimental Workflow for Spectroscopic Characterization

A systematic approach is crucial for the accurate and reproducible characterization of the fluorescence properties of this compound. The following workflow outlines the key experimental stages.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_solid Prepare Solid Compound prep_solvent Select Solvents prep_solid->prep_solvent prep_stock Prepare Stock Solution prep_solvent->prep_stock prep_working Prepare Working Solutions prep_stock->prep_working abs_spec Measure Absorbance Spectrum prep_working->abs_spec ex_em_spec Measure Excitation & Emission Spectra abs_spec->ex_em_spec qy_measurement Determine Quantum Yield ex_em_spec->qy_measurement lt_measurement Measure Fluorescence Lifetime qy_measurement->lt_measurement data_processing Process Raw Data lt_measurement->data_processing param_extraction Extract Photophysical Parameters data_processing->param_extraction interpretation Interpret Results param_extraction->interpretation

Sources

Synthesis of Metal Complexes with 5-tert-butyl-1,3-benzoxazol-2-amine Ligands: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis, characterization, and potential applications of metal complexes featuring the 5-tert-butyl-1,3-benzoxazol-2-amine ligand. This class of compounds is of significant interest to researchers in medicinal chemistry and materials science due to the versatile coordination properties of the benzoxazole scaffold and the potential for tuning the electronic and steric properties of the resulting metal complexes. The introduction of the tert-butyl group at the 5-position can enhance lipophilicity, which may influence the biological activity of the complexes.

The protocols outlined herein are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Introduction: The Significance of Benzoxazole-Based Metal Complexes

Benzoxazole derivatives are a prominent class of heterocyclic compounds that are integral to numerous pharmacologically active molecules.[1] Their metal complexes have garnered considerable attention as they often exhibit enhanced biological activity compared to the free ligands.[2][3] This enhancement is attributed to the coordination of the metal ion, which can influence factors such as lipophilicity, cell permeability, and interaction with biological targets.[3] Specifically, 2-aminobenzoxazole moieties are known to coordinate with metal ions, leading to complexes with interesting structural and electronic properties. These complexes have been investigated for a range of applications, including as antimicrobial and anticancer agents.[2][4]

The synthesis of metal complexes with this compound ligands offers a strategic approach to developing novel compounds with potentially improved therapeutic or material properties. The bulky tert-butyl group can influence the solubility, stability, and biological uptake of the resulting complexes.

Synthesis of the Ligand: this compound

The foundational step in the synthesis of the target metal complexes is the preparation of the this compound ligand. Several methods exist for the synthesis of 2-aminobenzoxazoles, traditionally involving the cyclization of a 2-aminophenol derivative.[5] A common, yet hazardous, reagent for this transformation is cyanogen bromide. A safer and effective alternative involves the use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an electrophilic cyanating agent in the presence of a Lewis acid.[5][6][7]

Protocol 2.1: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of 2-aminobenzoxazoles.[6][7] The starting material is 4-tert-butyl-2-aminophenol, which can be synthesized or procured commercially.[8]

Materials:

  • 4-tert-butyl-2-aminophenol

  • N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)

  • Boron trifluoride diethyl etherate (BF₃·Et₂O)

  • 1,4-Dioxane (anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Water (deionized)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and reflux apparatus

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-tert-butyl-2-aminophenol (1 equivalent) and NCTS (1.5 equivalents) in anhydrous 1,4-dioxane.

  • Carefully add boron trifluoride diethyl etherate (2 equivalents) dropwise to the stirring solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC (typically 24-30 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

  • Dilute the mixture with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Causality behind Experimental Choices:

  • NCTS as Cyanating Agent: NCTS is a stable, non-hazardous alternative to the highly toxic cyanogen bromide.[6][7]

  • BF₃·Et₂O as Lewis Acid: The Lewis acid activates the NCTS, facilitating the electrophilic cyanation of the aminophenol and subsequent cyclization.[5][6]

  • Anhydrous Conditions: The use of anhydrous dioxane is crucial to prevent the hydrolysis of the Lewis acid and other reactive intermediates.

  • Aqueous Workup with NaHCO₃: This step neutralizes the acidic reaction mixture and facilitates the separation of the organic product.

Synthesis_Workflow cluster_ligand Ligand Synthesis Start 4-tert-butyl-2-aminophenol + NCTS + BF3·Et2O Reflux Reflux in 1,4-Dioxane Start->Reflux Reaction Workup Aqueous Workup & Extraction Reflux->Workup Quenching Purification Column Chromatography Workup->Purification Isolation Ligand This compound Purification->Ligand Final Product

Caption: Workflow for the synthesis of the this compound ligand.

Synthesis of Metal Complexes

The synthesized this compound ligand can be coordinated with a variety of transition metal ions. The general procedure involves the reaction of the ligand with a metal salt in a suitable solvent. The stoichiometry of the resulting complex is often M(L)₂(X)₂, where M is the metal ion, L is the benzoxazole ligand, and X is an anionic ligand from the metal salt (e.g., Cl⁻).[9]

Protocol 3.1: General Procedure for the Synthesis of Metal(II) Complexes

This protocol is based on the reported synthesis of an Fe(II) complex with 2-aminobenzoxazole and can be adapted for other divalent metal ions such as Co(II), Ni(II), Cu(II), and Zn(II).[9]

Materials:

  • This compound (ligand)

  • Metal(II) chloride (e.g., FeCl₂, CoCl₂, NiCl₂, CuCl₂, ZnCl₂)

  • Ethanol (absolute)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Dissolve this compound (2 molar equivalents) in absolute ethanol in a round-bottom flask with stirring.

  • In a separate flask, dissolve the metal(II) chloride (1 molar equivalent) in absolute ethanol.

  • Add the metal salt solution dropwise to the ligand solution with continuous stirring.

  • Heat the resulting mixture to reflux for a period of 2-4 hours. The formation of a precipitate may be observed.

  • After reflux, allow the mixture to cool to room temperature.

  • Collect the precipitated metal complex by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the complex in a desiccator over a suitable drying agent.

Causality behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both the ligand and many metal salts, and its boiling point is suitable for refluxing the reaction.

  • Molar Ratio: A 2:1 ligand-to-metal molar ratio is commonly used to favor the formation of bis(ligand) complexes.[9]

  • Reflux: Heating the reaction mixture provides the necessary activation energy for the coordination reaction to proceed to completion.

Complexation_Workflow cluster_complex Metal Complex Synthesis Ligand_sol Ligand in Ethanol Mixing Combine and Reflux Ligand_sol->Mixing Metal_sol Metal(II) Chloride in Ethanol Metal_sol->Mixing Isolation Cooling and Filtration Mixing->Isolation Precipitation Complex Metal Complex [M(L)2Cl2] Isolation->Complex Final Product

Caption: General workflow for the synthesis of metal complexes with the title ligand.

Characterization of the Ligand and Metal Complexes

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compounds. A combination of spectroscopic and analytical techniques should be employed.

TechniquePurpose for Ligand CharacterizationPurpose for Metal Complex Characterization
¹H and ¹³C NMR Confirm the chemical structure and purity.Can be challenging for paramagnetic complexes but useful for diamagnetic ones (e.g., Zn(II)) to confirm ligand coordination.
FT-IR Spectroscopy Identify characteristic functional groups (e.g., N-H, C=N, C-O).Observe shifts in the vibrational frequencies of the ligand's functional groups upon coordination to the metal ion.
Mass Spectrometry Determine the molecular weight and confirm the elemental composition.Determine the molecular weight of the complex and confirm its stoichiometry.
Elemental Analysis Determine the percentage of C, H, and N to confirm the empirical formula.Determine the elemental composition (C, H, N, and metal) to confirm the stoichiometry of the complex.
Magnetic Susceptibility Not applicable.Determine the magnetic moment of the complex, which provides information about the electronic configuration and geometry of the metal center.
UV-Vis Spectroscopy Determine the electronic absorption properties.Investigate the d-d electronic transitions of the metal ion and ligand-to-metal charge transfer bands.

Applications in Drug Development and Research

Metal complexes of benzoxazole derivatives have shown significant promise in various biological applications, making them attractive candidates for drug discovery and development.

Antimicrobial Activity

It is a well-established principle that the chelation of metal ions can enhance the antimicrobial activity of organic ligands.[2] The increased lipophilicity of the metal complexes facilitates their penetration through the lipid membranes of microorganisms.[3] Once inside the cell, the metal ion can interfere with various cellular processes, such as enzyme function and DNA replication.[3] Metal complexes of 2-aminobenzoxazole and related structures have demonstrated activity against a range of bacteria.[9][10]

The synthesized complexes with this compound should be screened against a panel of clinically relevant Gram-positive and Gram-negative bacteria to determine their minimum inhibitory concentrations (MICs).

Anticancer Activity

The anticancer potential of benzoxazole-based metal complexes is an active area of research.[4] These compounds can induce cancer cell death through various mechanisms, including apoptosis.[4] The coordination of a metal ion can significantly enhance the cytotoxic effects of the benzoxazole ligand.[4] For instance, Zn(II) and Cu(II) complexes of 2-trifluoroacetonylbenzoxazole have been shown to overcome multidrug resistance in cancer cells.[4]

The cytotoxic activity of the newly synthesized complexes should be evaluated against various cancer cell lines to assess their potential as anticancer agents.

Conclusion

The synthesis of metal complexes with this compound ligands provides a versatile platform for the development of novel compounds with potential applications in medicinal chemistry and materials science. The protocols detailed in this guide offer a systematic and well-reasoned approach to the preparation and characterization of these promising molecules. Further investigation into their biological activities is warranted to fully explore their therapeutic potential.

References

  • Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(23), 20263–20272. [Link]

  • Wishart, N. (2012). 2-aminobenzoxazole process.
  • Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. [Link]

  • Organic Chemistry Portal. Benzoxazole synthesis. [Link]

  • Singh, P., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25305-25329. [Link]

  • Spengler, G., et al. (2020). Benzoxazole-Based Metal Complexes to Reverse Multidrug Resistance in Bacteria. Antibiotics, 9(10), 649. [Link]

  • Spengler, G., et al. (2020). Benzoxazole-Based Metal Complexes to Reverse Multidrug Resistance in Bacteria. Antibiotics. [Link]

  • Spengler, G., et al. (2020). Benzoxazole-Based Metal Complexes to Reverse Multidrug Resistance in Bacteria. Antibiotics, 9(10), 649. [Link]

  • Al Awadh, A. A. (2023). Biomedical applications of selective metal complexes of Indole, Benzimidazole, Benzothiazole and Benzoxazole: A review (From 2015 to 2022). ResearchGate. [Link]

  • Spengler, G., et al. (2018). Benzoxazole-based Zn(II) and Cu(II) Complexes Overcome Multidrug-resistance in Cancer. Anticancer Research, 38(11), 6181-6187. [Link]

  • Chen, Y., et al. (2008). 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]-1,3-benzoxazole. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o2410. [Link]

  • Zarate, X., et al. (2020). Antibacterial Activity of Metal Complexes of Cu(II) and Ni(II) with the Ligand 2-(Phenylsubstituted) Benzimidazole. Molecules, 25(21), 5193. [Link]

  • Kumar, A., et al. (2017). Synthesis of Transition Metal Ion Complex of 2-aminobenzoxazole and Antibacterial Activity. International Journal of Pharmaceutical Sciences Review and Research, 45(2), 118-120. [Link]

Sources

Protocol for Assessing the Cytotoxicity of 5-tert-butyl-1,3-benzoxazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Bioactivity of Benzoxazoles

The benzoxazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2] The 2-aminobenzoxazole moiety, in particular, is a recurring motif in compounds designed to modulate key cellular pathways, often leading to cytotoxic effects in cancer cell lines.[3] The subject of this protocol, 5-tert-butyl-1,3-benzoxazol-2-amine, is a member of this pharmacologically significant class. A thorough evaluation of its cytotoxic potential is a critical first step in elucidating its therapeutic promise or toxicological risk.

This application note provides a comprehensive, multi-tiered protocol for determining the in vitro cytotoxicity of this compound. We will begin with primary screening assays to quantify cell viability and membrane integrity, followed by secondary assays to dissect the underlying mechanism of cell death, namely apoptosis versus necrosis. This structured approach ensures a robust and well-validated assessment, providing researchers with reliable data to guide further drug development efforts.

Part 1: Foundational Cytotoxicity Assessment

The initial phase of our investigation focuses on establishing a dose-dependent relationship between this compound and cell viability. We will employ two widely accepted and complementary assays: the MTT assay to assess metabolic activity and the LDH assay to measure membrane integrity.

Causality Behind Experimental Choices:
  • Cell Line Selection: The choice of cell line is paramount and should be guided by the research question. For general cytotoxicity screening, a commonly used and well-characterized cell line such as HeLa (human cervical cancer) or A549 (human lung cancer) is appropriate. If the compound is being investigated for a specific type of cancer, a panel of relevant cell lines should be used. For this protocol, we will use the HeLa cell line as an illustrative example.

  • MTT Assay: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells, providing a quantitative measure of cell viability.

  • LDH Assay: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The LDH assay measures the amount of this enzyme in the supernatant, providing a quantitative measure of cytotoxicity resulting from compromised membrane integrity.

Experimental Workflow: Foundational Cytotoxicity

G cluster_prep Preparation cluster_seeding Cell Seeding cluster_treatment Treatment cluster_assay Assays cluster_analysis Data Analysis A Prepare Stock Solution of This compound in DMSO E Prepare Serial Dilutions of Compound A->E B Culture HeLa Cells to ~80% Confluency C Trypsinize and Count Cells B->C D Seed HeLa Cells in 96-well Plates C->D F Treat Cells and Incubate (24, 48, 72 hours) D->F E->F G Perform MTT Assay F->G H Perform LDH Assay F->H I Measure Absorbance G->I H->I J Calculate % Viability/ % Cytotoxicity I->J K Determine IC50 Value J->K

Caption: Foundational Cytotoxicity Workflow.

Detailed Protocol 1.1: MTT Assay for Cell Viability
  • Cell Seeding:

    • Culture HeLa cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • When cells reach approximately 80% confluency, detach them using trypsin-EDTA.

    • Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend in fresh medium.

    • Count the cells using a hemocytometer and determine viability with trypan blue exclusion.

    • Seed 5 x 10³ cells per well in a 96-well plate in a final volume of 100 µL and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.

    • Include the following controls:

      • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration.

      • Untreated Control: Cells in culture medium only.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., 10 µM doxorubicin).

      • Blank: Medium only (no cells).

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions and controls to the respective wells.

    • Incubate the plate for 24, 48, and 72 hours.

  • MTT Assay Procedure:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the % viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.

Detailed Protocol 1.2: LDH Assay for Cytotoxicity
  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol (Section 1.1, steps 1 and 2).

    • For the LDH assay, include the following additional controls:

      • Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 30 minutes before the end of the incubation period.

      • Spontaneous LDH Release Control: Untreated cells.

  • LDH Assay Procedure:

    • After the desired incubation period (24, 48, or 72 hours), centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a catalyst and a dye solution).

    • Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of a stop solution (if required by the kit).

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100

    • Plot the % cytotoxicity against the compound concentration and determine the EC50 (half-maximal effective concentration) value.

ParameterMTT AssayLDH Assay
Principle Measures metabolic activityMeasures membrane integrity
Endpoint Cell viabilityCytotoxicity
Reagent 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromideLactate Dehydrogenase Substrate Mix
Detection Colorimetric (570 nm)Colorimetric (490 nm)
IC50/EC50 Half-maximal Inhibitory ConcentrationHalf-maximal Effective Concentration

Part 2: Elucidating the Mechanism of Cell Death

Once the cytotoxic effect of this compound is confirmed, the next crucial step is to determine the mode of cell death. The two primary mechanisms are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Many anticancer agents, including benzoxazole derivatives, are known to induce apoptosis.[4][5] We will investigate key hallmarks of apoptosis: caspase activation and phosphatidylserine externalization.

Causality Behind Experimental Choices:
  • Caspase-Glo® 3/7 Assay: Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 and caspase-7 are effector caspases that execute the final stages of apoptosis. The Caspase-Glo® 3/7 assay uses a luminogenic substrate that is cleaved by active caspase-3/7, generating a "glow-type" luminescent signal that is proportional to the amount of active caspase.[6]

  • Annexin V Staining for Phosphatidylserine Externalization: In healthy cells, phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS is translocated to the outer leaflet. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). By co-staining with a viability dye like propidium iodide (PI), which can only enter cells with compromised membranes, we can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow: Mechanism of Action

G cluster_prep Preparation & Treatment cluster_apoptosis Apoptosis Assays cluster_analysis Data Analysis A Seed and Treat Cells (at IC50 concentration) B Caspase-Glo® 3/7 Assay A->B C Annexin V/PI Staining A->C D Measure Luminescence B->D E Flow Cytometry Analysis C->E F Quantify Apoptotic vs. Necrotic Cells E->F

Caption: Mechanism of Action Workflow.

Detailed Protocol 2.1: Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment:

    • Seed HeLa cells in a white-walled 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium and incubate for 24 hours.

    • Treat the cells with this compound at its predetermined IC50 concentration and 2x the IC50 concentration for a time course (e.g., 6, 12, and 24 hours).

    • Include vehicle control and a positive control for apoptosis (e.g., 1 µM staurosporine).

  • Assay Procedure:

    • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.

    • Add 100 µL of the reagent to each well.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the fold change in caspase-3/7 activity relative to the vehicle control.

    • Plot the fold change in caspase activity over time.

Detailed Protocol 2.2: Annexin V/PI Staining for Flow Cytometry
  • Cell Seeding and Treatment:

    • Seed HeLa cells in a 6-well plate at a density that will result in approximately 70-80% confluency at the time of harvest.

    • Treat the cells with the IC50 concentration of this compound for the time point that showed the highest caspase activity. Include vehicle and positive controls.

  • Cell Staining:

    • Harvest both the adherent and floating cells.

    • Wash the cells twice with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in 100 µL of Annexin V binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Add 400 µL of Annexin V binding buffer to each tube.

  • Flow Cytometry and Data Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • The cell populations will be distinguished as follows:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

    • Quantify the percentage of cells in each quadrant.

ParameterCaspase-Glo® 3/7 AssayAnnexin V/PI Staining
Principle Measures activity of effector caspases 3 and 7Detects externalized phosphatidylserine and membrane integrity
Endpoint Apoptosis inductionDifferentiation of viable, apoptotic, and necrotic cells
Detection LuminescenceFluorescence (Flow Cytometry)
Key Reagents Luminogenic caspase-3/7 substrateFITC-Annexin V, Propidium Iodide

Trustworthiness and Self-Validation

To ensure the reliability of the results, it is imperative to adhere to good cell culture practices and include appropriate controls in every experiment. The complementary nature of the MTT and LDH assays provides an internal cross-validation for the initial cytotoxicity assessment. A decrease in metabolic activity (MTT) should correlate with an increase in membrane permeability (LDH). Similarly, the observation of caspase activation should be followed by the detection of phosphatidylserine externalization, providing a cohesive picture of apoptosis induction. Any discrepancies between these assays should be investigated, and potential compound interference with the assay chemistry should be ruled out.

References

  • Synthesis of Some Biologically Effective 5-substituted- 2-(p-tert-butylphenyl)Benzoxazoles. (2016). ResearchGate. [Link]

  • 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]. (2008). National Center for Biotechnology Information. [Link]

  • 2,5-Bis(5-tert-butyl-benzoxazole-2-yl) thiophene (BTBB). (2022). Taylor & Francis Online. [Link]

  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. (2022). National Center for Biotechnology Information. [Link]

  • Analysis of phosphatidylserine externalization via annexin V/PI assay. (2018). Bio-protocol. [Link]

  • Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. (2012). ResearchGate. [Link]

  • Cytoprotective effect of selective small-molecule caspase inhibitors against staurosporine-induced apoptosis. (2014). National Center for Biotechnology Information. [Link]

  • Studies on Biological and Molecular Effects of Small-Molecule Kinase Inhibitors on Human Glioblastoma Cells and Organotypic Brain Slices. (2022). MDPI. [Link]

  • Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][7][8]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. (2011). PubMed. [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Publishing. [Link]

  • Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. (2022). MDPI. [Link]

  • Phosphatidylserine externalization by apoptotic cells is dispensable for specific recognition leading to innate apoptotic immune responses. (2020). National Center for Biotechnology Information. [Link]

  • Discovery of a small-molecule inhibitor of specific serine residue BAD phosphorylation. (2018). National Center for Biotechnology Information. [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2023). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster. (2017). PubMed. [Link]

  • Phosphatidylserine Externalization in Apoptosis. (n.d.). Bio-Techne. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). ACS Publications. [Link]

  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers. (2022). Semantic Scholar. [Link]

  • Small-Molecule IAP Antagonists Sensitize Cancer Cells to TRAIL-Induced Apoptosis: Roles of XIAP and cIAPs. (2007). AACR Journals. [Link]

  • Induction of Apoptosis and Necrosis by Resistance Modifiers Benzazoles and Benzoxazines on Tumour Cell Line Mouse Lymphoma L5718. (2002). ESIS. [Link]

  • Synthesis and cytotoxicity evaluation of 2-benzoylbenzoxazoles by Reaction of o-aminophenol with Acetophenone Catalyzed by Sulfur in DMSO. (2022). Journal of Science and Technology. [Link]

Sources

Topic: In Vitro Efficacy Assessment of 5-tert-butyl-1,3-benzoxazol-2-amine as a Novel PI3K/Akt Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,3-benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties. This structural class has proven to be a versatile template for the design of targeted therapeutic agents. This application note describes a tiered, in vitro assay cascade to determine the efficacy of a novel benzoxazole derivative, 5-tert-butyl-1,3-benzoxazol-2-amine, hereafter referred to as BBA-52.

Based on preliminary structural analyses and the known pharmacophore of related compounds, we hypothesize that BBA-52 exerts its biological effects through the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers. Therefore, establishing a robust methodology to quantify the inhibitory potential of BBA-52 on this pathway is essential for its preclinical development.

This guide provides a comprehensive, three-tiered approach to validate the efficacy of BBA-52, beginning with a broad assessment of its impact on cancer cell viability, followed by specific biochemical and cell-based assays to confirm its mechanism of action on the PI3K/Akt pathway.

Experimental Strategy: A Three-Tiered Approach for Efficacy Determination

A sequential and logical workflow is critical to conclusively determine the in vitro efficacy and mechanism of action of a novel compound. Our approach ensures that each experimental stage builds upon the last, providing a comprehensive data package for decision-making.

G cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Biochemical Target Engagement cluster_2 Tier 3: Cellular Mechanism of Action a Cell Viability Assay (e.g., CellTiter-Glo®) Determine IC50 b Kinase Activity Assay (e.g., PI3K HTRF® Assay) Determine direct inhibition a->b Potent Hit Identified c Phospho-Protein Quantification (e.g., Western Blot / In-Cell ELISA) Confirm downstream pathway modulation b->c Direct Inhibition Confirmed

Caption: Tiered workflow for evaluating BBA-52 efficacy.

Tier 1 Protocol: Cell Viability Assessment using a Luminescent Assay

Objective: To determine the concentration-dependent effect of BBA-52 on the viability of a cancer cell line with a constitutively active PI3K/Akt pathway, thereby establishing its half-maximal inhibitory concentration (IC50).

Rationale: A luminescent ATP-based assay, such as CellTiter-Glo® (Promega), is chosen for its high sensitivity, broad linear range, and reduced interference from colored compounds compared to traditional colorimetric assays (e.g., MTT). The amount of ATP is directly proportional to the number of metabolically active, viable cells. We will use the MCF-7 breast cancer cell line, which is known to have a PIK3CA mutation leading to pathway activation.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 0.01 mg/mL human recombinant insulin.

    • Trypsinize and count the cells. Seed 5,000 cells per well in 100 µL of medium into a 96-well, clear-bottom, white-walled plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of BBA-52 in 100% DMSO.

    • Perform a serial dilution of the stock solution in culture medium to create a range of concentrations (e.g., 100 µM to 0.01 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Include a "vehicle control" (0.5% DMSO in medium) and a "no-cell" control (medium only for background subtraction).

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C, 5% CO2. This duration is typically sufficient to observe effects on cell proliferation.

  • Luminescence Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence (no-cell control) from all other readings.

    • Normalize the data by expressing the viability of treated wells as a percentage of the vehicle control wells.

    • Plot the normalized data against the logarithm of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Hypothetical Data Summary
CompoundCell LineAssayIC50 (µM)
BBA-52MCF-7CellTiter-Glo®1.25
Positive Control (GDC-0941)MCF-7CellTiter-Glo®0.45

Tier 2 Protocol: Direct Target Inhibition using a PI3K Biochemical Assay

Objective: To determine if BBA-52 directly inhibits the enzymatic activity of a PI3K isoform in a cell-free system.

Rationale: A biochemical assay isolates the target enzyme from other cellular components, providing direct evidence of target engagement. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust method that measures the accumulation of the product of the kinase reaction, PIP3. This format is highly sensitive and suitable for high-throughput screening.

Step-by-Step Protocol
  • Reagent Preparation:

    • Use a commercially available PI3K (e.g., PI3Kα) HTRF assay kit (e.g., from Cisbio or PerkinElmer).

    • Prepare all reagents (recombinant PI3Kα enzyme, PIP2 substrate, ATP, detection reagents) according to the manufacturer's protocol.

    • Prepare a serial dilution of BBA-52 in the appropriate assay buffer, alongside a known PI3K inhibitor as a positive control.

  • Kinase Reaction:

    • In a 384-well, low-volume white plate, add the following in order:

      • BBA-52 or control compound.

      • Recombinant PI3Kα enzyme.

      • A mixture of PIP2 substrate and ATP to initiate the reaction.

    • Incubate the reaction mixture at room temperature for the time specified by the manufacturer (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding the detection reagents. These typically include a biotin-tagged PIP3 detector and two HTRF conjugates: Europium cryptate-labeled anti-tag antibody and XL665-labeled streptavidin.

    • Incubate for 60 minutes at room temperature to allow for the binding events to occur.

  • Signal Reading:

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Normalize the data relative to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition against the log of BBA-52 concentration and fit the data to determine the IC50 value.

Tier 3 Protocol: Cellular Target Modulation via Western Blotting

Objective: To confirm that BBA-52 inhibits the PI3K/Akt signaling pathway within intact cells by measuring the phosphorylation status of a key downstream effector, Akt.

Rationale: The phosphorylation of Akt at Serine 473 is a critical activation event downstream of PI3K. A decrease in phospho-Akt (p-Akt) levels upon compound treatment provides strong evidence of on-target activity in a cellular context. Western blotting is a gold-standard technique for this purpose.

G cluster_pathway Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP -> ADP PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (S473) (Active) PDK1->pAkt Akt Akt Akt->pAkt Downstream Downstream Effectors (mTOR, GSK3β) pAkt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation BBA52 BBA-52 BBA52->PI3K Inhibition

Caption: BBA-52's hypothesized mechanism of action.

Step-by-Step Protocol
  • Cell Culture and Treatment:

    • Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-18 hours to reduce basal pathway activity.

    • Pre-treat the cells with various concentrations of BBA-52 (e.g., 0.1x, 1x, 10x the viability IC50) for 2 hours.

    • Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes to induce robust Akt phosphorylation.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells directly in the wells with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by size on a 10% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour.

  • Antibody Incubation:

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Akt (Ser473).

    • Wash the membrane thoroughly with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • After further washing, strip the membrane and re-probe for total Akt and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Perform densitometry analysis to quantify the band intensities. Normalize the p-Akt signal to the total Akt signal for each sample.

Conclusion

This three-tiered in vitro testing strategy provides a robust framework for evaluating the efficacy of the novel benzoxazole compound, BBA-52. By systematically progressing from a general cell health assessment to specific biochemical and cell-based mechanism-of-action studies, researchers can generate a comprehensive data package. The successful inhibition of cancer cell proliferation (Tier 1), coupled with direct inhibition of PI3K activity (Tier 2) and a corresponding reduction in downstream p-Akt levels in cells (Tier 3), would provide strong evidence for BBA-52 as a potent and on-target inhibitor of the PI3K/Akt pathway, warranting further preclinical investigation.

References

  • Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Reddy, M. R. (2011). A comprehensive review in regulating the anthelminthic, anti-inflammatory, analgesic, and other biological activities of benzoxazoles. Chemical Biology & Drug Design, 78(3), 325-342. [Link]

  • Sharma, V., Kumar, P., & Pathak, D. (2010). Benzoxazole: the molecule of diverse biological importance. European Journal of Medicinal Chemistry, 45(7), 2733-2740. [Link]

  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer, 9(8), 550-562. [Link]

  • Manning, B. D., & Toker, A. (2017). AKT/PKB signaling: navigating the network. Cell, 169(3), 381-405. [Link]

  • Samuels, Y., Wang, Z., Bardelli, A., Silliman, N., Ptak, J., Szabo, S., ... & Velculescu, V. E. (2004). High frequency of mutations of the PIK3CA gene in human cancers. Science, 304(5670), 554-554. [Link]

  • Sarbassov, D. D., Guertin, D. A., Ali, S. M., & Sabatini, D. M. (2005). Phosphorylation and regulation of Akt/PKB by the rictor-mTOR complex. Science, 307(5712), 1098-1101. [Link]

Application Notes & Protocols: 5-tert-Butyl-1,3-benzoxazol-2-amine as a Versatile Building Block for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 5-tert-Butyl-1,3-benzoxazol-2-amine Scaffold

In the landscape of medicinal chemistry and drug discovery, the benzoxazole core is a privileged scaffold, consistently appearing in molecules with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The 2-aminobenzoxazole moiety, in particular, serves as a critical pharmacophore and a versatile synthetic intermediate. The introduction of a tert-butyl group at the 5-position offers a strategic advantage by enhancing lipophilicity and metabolic stability, key parameters in optimizing drug candidates. This document provides a comprehensive guide for researchers on the synthesis and utilization of this compound as a foundational building block for the creation of novel and diverse heterocyclic compounds with therapeutic potential.

The protocols detailed herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers to adapt and innovate. We will first outline a modern, safety-conscious synthesis of the title compound, followed by detailed procedures for its derivatization into amides and ureas—two classes of compounds frequently explored in drug development programs.

Part 1: Synthesis of the Core Building Block: this compound

The classical synthesis of 2-aminobenzoxazoles often involves the use of highly toxic cyanogen bromide (BrCN). The following protocol utilizes a safer and more contemporary electrophilic cyanating agent, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), in a Lewis acid-mediated cyclization.[3][4]

Reaction Principle and Causality

The synthesis proceeds via a two-step, one-pot reaction. The key is the activation of the cyanating agent (NCTS) by a Lewis acid, in this case, boron trifluoride etherate (BF₃·Et₂O). This activation enhances the electrophilicity of the cyano group, facilitating a nucleophilic attack from the exocyclic amino group of 2-amino-4-tert-butylphenol. The subsequent intramolecular cyclization, where the phenolic oxygen attacks the newly formed imine carbon, leads to the formation of the benzoxazole ring. This directed cyclization is highly efficient due to the proximity of the reacting groups on the aminophenol backbone.

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_reaction Cyclization Reaction cluster_workup Work-up & Purification reagents 1. Dissolve 2-amino-4-tert-butylphenol & NCTS in THF 2. Cool to 0 °C addition 3. Add BF3·Et2O dropwise (Maintain 0 °C) reagents->addition stir 4. Warm to room temperature 5. Stir for 12-16 hours addition->stir quench 6. Quench with saturated NaHCO3 (aq) stir->quench extract 7. Extract with Ethyl Acetate quench->extract purify 8. Dry, concentrate, and purify via column chromatography extract->purify end Product: this compound purify->end start Start start->reagents

Caption: Workflow for the synthesis of the core building block.

Detailed Synthesis Protocol

Materials:

  • 2-Amino-4-tert-butylphenol

  • N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)

  • Boron trifluoride etherate (BF₃·Et₂O)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-4-tert-butylphenol (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Add N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add boron trifluoride etherate (BF₃·Et₂O) (1.5 eq) dropwise via a syringe. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side product formation.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

ReagentMolar Equiv.Purpose
2-Amino-4-tert-butylphenol1.0Benzoxazole precursor
NCTS1.1Electrophilic cyanating agent
BF₃·Et₂O1.5Lewis acid catalyst for NCTS activation
Anhydrous THF-Reaction solvent

Part 2: Derivatization of this compound

The exocyclic 2-amino group of the title compound is a versatile nucleophilic handle for constructing a library of derivatives. The following protocols detail the synthesis of representative amides and ureas, common motifs in bioactive molecules.

Protocol 2.1: Synthesis of N-(5-tert-butyl-1,3-benzoxazol-2-yl) amides via Acylation

Reaction Principle and Causality: This is a standard nucleophilic acyl substitution reaction. The 2-amino group of the benzoxazole acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acyl chloride. A mild base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is used to scavenge the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion. The choice of acyl chloride allows for the introduction of a wide variety of R-groups, enabling structure-activity relationship (SAR) studies.

Acylation Workflow Diagram

G cluster_prep Reagent Preparation cluster_reaction Acylation Reaction cluster_workup Work-up & Purification reagents 1. Dissolve this compound & base in DCM 2. Cool to 0 °C addition 3. Add Acyl Chloride (R-COCl) dropwise reagents->addition stir 4. Stir at 0 °C to room temperature for 2-4 hours addition->stir workup 5. Wash with water and brine stir->workup purify 6. Dry, concentrate, and purify workup->purify end Product: N-Acyl Derivative purify->end start Start start->reagents

Caption: General workflow for the N-acylation reaction.

Detailed Acylation Protocol

Materials:

  • This compound (1.0 eq)

  • Acyl chloride of choice (e.g., benzoyl chloride, acetyl chloride) (1.1 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry flask, dissolve this compound in anhydrous DCM.

  • Add the base (TEA or DIPEA).

  • Cool the mixture to 0 °C.

  • Add the acyl chloride dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with DCM and wash sequentially with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by recrystallization or column chromatography to yield the desired amide.

Protocol 2.2: Synthesis of N-(5-tert-butyl-1,3-benzoxazol-2-yl) ureas via Reaction with Isocyanates

Reaction Principle and Causality: This reaction involves the nucleophilic addition of the 2-amino group to the highly electrophilic carbon of an isocyanate. This reaction is typically very efficient and often does not require a catalyst or external base. The formation of the stable urea linkage is the thermodynamic driving force for the reaction. This method provides a straightforward entry into a diverse range of urea derivatives, which are known to be potent inhibitors of various enzymes due to their hydrogen bonding capabilities.[5]

Urea Formation Workflow Diagram

G cluster_prep Reagent Preparation cluster_reaction Urea Formation cluster_workup Product Isolation reagents 1. Dissolve this compound in aprotic solvent (DCM or THF) addition 2. Add Isocyanate (R-NCO) dropwise at room temperature reagents->addition stir 3. Stir for 1-3 hours addition->stir isolate 4. Concentrate solvent stir->isolate purify 5. Purify by recrystallization or trituration isolate->purify end Product: N-Urea Derivative purify->end start Start start->reagents

Caption: General workflow for the N-urea synthesis.

Detailed Urea Synthesis Protocol

Materials:

  • This compound (1.0 eq)

  • Isocyanate of choice (e.g., phenyl isocyanate, butyl isocyanate) (1.05 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound in anhydrous DCM or THF in a dry flask.

  • Add the isocyanate dropwise to the solution at room temperature.

  • Stir the reaction mixture for 1-3 hours. The product often precipitates out of the solution. Monitor by TLC.

  • If a precipitate forms, collect the solid by filtration and wash with cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or trituration with a suitable solvent (e.g., diethyl ether, hexanes) to obtain the pure urea derivative.

Part 3: Applications in Drug Discovery

The derivatization of the this compound core opens avenues to a multitude of biologically active compounds. The strategic placement of the tert-butyl group can enhance binding to hydrophobic pockets in target proteins and improve pharmacokinetic profiles.

  • Enzyme Inhibition: 2-Aminobenzoxazole derivatives have been identified as potent inhibitors of fatty acid amide hydrolase (FAAH), an enzyme implicated in pain and inflammation. The amide and urea functionalities are crucial for establishing hydrogen bond interactions within the enzyme's active site.

  • Receptor Antagonism: The 2-aminobenzoxazole scaffold is present in potent 5-HT₃ receptor antagonists, which are used to manage chemotherapy-induced nausea and irritable bowel syndrome.[6] The ability to readily diversify the substituent on the 2-amino group allows for fine-tuning of receptor affinity and selectivity.

  • Antimicrobial Agents: The benzoxazole ring system is a well-established pharmacophore in the development of new antibacterial and antifungal agents.[2] Derivatives of this compound can be screened against a panel of pathogens to identify novel antimicrobial leads.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of heterocyclic compounds. Its synthesis from readily available precursors using modern, safer reagents makes it an accessible starting material for research laboratories. The protocols provided herein for its synthesis and subsequent derivatization into amides and ureas offer a solid foundation for medicinal chemists and drug development professionals to generate novel molecular entities with significant therapeutic potential. The inherent properties of the scaffold, combined with the ease of diversification, ensure its continued relevance in the quest for new and effective medicines.

References

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. Available at: [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Publications. Available at: [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Institutes of Health. Available at: [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. National Institutes of Health. Available at: [Link]

  • Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][7]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. National Institutes of Health. Available at: [Link]

  • The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. National Institutes of Health. Available at: [Link]

  • Bioactive Five-Membered Heterocycles With Two Heteroatoms Fused With a Benzene Ring (a) Benzimidazole. ResearchGate. Available at: [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health. Available at: [Link]

  • A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Digital Repository of University of Baghdad. Available at: [Link]

  • Synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense. National Institutes of Health. Available at: [Link]

  • Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. Europe PMC. Available at: [Link]

  • Benzoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PubMed. Available at: [Link]

  • Bioactive Heterocycles: Synthesis and Biological Evaluation Chapter 2. Pyrrolo[1,2-a]quinolines. ResearchGate. Available at: [Link]

  • Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydrates. Open Access Pub. Available at: [Link]

  • Schematic presentation of the biological activity of heterocycles with β-amino acid moiety. ResearchGate. Available at: [Link]

  • Bioactive Heterocycles II. Deutscher Apotheker Verlag. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-tert-butyl-1,3-benzoxazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-tert-butyl-1,3-benzoxazol-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the yield, purity, and safety of this important synthetic building block. We will move beyond rote procedures to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your experimental outcomes.

Troubleshooting Guide: Common Synthesis Issues

Researchers often face similar hurdles when synthesizing 2-aminobenzoxazoles. The following table outlines common problems, their probable causes, and scientifically-grounded solutions to get your reaction back on track.

Problem EncounteredPotential Cause(s)Recommended Solution & Scientific Rationale
Low or No Product Yield 1. Inactive Cyanating Agent: Cyanogen bromide (BrCN) can degrade upon exposure to moisture. Alternative reagents may require activation. 2. Poor Quality Starting Material: The starting material, 4-tert-butyl-2-aminophenol, may be oxidized or contain impurities that inhibit the reaction. 3. Suboptimal Reaction Conditions: Incorrect solvent, temperature, or pH can prevent the cyclization from proceeding efficiently.1. Use a Safer, More Stable Cyanating Agent: Switch from the highly toxic BrCN to a modern alternative like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS).[1][2] Its activation with a Lewis acid provides a controlled release of the electrophilic cyanide source. 2. Verify Starting Material Purity: Confirm the purity of 4-tert-butyl-2-aminophenol via NMR or LC-MS before use. If it has darkened in color, consider purification by recrystallization or column chromatography. 3. Optimize Conditions: The reaction typically favors a non-protic solvent like THF or Dioxane. The cyclization step is often promoted by a base to deprotonate the phenol, but the initial reaction with the cyanating agent may require neutral or slightly acidic conditions. A temperature screen is recommended.
Formation of Multiple Byproducts / Difficult Purification 1. Use of Cyanogen Bromide: The high reactivity of BrCN can lead to side reactions, including the formation of symmetrical ureas from the aminophenol.[3][4][5] 2. Presence of Water: Moisture can hydrolyze the cyanating agent and intermediates, leading to undesired byproducts. 3. Over-alkylation/Side reactions: If using a strong base, the resulting 2-amino group can potentially react further.1. Adopt the NCTS Protocol: NCTS provides a more controlled reaction, significantly reducing byproduct formation compared to BrCN.[2] 2. Ensure Anhydrous Conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture. 3. Stoichiometric Control: Use a non-nucleophilic base like triethylamine (Et3N) in carefully controlled amounts to facilitate the final cyclization without promoting side reactions.[1]
Reaction Fails to Go to Completion 1. Insufficient Activation of Cyanating Agent: When using alternatives like NCTS, a Lewis acid catalyst is often necessary to enhance the electrophilicity of the cyano group.[2] 2. Inadequate Reaction Time or Temperature: The cyclization step can be slow at lower temperatures.1. Introduce a Lewis Acid Catalyst: When using NCTS, the addition of a Lewis acid such as SnCl4 or BF3·OEt2 is crucial for activating the reagent and driving the reaction forward.[2] 2. Monitor Reaction Progress & Adjust Temperature: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of the starting material. If the reaction stalls, a modest increase in temperature (e.g., from room temperature to 40-50 °C) may be required.
Inconsistent Results Between Batches 1. Variability in Reagent Quality: Purity of solvents and reagents, especially the 4-tert-butyl-2-aminophenol and the cyanating agent, can vary. 2. Inconsistent Reaction Setup: Minor changes in moisture level, rate of addition, or temperature can have a significant impact on the outcome.1. Standardize Reagent Qualification: Source high-purity reagents and test them before use, especially for new bottles or suppliers. 2. Develop a Standard Operating Procedure (SOP): Document and strictly adhere to parameters such as solvent drying method, inert atmosphere technique, reagent addition rates, and temperature control to ensure reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the traditional synthetic route for this compound, and what are its primary drawbacks?

The most established method involves the direct cyclization of 4-tert-butyl-2-aminophenol with cyanogen bromide (BrCN).[1][6] The reaction proceeds via nucleophilic attack of the amino group onto the electrophilic carbon of BrCN, followed by an intramolecular cyclization where the hydroxyl group displaces the bromide, forming the benzoxazole ring. While this method is direct, it suffers from a significant drawback: the extreme toxicity and volatility of cyanogen bromide, which is a severe chemical hazard.[1][6] Furthermore, its high reactivity can lead to poor yields and the formation of difficult-to-remove byproducts.[7]

Q2: Are there safer and more efficient alternatives to cyanogen bromide for this synthesis?

Absolutely. Modern organic synthesis has moved towards replacing hazardous reagents. A highly effective and safer alternative is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) .[1][2] This crystalline solid is stable, easier to handle, and far less toxic than BrCN. It acts as an electrophilic cyanating agent, especially when activated by a Lewis acid. This approach provides a more controlled reaction, leading to cleaner product formation and often higher yields.[2]

Q3: How critical is the purity of the starting material, 4-tert-butyl-2-aminophenol?

The purity is paramount. 2-Aminophenols are susceptible to oxidation, often indicated by a darkening of color from off-white/tan to dark brown or black. Oxidized impurities can interfere with the reaction, chelate catalysts, and lead to the formation of polymeric or tarry byproducts, which severely complicates purification and reduces the overall yield. It is essential to use high-purity starting material or purify it immediately before the reaction.

Q4: What are the best practices for setting up and monitoring the reaction?

For optimal results, a disciplined approach is necessary:

  • Inert Atmosphere: Always conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the aminophenol and hydrolysis of reactive intermediates.

  • Anhydrous Conditions: Use freshly dried solvents and oven-dried glassware. Even trace amounts of water can have a detrimental effect on the reaction.

  • Controlled Addition: Add the cyanating agent (or a solution of it) slowly to the solution of the aminophenol at a controlled temperature (often starting at 0 °C) to manage any exotherm and minimize side reactions.

  • Reaction Monitoring: The most effective way to monitor the reaction is by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows you to track the consumption of the starting material and the appearance of the product, providing clear evidence for when the reaction is complete.

Q5: What is the most effective method for purifying the final product?

This compound is a crystalline solid with moderate polarity.

  • Work-up: After the reaction is complete, it is typically quenched with an aqueous solution (e.g., sodium bicarbonate) and extracted with an organic solvent like ethyl acetate.

  • Column Chromatography: The primary purification method is flash column chromatography on silica gel. A gradient elution system, such as hexane/ethyl acetate or dichloromethane/methanol, is usually effective. Because the product is a primary amine, it may streak on the silica gel. This can often be suppressed by adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent.

  • Recrystallization: For final polishing, recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) can be used to obtain a highly pure, crystalline product.

Optimized Experimental Protocol

This protocol is based on the safer and more efficient NCTS methodology, adapted from literature procedures.[1][2]

Title: Synthesis of this compound via Lewis Acid-Activated NCTS Cyanation

Materials:

  • 4-tert-butyl-2-aminophenol (1.0 eq)

  • N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.2 eq)

  • Tin(IV) chloride (SnCl4), 1.0 M solution in CH2Cl2 (1.2 eq)

  • Triethylamine (Et3N) (2.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-tert-butyl-2-aminophenol (1.0 eq).

  • Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate dry flask, dissolve NCTS (1.2 eq) in anhydrous THF.

  • Slowly add the NCTS solution to the cooled aminophenol solution via a syringe or dropping funnel over 10 minutes.

  • After the addition is complete, add the SnCl4 solution (1.2 eq) dropwise over 15 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC until the starting aminophenol is consumed.

  • Once the initial reaction is complete, add triethylamine (2.5 eq) to the mixture.

  • Heat the reaction to 50 °C and stir for 2-4 hours to facilitate the cyclization. Monitor the formation of the final product by TLC/LC-MS.

  • Upon completion, cool the mixture to room temperature and quench by carefully adding saturated NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

Purification:

  • Purify the crude residue by flash column chromatography on silica gel.

  • Use a gradient of 10% to 40% ethyl acetate in hexane as the eluent. Adding 0.5% triethylamine to the eluent system is recommended to prevent streaking.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white to off-white solid.

Visualization of the Reaction Pathway

The following diagram illustrates the generalized mechanism for the formation of the 2-aminobenzoxazole core from a 2-aminophenol and an electrophilic cyanating agent ("CN-X", where X is a leaving group like Br or an activated NCTS complex).

Caption: Conceptual workflow for benzoxazole synthesis.

reaction_mechanism_detailed Key Steps in 2-Aminobenzoxazole Formation start 4-tert-butyl-2-aminophenol + Electrophilic Cyanide Source (e.g., BrCN) intermediate1 Initial Adduct (Nucleophilic attack by -NH2) start->intermediate1 Step 1 intermediate2 Carbodiimide-like Intermediate (after proton transfer) intermediate1->intermediate2 Step 2 Tautomerization product This compound (Final Product) intermediate2->product Step 3 Intramolecular Cyclization (Attack by -OH group)

Caption: Logical flow of the cyclization reaction.

References

  • Zhang, W., et al. (2020). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 25(21), 5039. Available at: [Link]

  • Krasavin, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(19), 18336–18347. Available at: [Link]

  • Zhou, Y., et al. (2018). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. Molecules, 23(10), 2664. Available at: [Link]

  • Zhou, Y., et al. (2018). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. National Institutes of Health. Available at: [Link]

  • Kumar, A., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Scientific Reports, 11(1), 1-18. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Available at: [Link]

  • Homer, R. B., & Moodie, R. B. (1963). The von Braun Cyanogen Bromide Reaction. Journal of the Chemical Society, 4377-4383. Available at: [Link]

  • Thirupathi, G., & Krishna, G. R. (2017). Cyanation of Anilines to Aryl Nitriles Using tert-Butyl Isocyanide: A Simple and Copper-free Procedure. ChemistrySelect, 2(28), 8820-8824. Available at: [Link]

  • Google Patents. (1995). Method for preparing 2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene.
  • Krasavin, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. National Institutes of Health. Available at: [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds. Angewandte Chemie International Edition, 44(26), 4046-4048. Available at: [Link]

  • Google Patents. (1989). The preparation method of 2-amino-4-tert.-butyl phenol.
  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Available at: [Link]

  • Krasavin, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ResearchGate. Available at: [Link]

  • Taylor, J. G., et al. (2015). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Journal of Medicinal Chemistry, 58(15), 6035-6054. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Cyanation – Knowledge and References. Available at: [Link]

  • Google Patents. (1988). Process for preparing 2-amino-5-nitrophenol derivatives.
  • Li, Z., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 1698-1705. Available at: [Link]

  • Mosslemin, M. H., & Teimouri, A. (2011). Flash preparation of carbenoids: A different performance of cyanogen bromide. Journal of Chemical and Pharmaceutical Research, 3(6), 840-845. Available at: [Link]

  • Behera, S., et al. (2022). Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. Beilstein Journal of Organic Chemistry, 18, 1-22. Available at: [Link]

  • Kumar, C. S., et al. (2011). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 3(4), 212-219. Available at: [Link]

  • McCallum, M. E., et al. (2016). Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors. Journal of Organic Chemistry, 81(23), 11671-11684. Available at: [Link]

Sources

Technical Support Center: Purification of 5-tert-butyl-1,3-benzoxazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 5-tert-butyl-1,3-benzoxazol-2-amine. It is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address specific experimental challenges. The methodologies described herein are grounded in established chemical principles and validated through practical application in the field.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification strategy for this compound.

Q1: What are the primary methods for purifying crude this compound?

The three most effective and commonly employed purification techniques for this compound are:

  • Recrystallization: Ideal for removing small amounts of impurities from a solid product that is thermally stable. This method is often sufficient if the crude material is already of moderate to high purity.

  • Flash Column Chromatography: The most versatile method for separating the target compound from a complex mixture of impurities, including starting materials, by-products, and colored contaminants.

  • Acid-Base Extraction: A powerful liquid-liquid extraction technique that leverages the basicity of the 2-amino group to selectively separate the product from neutral or acidic impurities.[1][2] It is particularly useful as a preliminary purification step before recrystallization or chromatography.

Q2: What are the likely impurities I might encounter in my crude sample?

The impurity profile depends heavily on the synthetic route. Common synthesis of 2-aminobenzoxazoles can result in the following impurities:

Impurity TypeSpecific ExampleRationale
Unreacted Starting Material 4-tert-butyl-2-aminophenolIncomplete cyclization reaction.
Reagent Carryover Cyanogen bromide, derivatives of thioureaDependent on the specific "C1" source used for the 2-amino group installation.
By-products Dimerized or polymerized speciesCan form under harsh reaction conditions (e.g., high heat).[3]
Side-reaction Products N-acylated intermediatesIf the cyclization from an acylated intermediate is incomplete.

Q3: How do I choose the best purification method for my experiment?

The choice of method is a strategic decision based on the scale of your reaction, the nature of the impurities, and the desired final purity. The following flowchart provides a general decision-making framework.

G start Crude 5-tert-butyl-1,3- benzoxazol-2-amine Sample is_solid Is the crude product a solid? start->is_solid tlc_check Analyze by TLC. Are impurities non-polar or acidic? is_solid->tlc_check Yes chromatography Perform Flash Column Chromatography is_solid->chromatography No (Oily) purity_level Initial purity assessment. Is it >85% pure? tlc_check->purity_level No acid_base Perform Acid-Base Extraction tlc_check->acid_base Yes purity_level->chromatography No recrystallize Perform Recrystallization purity_level->recrystallize Yes acid_base->chromatography Product remains oily or impure acid_base->recrystallize Product precipitates cleanly final_product Pure Product chromatography->final_product recrystallize->final_product

Caption: Decision workflow for selecting a purification method.

Q4: Which analytical techniques are best for assessing the purity of the final product?

A combination of methods is recommended for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative checks of purity. A single spot in multiple solvent systems is a good indicator.

  • Nuclear Magnetic Resonance (¹H NMR): To confirm the structure and identify any proton-bearing impurities. Integration of peaks can provide a quantitative purity estimate.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To obtain an accurate mass and a more sensitive purity profile than TLC.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities typically depress and broaden the melting range.

Section 2: Troubleshooting Guides

This section provides solutions to specific problems encountered during purification.

Troubleshooting Recrystallization
Problem Probable Cause(s) Step-by-Step Solution
Failure to Crystallize 1. Solvent is too good: The compound is too soluble even at low temperatures.2. Solution is not saturated: Not enough solute was dissolved.3. Presence of "oily" impurities: Impurities are inhibiting lattice formation.1. Add an anti-solvent: Add a second solvent in which your compound is insoluble, dropwise, until turbidity persists. Re-heat to dissolve, then cool slowly.2. Reduce solvent volume: Gently evaporate some of the solvent and attempt to cool again.3. Scratch/Seed: Scratch the inside of the flask with a glass rod below the solvent line to create nucleation sites. Alternatively, add a tiny seed crystal from a previous batch.
Oily Precipitate Forms 1. Cooling too rapidly: The solution becomes supersaturated too quickly.2. Melting point is below boiling point of solvent: The compound is "oiling out".3. High impurity load. 1. Re-heat the solution until the oil redissolves. Allow it to cool much more slowly (e.g., by placing the flask in a warm water bath that cools to room temperature, followed by refrigeration).2. Choose a lower-boiling point solvent or a solvent mixture.3. Pre-purify: Perform an acid-base extraction or pass the material through a short silica plug first to remove the bulk of impurities.
Low Recovery Yield 1. Too much solvent used: A significant amount of product remains in the mother liquor.2. Premature crystallization: Crystals formed during a hot filtration step.3. Washing with a warm or good solvent: The collected crystals are redissolved during the washing step.1. Concentrate the mother liquor and cool it further to obtain a second crop of crystals (note: this crop may be less pure).2. Ensure all equipment is pre-heated before filtration. Use a minimal amount of hot solvent to rinse the flask.3. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Troubleshooting Flash Column Chromatography
Problem Probable Cause(s) Step-by-Step Solution
Poor Separation (Overlapping Bands) 1. Incorrect solvent system: Eluent is too polar, causing all components to move too quickly (high Rf values).2. Column overload: Too much crude material was loaded.3. Uneven loading or packing: The initial band was not flat and horizontal.1. Optimize eluent: Develop a solvent system using TLC where the target compound has an Rf of ~0.25-0.35 and is well-separated from impurities.2. Reduce load: As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude sample.3. Improve technique: Ensure the silica bed is perfectly level. Load the sample dissolved in a minimal amount of solvent or adsorbed onto a small amount of silica ("dry loading").
Compound Streaking or Tailing 1. Strong interaction with silica: The basic amine group is interacting strongly with acidic silanol groups on the silica surface.2. Compound is not fully soluble in the eluent.1. Deactivate the silica: Add a small amount of triethylamine (~0.5-1%) to your eluent.[4] This will occupy the acidic sites on the silica, allowing your basic compound to elute more cleanly.2. Use a more polar solvent system to improve solubility during elution.
Product Degradation on Column 1. Compound is sensitive to acid: The inherent acidity of silica gel is causing decomposition.2. Prolonged exposure: The compound is spending too much time on the column.1. Use deactivated silica: Flush the packed column with an eluent containing triethylamine before loading the sample.[4] Alternatively, use a less acidic stationary phase like alumina (basic or neutral).2. Increase flow rate: Use positive pressure to run the column faster, minimizing residence time.
Troubleshooting Acid-Base Extraction
Problem Probable Cause(s) Step-by-Step Solution
Persistent Emulsion Forms 1. Vigorous shaking: Creates very fine droplets that are slow to coalesce.2. High concentration of reactants or presence of particulate matter.1. Break the emulsion: Add a small amount of brine (saturated NaCl solution) and swirl gently. The increased ionic strength of the aqueous layer helps force the separation.2. Wait: Allow the separatory funnel to stand undisturbed for a longer period.3. Filter: Pass the entire mixture through a pad of Celite or glass wool to break up the emulsion.
Low Product Recovery 1. Incomplete protonation/deprotonation: The pH of the aqueous layer was not sufficiently acidic or basic.2. Product has some solubility in the aqueous base or organic wash.3. Insufficient extraction: Not enough extractions were performed to transfer the product between layers.1. Check pH: Use pH paper to ensure the aqueous layer is strongly acidic (pH < 2) during the initial extraction and strongly basic (pH > 12) before back-extraction.2. Back-extract: After recovering your product into the organic layer, wash the remaining aqueous layer one more time with a fresh portion of the organic solvent.3. Increase extractions: Perform 3-4 extractions with smaller volumes of solvent rather than one large extraction.

Section 3: Standardized Protocols

Protocol 1: Recrystallization from Ethanol

This protocol assumes the crude product is a solid with relatively minor impurities. Ethanol is a commonly cited solvent for recrystallizing benzoxazole derivatives.[3][5]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) with stirring until all the solid dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate or Dichloromethane:Methanol) that provides an Rf value of ~0.3 for the product. If streaking is observed, add 0.5% triethylamine to the solvent mixture.[4]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly stronger solvent like dichloromethane). Carefully add the solution to the top of the silica bed. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Add the eluent and apply positive pressure to begin elution. Collect fractions and monitor them by TLC.

  • Combine & Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

Protocol 3: Acid-Base Extraction

This workflow is designed to separate the basic product from neutral and acidic impurities.[2][6]

G cluster_0 Step 1: Acidic Extraction cluster_1 Step 2: Product Recovery cluster_2 Step 3: Final Workup start Dissolve crude mixture in organic solvent (e.g., Ethyl Acetate) add_acid Add 1M HCl (aq). Shake and separate layers. start->add_acid org_layer1 Organic Layer: Neutral & Acidic Impurities add_acid->org_layer1 Keep for disposal or further workup aq_layer1 Aqueous Layer: Protonated Product (R-NH3+ Cl-) add_acid->aq_layer1 basify Take Aqueous Layer. Add 3M NaOH (aq) until pH > 12. Product precipitates or is extracted. aq_layer1->basify Transfer extract Extract with fresh organic solvent (3x) basify->extract org_layer2 Organic Layer: Pure Product (R-NH2) extract->org_layer2 aq_layer2 Aqueous Layer: Inorganic Salts extract->aq_layer2 Discard dry Dry organic layer over anhydrous Na2SO4 or MgSO4 org_layer2->dry Combine & Proceed filter_evap Filter and evaporate solvent dry->filter_evap product Purified Product filter_evap->product

Caption: Step-by-step workflow for acid-base extraction.

References

  • Kavval, P., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Retrieved from [Link]

  • Li, J., et al. (2022). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. Retrieved from [Link]

  • Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][3][7]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Various Authors. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
  • Zhou, Y., et al. (2018). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. Molecules. Retrieved from [Link]

  • Various Authors. (2017). Structure of 2-(benzoxazole-2-yl)-5,7-di(tert-butyl)-4-nitro-1,3-tropolone. Russian Journal of General Chemistry.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. Retrieved from [Link]

  • Various Authors. (2011). 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]-1,3-benzoxazole. Acta Crystallographica Section E. Retrieved from [Link]

  • Google Patents. (2006). WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • Britton, J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Various Authors. (2023). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Molecules. Retrieved from [Link]

  • Stella, P. C. R., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research.
  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • Confluence - Engineering Ideas Clinic. (n.d.). What is an Acid and Base Extraction?. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Various Authors. (2015). Design, synthesis and antibacterial potential of 5-(benzo[d][3][7]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. Saudi Pharmaceutical Journal. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

Sources

Technical Resource Center: Overcoming Solubility Challenges with 5-tert-butyl-1,3-benzoxazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and detailed protocols for working with 5-tert-butyl-1,3-benzoxazol-2-amine, a compound that, like many advanced heterocyclic molecules, presents significant solubility challenges in aqueous assay environments. Our goal is to equip you with the foundational knowledge and practical methodologies to ensure reliable and reproducible experimental results.

Understanding the Challenge: Compound Profile

This compound is a member of the benzoxazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry for their diverse biological activities.[1] Its molecular structure is the primary driver of its poor aqueous solubility:

  • Aromatic Benzoxazole Core: The fused, planar ring system is rigid and hydrophobic, leading to strong crystal lattice energy that resists dissolution.[2][3]

  • Tert-Butyl Group: This bulky, nonpolar group significantly increases the molecule's lipophilicity (hydrophobicity), further disfavoring interaction with water.[4]

These features classify the compound as "lipophilic" or "greasy," making it prone to precipitation when transferred from an organic stock solution into the aqueous buffers used in most biological assays. This can lead to inaccurate data, false negatives, and a high degree of variability in experimental outcomes.

Frequently Asked Questions (FAQs)

Here are quick answers to the most common solubility issues encountered with this compound.

Q1: I can't get my this compound to dissolve, even in DMSO. What should I do?

If the compound is not dissolving in 100% Dimethyl Sulfoxide (DMSO), gentle heating and physical agitation can be applied. Try warming the solution to 37°C in a water bath for 5-10 minutes, accompanied by vortexing or sonication.[5] It is critical not to overheat, as this can degrade the compound. If solubility is still an issue, consider preparing a stock solution at a lower concentration (e.g., 5 mM instead of 10 mM).[5]

Q2: My compound dissolves in DMSO, but crashes out (precipitates) when I add it to my aqueous assay buffer. How do I prevent this?

This is the most common problem. The key is to minimize the abrupt change in solvent polarity.

  • Lower the Final Assay Concentration: The most straightforward solution is to work with a lower final concentration of the compound in your assay.

  • Optimize the Dilution Step: Instead of a large, single-volume dilution, add the DMSO stock to your buffer in a stepwise manner while vortexing to ensure rapid mixing.

  • Use Co-solvents: Incorporate a water-miscible co-solvent into your assay buffer to increase the overall solvent capacity for your compound. See the detailed guides below.

Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?

This is highly dependent on the cell line. As a general rule, the final concentration of DMSO in the assay well should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity or off-target effects.[6][7] Some sensitive cell lines may even require concentrations below 0.1%.[3][8] It is imperative to run a DMSO-only vehicle control at the same concentration used for your compound to assess baseline toxicity.[7][8]

Q4: Can I use pH modification to improve the solubility of this compound?

Yes, this is a viable strategy. The 2-amine group on the benzoxazole ring is basic and can be protonated. The pKa of the related compound, 2-aminobenzimidazole, is approximately 7.5, while the parent 2-aminobenzoxazole is less basic, with a pKa around 4.5. By lowering the pH of your buffer to below the compound's pKa (e.g., pH 4.0-5.0), you can protonate the amine group, forming a more soluble salt. However, you must confirm that the altered pH does not negatively impact your assay's biological components (e.g., protein stability, cell viability).

In-Depth Troubleshooting Guides

Guide 1: Systematic Solvent & Co-Solvent Selection

The industry standard is to start with a high-concentration stock in 100% DMSO. When this fails upon aqueous dilution, a co-solvent strategy is the next logical step. Co-solvents work by reducing the polarity of the aqueous medium, making it more hospitable to lipophilic compounds.

Recommended Co-solvents for Biological Assays:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Glycerol

The following table summarizes key solvents and their properties for consideration.

SolventPrimary UseMax Recommended % in Cell AssaysNotes
DMSO Stock Solution< 0.5%Excellent solubilizing power but can affect cell membrane permeability and protein stability.
Ethanol Co-solvent< 1%Biocompatible at low concentrations; can be used to create intermediate dilutions.
PEG 400 Co-solvent< 2%A less polar solvent that can significantly enhance solubility of hydrophobic compounds.
Propylene Glycol Co-solvent< 1%Commonly used in pharmaceutical formulations.
  • Prepare a 10 mM stock of your compound in 100% DMSO.

  • Create a series of aqueous buffers containing different co-solvents (e.g., Assay Buffer + 5% Ethanol, Assay Buffer + 5% PEG 400).

  • Add a small volume of the DMSO stock to each buffer to reach the desired final compound concentration.

  • Vortex immediately and observe for precipitation (cloudiness) after 30 minutes at room temperature.

  • Run vehicle controls with the co-solvent buffers to ensure they don't interfere with your assay readout.

Guide 2: Leveraging pH for Enhanced Solubility

The amine functional group on this compound allows for pH-dependent solubility. Protonating this group by lowering the pH will create a positive charge, increasing its affinity for polar solvents like water.

  • Determine the pH tolerance of your assay system. Can your cells or proteins withstand a pH of 6.0, 5.5, or 5.0?

  • Prepare a set of assay buffers at different pH values (e.g., 7.4, 6.5, 6.0, 5.5).

  • Add your DMSO stock solution to each buffer to the highest desired final concentration.

  • Observe for precipitation. A simple visual inspection or measurement of turbidity at 600 nm can quantify solubility.

  • Critical Control: Ensure you test the effect of the low pH buffer alone on your system (the "vehicle" control) to confirm it does not produce false-positive or false-negative results.

Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution
  • Accurately weigh out a precise amount of this compound powder (e.g., 1.902 mg for 1 mL of a 10 mM stock; MW = 190.24 g/mol ).

  • Add the powder to a sterile, appropriate microcentrifuge tube or vial.

  • Add high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex vigorously for 2-3 minutes.

  • If the solid does not fully dissolve, place the vial in a 37°C water bath or heating block for 10 minutes, vortexing every 2-3 minutes.

  • Once fully dissolved, briefly centrifuge the vial to pull all liquid down from the cap and sides.

  • Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Serial Dilution for Assay Plate Preparation

This protocol is designed to minimize precipitation by keeping the DMSO concentration consistent during intermediate dilution steps.

  • Thaw a 10 mM stock aliquot.

  • Perform an initial dilution series in 100% DMSO to create lower concentration stocks (e.g., 1 mM, 100 µM).

  • For the final step, add a small, fixed volume (e.g., 1 µL) from your DMSO dilution series directly into the assay wells containing the final volume of aqueous buffer (e.g., 99 µL). This creates a 1:100 dilution and keeps the final DMSO concentration at 1%.

  • Immediately mix the plate by gentle shaking or orbital agitation.

  • Best Practice: It is often better to prepare an intermediate dilution in the final assay buffer. For example, add 2 µL of 10 mM DMSO stock to 98 µL of assay buffer to make a 200 µM solution in 2% DMSO. Then, add this solution to the final assay. This pre-acclimates the compound to the aqueous environment.[5]

Visualization & Workflows

Troubleshooting Workflow Diagram

This diagram outlines a decision-making process when encountering solubility issues.

G start Compound Precipitation Observed in Assay check_conc Is final compound concentration > 10 µM? start->check_conc lower_conc Reduce final assay concentration check_conc->lower_conc Yes check_dmso Is final DMSO concentration > 0.5%? check_conc->check_dmso No success Solubility Issue Resolved lower_conc->success lower_dmso Optimize dilution to lower final DMSO % check_dmso->lower_dmso Yes implement_cosolvent Implement Co-Solvent (e.g., PEG400, Ethanol) check_dmso->implement_cosolvent No lower_dmso->success check_ph Is compound ionizable? (pKa ~4.5) implement_cosolvent->check_ph adjust_ph Lower assay buffer pH (e.g., to 5.5-6.0) check_ph->adjust_ph Yes use_sonication Use brief sonication after dilution check_ph->use_sonication No adjust_ph->success use_sonication->success

Caption: A decision tree for troubleshooting compound precipitation.

Co-Solvent Strategy Diagram

This diagram illustrates how a co-solvent bridges the polarity gap between DMSO and water.

G cluster_0 Without Co-Solvent cluster_1 With Co-Solvent DMSO 100% DMSO Stock (Low Polarity) H2O Aqueous Buffer (High Polarity) DMSO->H2O Large Polarity Mismatch Precipitate Precipitation (Compound crashes out) H2O->Precipitate DMSO2 100% DMSO Stock (Low Polarity) CoSolvent Buffer + Co-Solvent (Intermediate Polarity) DMSO2->CoSolvent Reduced Polarity Gap Soluble Compound Remains in Solution CoSolvent->Soluble

Caption: How co-solvents mediate the transition to aqueous buffer.

References

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole). Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoxazole. Retrieved from [Link]

  • Hann, M. M., & Oprea, T. I. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 450-455.
  • de Oliveira, D. P., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Journal of Endodontics.
  • Hermann, T. (2014). 2-Aminobenzoxazole ligands of the hepatitis C virus internal ribosome entry site. Bioorganic & Medicinal Chemistry Letters, 24(15), 3467-3470.
  • Patel, K., et al. (2018). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
  • Al-khattawi, A., et al. (2021). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 11(8), 2512-2532.
  • Verma, A., et al. (2024). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview...
  • Li, X., et al. (2023). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Molecules, 28(14), 5438.
  • Chen, J., et al. (2008). 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]benzoxazole. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2410.
  • International Journal of Research and Review. (n.d.).
  • Pharma Excipients. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • Valledor, A. F., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4472.
  • Royal Society of Chemistry. (2023).
  • Impactfactor. (n.d.). Enhancement of Solubility of Anti-Inflammatory Drug by Using Different Solubility Enhancement Techniques.
  • Semantic Scholar. (n.d.). Solubility enhancement of cox-2 inhibitors using various solvent systems.
  • Quora. (2017). What effects does DMSO have on cell assays?.
  • National Center for Biotechnology Information. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • BOC Sciences. (n.d.).
  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.
  • ResearchGate. (2018). Structure of 2-(benzoxazole-2-yl)-5,7-di(tert-butyl)-4-nitro-1,3-tropolone.
  • ScienceDirect. (n.d.).
  • Smolecule. (n.d.). Buy 5-Tert-butyl-1,3-benzoxazole-2-thiol | 53146-48-8.

Sources

stability of 5-tert-butyl-1,3-benzoxazol-2-amine under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-tert-butyl-1,3-benzoxazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to its stability under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of the benzoxazole core in this compound?

The benzoxazole ring system is an aromatic heterocycle, which confers a degree of stability.[1] However, the oxazole ring within this fused system is known to be the least aromatic and most reactive of the azole series, making it susceptible to certain degradative conditions. The primary points of instability in the this compound structure are the benzoxazole ring itself, which can undergo hydrolytic cleavage, and the exocyclic amino group, which can be a site for oxidative reactions.

Q2: How does the 5-tert-butyl group influence the stability of the molecule?

The tert-butyl group is a bulky, electron-donating substituent. Its primary influence on the stability of this compound is steric. This steric hindrance can shield the benzoxazole ring and the adjacent benzene ring from enzymatic or chemical attack, potentially increasing the molecule's metabolic stability. Electronically, the tert-butyl group donates electron density to the aromatic system, which can influence its reactivity in electrophilic aromatic substitution reactions, though this effect is generally less pronounced than its steric influence. Furthermore, the presence of the tert-butyl group can significantly impact the molecule's solubility, favoring dissolution in non-polar organic solvents.[2][3][4]

Q3: What are the expected degradation pathways for this compound?

Based on the chemistry of benzoxazoles and 2-amino-substituted heterocycles, the following degradation pathways are plausible under forced degradation conditions:

  • Hydrolysis: The benzoxazole ring is susceptible to both acidic and basic hydrolysis, which can lead to ring-opening. The most likely point of cleavage is the C-O bond of the oxazole ring, which would yield an N-acylated 2-aminophenol derivative.[5] Further hydrolysis could then cleave the amide bond.

  • Oxidation: The 2-amino group and the electron-rich benzoxazole ring are potential sites for oxidation. Oxidative degradation can lead to the formation of various products, including hydroxylated derivatives on the benzene ring or dimerization products.[6]

  • Photodegradation: Exposure to UV light can induce the formation of free radicals, leading to a variety of degradation products.[5] For related benzothiazoles, photodegradation has been shown to result in hydroxylation of the aromatic ring.[6]

Q4: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dark, and dry place. Inert atmosphere (nitrogen or argon) is preferable for long-term storage to minimize oxidative degradation. For solutions, it is advisable to use aprotic solvents and store them at low temperatures (-20°C or -80°C).

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments with this compound.

Issue 1: Unexpected Degradation of the Compound in Solution

Symptom: You observe new peaks in your HPLC or LC-MS analysis of a solution of this compound that has been stored for a short period.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Action
Solvent-Induced Degradation Protic solvents (e.g., methanol, water) can facilitate hydrolysis of the benzoxazole ring, especially if the pH is not neutral.Use aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO) for stock solutions. If aqueous buffers are necessary, prepare them fresh and use them immediately.
pH Instability The compound may be unstable at acidic or basic pH. The 2-amino group can be protonated at low pH, potentially altering the electronic properties of the ring and its susceptibility to hydrolysis.Buffer your solutions to a neutral pH (around 7.0-7.4). If the experimental conditions require acidic or basic pH, minimize the exposure time of the compound to these conditions.
Oxidation The 2-amino group can be susceptible to oxidation, especially in the presence of dissolved oxygen or trace metal ions.Degas your solvents before use. Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), if compatible with your experimental setup.
Photodegradation Exposure to ambient or UV light can cause degradation.Protect your solutions from light by using amber vials or wrapping them in aluminum foil. Minimize exposure to light during experimental manipulations.
Issue 2: Poor Solubility in Aqueous Buffers

Symptom: The compound precipitates out of solution when preparing aqueous dilutions from an organic stock.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Action
Low Aqueous Solubility The bulky, non-polar tert-butyl group significantly reduces the aqueous solubility of the molecule.Prepare a high-concentration stock solution in an organic solvent like DMSO. For aqueous dilutions, add the stock solution to the aqueous buffer with vigorous vortexing. The final concentration of the organic solvent should be kept low (typically <1%) to avoid affecting the biological assay.
pH-Dependent Solubility The protonation state of the 2-amino group can affect solubility. At a pH below its pKa, the compound will be protonated and may exhibit higher aqueous solubility.Determine the pKa of the compound and assess its solubility at different pH values. A slightly acidic pH might improve solubility, but be mindful of potential acid-catalyzed hydrolysis.
Use of Co-solvents Consider the use of co-solvents such as ethanol, polyethylene glycol (PEG), or cyclodextrins to enhance aqueous solubility. The choice of co-solvent should be validated for compatibility with the experimental system.
Issue 3: HPLC Analysis Issues - Peak Tailing or Broadening

Symptom: Chromatographic analysis of this compound shows poor peak shape, such as tailing or broadening.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Action
Secondary Interactions with Stationary Phase The basic 2-amino group can interact with residual acidic silanol groups on the surface of C18 columns, leading to peak tailing.[7]Use a mobile phase with a low pH (e.g., 2.5-3.5) to protonate the amino group and minimize its interaction with silanols. Alternatively, use a modern, end-capped HPLC column designed for the analysis of basic compounds.[8]
Poor Solubility in Mobile Phase If the compound is not fully dissolved in the mobile phase, it can lead to peak broadening.Ensure the sample is completely dissolved in the injection solvent. The injection solvent should be compatible with the mobile phase. Ideally, the mobile phase itself should be used as the injection solvent.
Column Overload Injecting too much sample can lead to peak fronting or broadening.Reduce the concentration of the sample or the injection volume.
Extra-column Volume Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening.Use tubing with a smaller internal diameter and keep the length to a minimum.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and pathways, which is crucial for developing a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in an oven at 105°C for 24 hours. Also, heat a solution of the compound in an appropriate solvent at 60°C for 24 hours.

  • Photodegradation: Expose a solution of the compound (e.g., in acetonitrile) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

3. Sample Analysis:

  • Analyze all stressed samples and a non-stressed control sample by a stability-indicating HPLC method (see Protocol 2).

  • Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the parent compound and any degradation products.

  • If available, use LC-MS to identify the mass of the degradation products to help elucidate their structures.

4. Data Evaluation:

  • Calculate the percentage of degradation for each stress condition.

  • Assess the mass balance to ensure that all degradation products are being detected.

Protocol 2: Stability-Indicating HPLC Method Development

A robust HPLC method is essential for accurately quantifying this compound and separating it from its potential degradation products.

1. Initial Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

    • Start with a gradient of 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength of maximum absorbance (to be determined by UV scan).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

2. Method Optimization:

  • Inject a mixture of the stressed samples from the forced degradation study.

  • Adjust the gradient profile to achieve good resolution between the parent peak and all degradation product peaks.

  • If peak tailing is observed, consider using a different acidic modifier (e.g., trifluoroacetic acid) or a specialized column for basic compounds.

3. Method Validation:

  • Validate the developed method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Potential Degradation Pathways

G A This compound B Hydrolysis (Acid/Base) Ring Opening A->B H⁺ or OH⁻ C Oxidation (e.g., H₂O₂) A->C [O] D Photodegradation (UV Light) A->D E N-(4-tert-butyl-2-hydroxyphenyl)urea (or related amide) B->E F Hydroxylated derivatives C->F G Dimeric products C->G H Radical-mediated degradation products D->H

Caption: Potential degradation pathways of this compound.

Forced Degradation Workflow

G cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Evaluation A Acid Hydrolysis F Stability-Indicating HPLC-PDA A->F B Base Hydrolysis B->F C Oxidation C->F D Thermal Stress D->F E Photolysis E->F G LC-MS for Identification F->G H Identify Degradants G->H I Elucidate Pathways G->I J Validate Method H->J I->J

Caption: Workflow for a forced degradation study.

References

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 2019. Available from: [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ResearchGate, 2019. Available from: [Link]

  • The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. ResearchGate, 2022. Available from: [Link]

  • Hydrolysis pathway for 2-phenylbenzoxazole. ResearchGate. Available from: [Link]

  • Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without Solvent. Advanced Journal of Chemistry-Section A, 2023. Available from: [Link]

  • HPLC Troubleshooting Guide. Available from: [Link]

  • 2-Aminobenzoxazole. PubChem. Available from: [Link]

  • Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole. ResearchGate, 2003. Available from: [Link]

  • Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles. Green Chemistry, 2017. Available from: [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available from: [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 2018. Available from: [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 2023. Available from: [Link]

  • Solubility of N- tert -Butylbenzothiazole-2-sulfenamide in Several Pure and Binary Solvents. Journal of Chemical & Engineering Data, 2014. Available from: [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 2019. Available from: [Link]

  • What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? Chemistry Stack Exchange. Available from: [Link]

  • Solubility of N-tert-Butylbenzothiazole-2-sulfenamide in Several Pure and Binary Solvents. White Rose Research Online, 2014. Available from: [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. Available from: [Link]

  • Application of hplc method for investigation of stability of new benzimidazole derivatives. ResearchGate, 2014. Available from: [Link]

  • The tert-butyl group in chemistry and biology. ResearchGate, 2021. Available from: [Link]

  • Mass spectra and fragmentation pathway of CBOAHB, H2L, and its Ru (III) complex. ResearchGate. Available from: [Link]

  • p- tert-Butyl Groups Improve the Utility of Aromatic Protecting Groups in Carbohydrate Synthesis. Organic Letters, 2019. Available from: [Link]

  • PIFA-Mediated Ring-Opening/Coupling Reaction of Benzoxazoles: Access to 2-Hydroxy Diarylureas. The Journal of Organic Chemistry, 2021. Available from: [Link]

  • Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents. Molecules, 2022. Available from: [Link]

  • Common Issues in HPLC Analysis. Medikamenter Quality Services, 2023. Available from: [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International, 2012. Available from: [Link]

  • Catalytic Copper-Mediated Ring Opening and Functionalization of Benzoxazoles. ResearchGate, 2021. Available from: [Link]

  • Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group. Available from: [Link]

  • tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv, 2023. Available from: [Link]

  • Solubility of 2-tert-butylanthraquinone in binary solvents. ResearchGate, 2014. Available from: [Link]

  • Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. ResearchGate, 2019. Available from: [Link]

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  • Photodegradation pathways of sulfamethoxazole showing degradation... ResearchGate. Available from: [Link]

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optimization of reaction conditions for 5-tert-butyl-1,3-benzoxazol-2-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the synthesis of 5-tert-butyl-1,3-benzoxazol-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and mechanistic insights to help you optimize your reaction conditions and overcome common challenges.

Introduction to the Synthesis

The synthesis of this compound is a critical process in the development of various pharmacologically active molecules. The core of this synthesis involves the cyclization of 4-tert-butyl-2-aminophenol with a cyanating agent. While seemingly straightforward, this reaction is often accompanied by challenges that can impact yield, purity, and scalability. This guide provides a comprehensive framework for understanding and troubleshooting this synthesis, ensuring a robust and reproducible process.

The most common and historically significant method for this transformation is the use of cyanogen bromide (BrCN). However, due to its high toxicity, alternative and safer cyanating agents such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) have been developed and are increasingly employed.[1][2] This guide will address both methodologies, providing insights into their respective advantages and drawbacks.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound from 4-tert-butyl-2-aminophenol?

A1: The reaction proceeds through a cyclization mechanism. The amino group of 4-tert-butyl-2-aminophenol acts as a nucleophile, attacking the electrophilic carbon of the cyanating agent (e.g., cyanogen bromide). This is followed by an intramolecular cyclization where the hydroxyl group attacks the newly formed imine carbon, leading to the formation of the benzoxazole ring after dehydration.

Q2: I am getting a low yield of the desired product. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors:

  • Purity of Starting Materials: Impurities in the 4-tert-butyl-2-aminophenol can interfere with the reaction. Ensure the starting material is of high purity, and consider recrystallization if necessary.

  • Reaction Temperature: The reaction temperature may be suboptimal. If the reaction is sluggish, a modest increase in temperature might be beneficial. However, excessively high temperatures can lead to side reactions and decomposition.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all the starting material has been consumed.

  • Suboptimal Stoichiometry: Incorrect stoichiometry of the reactants can lead to lower yields. Carefully measure and control the molar ratios of the starting material and the cyanating agent.

  • Moisture: The presence of moisture can hydrolyze the cyanating agent and interfere with the reaction. Ensure all glassware is thoroughly dried and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q3: I am observing the formation of significant side products. What are they and how can I minimize them?

A3: Side product formation is a common issue. Potential side products include:

  • Dimerization/Polymerization of the Starting Material: 2-Aminophenols can undergo self-condensation, especially at elevated temperatures.[3] To minimize this, maintain a controlled reaction temperature and ensure efficient stirring.

  • Hydrolysis of the Cyanating Agent: If moisture is present, the cyanating agent can hydrolyze, reducing its effectiveness and potentially leading to other byproducts.

  • Formation of Disulfides (in related syntheses): While not directly applicable to the cyanogen bromide route, in syntheses starting from thiol precursors, disulfide formation can be a significant side reaction, often influenced by the choice of base and the presence of oxygen.[1][2]

To minimize side products, ensure the use of pure, dry reagents and solvents, maintain a strictly controlled temperature, and consider conducting the reaction under an inert atmosphere.

Q4: What is a safer alternative to the highly toxic cyanogen bromide for this synthesis?

A4: A well-established and safer alternative is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS).[1][4] This reagent, when activated by a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O), serves as an effective electrophilic cyanating agent.[1][2] This method avoids the handling of highly toxic and volatile cyanogen bromide.

Q5: How does the tert-butyl group at the 5-position influence the reaction?

A5: The tert-butyl group is an electron-donating group, which can increase the electron density of the aromatic ring. This can potentially facilitate the initial nucleophilic attack of the amino group. However, its bulky nature might also introduce steric hindrance, although this is less likely to be a major issue for the cyclization step in this specific molecule. The tert-butyl group will also significantly impact the solubility of the final product, which is an important consideration for purification.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Impure starting materials. 2. Incorrect reaction temperature. 3. Inactive cyanating agent. 4. Presence of moisture.1. Verify the purity of 4-tert-butyl-2-aminophenol by NMR or melting point and purify if necessary. 2. Optimize the reaction temperature. Start at a lower temperature and gradually increase while monitoring the reaction by TLC. 3. Use a fresh bottle of cyanogen bromide or NCTS. If using NCTS, ensure the Lewis acid activator is also fresh. 4. Dry all glassware in an oven before use and use anhydrous solvents. Consider running the reaction under a nitrogen or argon atmosphere.
Formation of Multiple Spots on TLC (Significant Side Products) 1. Reaction temperature is too high. 2. Incorrect stoichiometry. 3. Air oxidation of the aminophenol.1. Lower the reaction temperature. Stepwise heating might be beneficial. 2. Re-verify the molar equivalents of all reactants. 3. Purge the reaction vessel with an inert gas before adding reagents.
Difficulty in Product Isolation/Purification 1. Product is too soluble in the work-up solvent. 2. Formation of an emulsion during extraction. 3. Product co-crystallizes with impurities.1. Choose a less polar solvent for precipitation or a different solvent system for recrystallization. Experiment with solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol). 2. Add brine to the aqueous layer to break the emulsion. 3. Attempt multiple recrystallizations from different solvent systems. Column chromatography may be necessary for highly impure samples.
Product is Colored (Expected to be a white or off-white solid) 1. Air oxidation of the 2-aminophenol starting material or the final product. 2. Presence of colored impurities from side reactions.1. Handle the 2-aminophenol and the final product under an inert atmosphere where possible. 2. Purify the product by recrystallization, potentially with the addition of activated carbon to adsorb colored impurities.

Experimental Protocols

Protocol 1: Synthesis using Cyanogen Bromide (Classical Method)

! CAUTION: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 4-tert-butyl-2-aminophenol

  • Cyanogen bromide (BrCN)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl Ether)

  • Base (e.g., Triethylamine or Sodium Bicarbonate)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 4-tert-butyl-2-aminophenol (1 equivalent) in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of cyanogen bromide (1-1.2 equivalents) in the same anhydrous solvent.

  • Slowly add the cyanogen bromide solution to the cooled solution of 4-tert-butyl-2-aminophenol via the dropping funnel over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or an organic base like triethylamine to neutralize the hydrobromic acid formed.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Protocol 2: Synthesis using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (Safer Alternative)

Materials:

  • 4-tert-butyl-2-aminophenol

  • N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)

  • Lewis acid (e.g., Boron trifluoride etherate, BF₃·Et₂O)

  • Anhydrous solvent (e.g., 1,4-Dioxane or THF)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-tert-butyl-2-aminophenol (1 equivalent) and NCTS (1.1-1.5 equivalents) in the anhydrous solvent.

  • To this solution, add the Lewis acid (e.g., BF₃·Et₂O, 1.5-2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary but are typically in the range of 12-24 hours.

  • After the reaction is complete, cool the mixture to room temperature and quench by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Comparison of Synthetic Methods

Parameter Cyanogen Bromide Method NCTS Method
Reagent Toxicity HighLow
Reaction Conditions Milder (0 °C to RT)Harsher (Reflux)
Activator Not requiredLewis Acid (e.g., BF₃·Et₂O)
Typical Yields Moderate to GoodModerate to Good
Safety Considerations Requires specialized handling and a dedicated fume hood.Standard laboratory precautions.

Visualization of Key Processes

Reaction Mechanism

ReactionMechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Final Product Aminophenol 4-tert-butyl-2-aminophenol Intermediate Reaction Intermediate Aminophenol->Intermediate Nucleophilic Attack CyanatingAgent Cyanating Agent (e.g., BrCN or activated NCTS) CyanatingAgent->Intermediate CyclizedProduct Cyclized Intermediate Intermediate->CyclizedProduct Intramolecular Cyclization Product This compound CyclizedProduct->Product Dehydration

Caption: General reaction mechanism for the synthesis.

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield or Impure Product CheckPurity Check Purity of Starting Materials Start->CheckPurity OptimizeTemp Optimize Reaction Temperature CheckPurity->OptimizeTemp InertAtmosphere Ensure Inert Atmosphere OptimizeTemp->InertAtmosphere CheckStoichiometry Verify Stoichiometry InertAtmosphere->CheckStoichiometry Purification Optimize Purification (Recrystallization/Chromatography) CheckStoichiometry->Purification Success Improved Yield and Purity Purification->Success

Sources

Technical Support Center: 5-tert-butyl-1,3-benzoxazol-2-amine Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for experiments involving 5-tert-butyl-1,3-benzoxazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of this important benzoxazole derivative. The following content is structured in a question-and-answer format to directly address specific issues, providing not just solutions but also the underlying scientific reasoning to empower your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting

I. Synthesis & Reaction Optimization

Question 1: My reaction to synthesize this compound is giving a very low yield. What are the likely causes and how can I improve it?

Low yields in the synthesis of 2-aminobenzoxazoles are a common issue that can often be resolved through systematic troubleshooting. The primary causes typically fall into one of several categories: suboptimal reaction conditions, reagent impurity, or competing side reactions.

Common Causes and Solutions:

  • Suboptimal Reaction Conditions: The cyclization to form the benzoxazole ring is sensitive to temperature, reaction time, and the choice of solvent and base.

    • Temperature: For cyclization reactions, particularly those involving intermediates, the temperature needs to be carefully controlled. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of the starting materials or the desired product. It is advisable to perform small-scale trial reactions at varying temperatures to identify the optimal condition.[1]

    • Reaction Time: Monitor your reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). An insufficient reaction time will result in a low conversion rate, while an overly extended time can lead to the formation of byproducts or degradation of the product.[1]

    • Solvent and Base Selection: The choice of solvent and base is critical. For instance, in syntheses involving isothiocyanates, a non-protic solvent is often preferred to avoid side reactions with the isothiocyanate group. The strength and stoichiometry of the base can also significantly impact the reaction outcome.

  • Purity of Reagents and Solvents:

    • Starting Materials: Impurities in your starting material, 4-tert-butyl-2-aminophenol, can inhibit the reaction or lead to the formation of unwanted side products. Ensure the purity of your starting materials before commencing the synthesis.

    • Solvents: The presence of water in anhydrous reactions is a frequent cause of low yields. Always use freshly dried solvents, especially when working with moisture-sensitive reagents.[1]

  • Atmospheric Conditions: Many organic reactions are sensitive to oxygen and moisture. If your chosen synthetic route involves air-sensitive reagents or intermediates, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Inefficient Mixing: For heterogeneous reactions, ensure that the stirring is vigorous enough to ensure proper mixing of the reagents.[1]

Question 2: I am attempting a synthesis of a 2-aminobenzoxazole derivative using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) and LiHMDS as reported in the literature, but I am consistently isolating a major byproduct instead of my desired product. What is happening?

This is an excellent and insightful question that highlights a real-world challenge in synthetic chemistry, where published procedures may not be universally reproducible. Research by Urban et al. (2019) specifically addressed this issue.[2][3] They found that the reaction between o-aminophenol and NCTS in the presence of LiHMDS was irreproducible in their hands, yielding only a small amount of the desired 2-aminobenzoxazole.[2][3] The major product was an undesired byproduct.[2][3]

Troubleshooting this Specific Issue:

  • Alternative Activation of NCTS: The same research group developed a more reliable method by activating NCTS with a Lewis acid, specifically boron trifluoride etherate (BF₃·Et₂O), instead of a strong base like LiHMDS.[2][3] This approach led to good to excellent yields of various 2-aminobenzoxazoles.[2][3]

  • Proposed Mechanism of Action: The Lewis acid is believed to coordinate to the cyano group of NCTS, which facilitates the nucleophilic attack of the amino group of the o-aminophenol and subsequent cyclization.[2][3]

Workflow for Troubleshooting NCTS-based Syntheses:

start Low yield with NCTS/LiHMDS check_reproducibility Acknowledge potential irreproducibility of the method start->check_reproducibility switch_activator Switch from LiHMDS to a Lewis Acid activator check_reproducibility->switch_activator lewis_acid_choice Use BF₃·Et₂O as the Lewis Acid switch_activator->lewis_acid_choice reaction_setup Set up reaction with 4-tert-butyl-2-aminophenol, NCTS, and BF₃·Et₂O in a suitable solvent (e.g., 1,4-dioxane) lewis_acid_choice->reaction_setup monitor_reaction Monitor reaction progress via TLC/LC-MS reaction_setup->monitor_reaction workup_purification Perform aqueous workup and purify via column chromatography monitor_reaction->workup_purification success Obtain this compound in improved yield workup_purification->success

Caption: Troubleshooting workflow for low yields in NCTS-based 2-aminobenzoxazole synthesis.

Question 3: Are there alternative, reliable methods for synthesizing this compound if my current method is failing?

Yes, several alternative synthetic routes have been developed for the synthesis of 2-aminobenzoxazoles, which can be adapted for your specific target molecule. Having alternative strategies is a cornerstone of robust synthetic planning.

Alternative Synthetic Routes:

  • Smiles Rearrangement: This is an efficient, one-pot amination of a benzoxazole-2-thiol precursor.[2] The reaction is mediated by chloroacetyl chloride and involves an intramolecular Smiles rearrangement.[2] This method has the advantage of being metal-free and generally proceeds with short reaction times.[2] However, be aware that steric hindrance on the amine can significantly lower the yield.[2]

  • Direct Oxidative Amination: This approach involves the direct C-H amination of the benzoxazole core at the 2-position. Various methods exist, including metal-free approaches using catalytic iodine in aqueous tert-butyl hydroperoxide, or copper-catalyzed reactions. These methods are attractive due to their atom economy.

  • Palladium-Catalyzed Aerobic Oxidation: This method utilizes o-aminophenols and isocyanides to produce 2-aminobenzoxazoles. It is noted for its mild reaction conditions and the use of readily available starting materials.

Comparative Overview of Synthetic Routes:

MethodKey ReagentsAdvantagesPotential Drawbacks
Lewis Acid-activated NCTS 4-tert-butyl-2-aminophenol, NCTS, BF₃·Et₂OGood yields, non-toxic cyanating agentRequires careful handling of Lewis acid
Smiles Rearrangement 5-tert-butyl-benzoxazole-2-thiol, Chloroacetyl chloride, AmineMetal-free, short reaction times, one-potCan be sensitive to steric hindrance
Direct Oxidative Amination 5-tert-butyl-benzoxazole, Amine, Oxidant (e.g., TBHP)High atom economyMay require optimization of oxidant and catalyst
Pd-Catalyzed Oxidation 4-tert-butyl-2-aminophenol, Isocyanide, Pd catalystMild conditionsUse of a metal catalyst may require removal from the final product
II. Purification & Characterization

Question 4: I have a crude reaction mixture containing my target compound, but I'm struggling to purify it. What are the recommended purification strategies?

Purification of benzoxazole derivatives typically involves standard techniques, but optimization is often necessary depending on the impurities present.

Recommended Purification Protocol:

  • Aqueous Workup: After quenching the reaction, perform an aqueous workup to remove inorganic salts and water-soluble impurities. This usually involves extraction with an organic solvent (e.g., ethyl acetate, dichloromethane), followed by washing the organic layer with water and brine.

  • Column Chromatography: This is the most common method for purifying benzoxazoles.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is typically effective. Start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute your product. The exact ratio will depend on the polarity of your product and the impurities. It is highly recommended to first determine the optimal solvent system using TLC.

  • Recrystallization: If you can obtain a solid product after chromatography that is still not sufficiently pure, recrystallization can be a powerful final purification step. The choice of solvent is critical and may require some screening.

Troubleshooting Purification:

  • Streaking on TLC Plate: This can indicate that your compound is acidic or basic. Adding a small amount of a modifier to your TLC mobile phase (e.g., a few drops of triethylamine for a basic compound, or acetic acid for an acidic compound) can improve the spot shape and give a better indication of purity.

  • Co-eluting Impurities: If an impurity has a similar polarity to your product, it can be difficult to separate by column chromatography. In this case, consider:

    • Trying a different solvent system for chromatography.

    • Using a different stationary phase (e.g., alumina).

    • Attempting recrystallization from various solvents.

    • If the impurity is a starting material, you can try to drive the reaction to completion to consume it.

Question 5: How can I confirm that I have successfully synthesized this compound? What should I look for in my analytical data?

Expected Analytical Data:

  • ¹H NMR (Proton NMR):

    • tert-Butyl Group: A sharp singlet at around δ 1.3-1.4 ppm, integrating to 9 protons.

    • Aromatic Protons: You will see signals in the aromatic region (δ 7.0-7.8 ppm) corresponding to the three protons on the benzene ring of the benzoxazole core. The exact chemical shifts and coupling patterns will depend on the electronic environment.

    • Amine Protons (-NH₂): A broad singlet that can appear over a wide chemical shift range, and its integration should correspond to 2 protons. The chemical shift of this peak can be concentration-dependent and it may exchange with D₂O.

  • ¹³C NMR (Carbon NMR):

    • tert-Butyl Group: You should observe two signals for the tert-butyl group: one for the quaternary carbon and one for the three equivalent methyl carbons.

    • Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm).

    • C=N Carbon: A signal for the carbon at the 2-position of the benzoxazole ring, typically in the δ 150-165 ppm range.

  • IR (Infrared) Spectroscopy:

    • N-H Stretch: Primary amines typically show two bands in the 3300-3500 cm⁻¹ region.[4]

    • C=N Stretch: A characteristic absorption for the benzoxazole ring around 1600-1650 cm⁻¹.

    • C-N Stretch: Aromatic amine C-N stretching is usually observed in the 1250-1335 cm⁻¹ region.[4]

    • C-H Stretches: Aromatic and aliphatic C-H stretching bands will be present around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

  • Mass Spectrometry (MS):

    • Molecular Ion Peak (M⁺): Look for a peak corresponding to the molecular weight of this compound (C₁₁H₁₄N₂O), which is approximately 190.11 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Diagram of Key Functional Groups for IR Spectroscopy:

compound This compound nh_stretch N-H Stretch (3300-3500 cm⁻¹) compound->nh_stretch cn_double_bond C=N Stretch (1600-1650 cm⁻¹) compound->cn_double_bond cn_single_bond C-N Stretch (1250-1335 cm⁻¹) compound->cn_single_bond ch_stretch C-H Stretches (2850-3100 cm⁻¹) compound->ch_stretch

Caption: Key IR absorption regions for this compound.

III. Stability & Storage

Question 6: What are the recommended storage conditions for this compound? Is it stable?

While specific stability data for this compound is not extensively published, general principles for storing aromatic amines and heterocyclic compounds should be followed to ensure its integrity.

Recommended Storage:

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (approximately 4°C) is recommended.[5]

  • Atmosphere: Store in a tightly sealed container to protect from atmospheric moisture and oxygen.[5] For particularly sensitive applications, storage under an inert atmosphere (argon or nitrogen) is advisable.

  • Light: Protect from light, as some aromatic compounds can be light-sensitive.

Stability Considerations:

  • The benzoxazole ring is generally stable due to its aromaticity.[6]

  • The 2-amino group may be susceptible to oxidation over time, which could lead to discoloration of the sample.

By following these storage guidelines, you can maximize the shelf-life and ensure the purity of your this compound for future experiments.

Key Experimental Protocols

Protocol 1: Synthesis of this compound via Lewis Acid-activated NCTS Cyclization

This protocol is adapted from the improved method described by Urban et al. (2019) and is recommended for its reliability and use of a non-hazardous cyanating agent.[2][3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-tert-butyl-2-aminophenol (1.0 eq) and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.5 eq) in 1,4-dioxane.

  • Addition of Lewis Acid: To the stirred solution, add boron trifluoride etherate (BF₃·Et₂O) (2.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench by the careful addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

References

  • Urban, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(11), 14335-14343. Available at: [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13, 26785-26822. Available at: [Link]

  • Urban, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. (n.d.). Benzoxazole. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole). Available at: [Link]

  • Ataman, O. A., et al. (2018). Structure of 2-(benzoxazole-2-yl)-5,7-di(tert-butyl)-4-nitro-1,3-tropolone. Journal of Structural Chemistry, 59(1), 197-200.
  • SpectraBase. (n.d.). 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]-1,3-benzoxazole. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

Sources

preventing degradation of 5-tert-butyl-1,3-benzoxazol-2-amine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-tert-butyl-1,3-benzoxazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and stability of this compound in solution. Our goal is to equip you with the knowledge to mitigate degradation and ensure the integrity of your experiments.

I. Frequently Asked Questions (FAQs)

Here we address the most common issues encountered when working with this compound in solution.

Q1: My solution of this compound has turned yellow/brown. What is causing this discoloration?

Discoloration is a common indicator of degradation. This is often due to oxidative processes, which can be initiated by exposure to air (oxygen), light, or trace metal impurities. The formation of oxidized dimeric or polymeric species can lead to colored byproducts. To prevent this, it is crucial to use degassed solvents and protect the solution from light.

Q2: I'm observing precipitation in my stock solution upon storage, even at low temperatures. Why is this happening and how can I prevent it?

Precipitation can occur due to several factors. The most common is poor solubility of the compound in the chosen solvent, especially at lower temperatures. Another possibility is that the precipitate is a degradation product that is less soluble than the parent compound. We recommend verifying the solubility of the compound in your chosen solvent and considering the use of a co-solvent if necessary. If degradation is suspected, a change in storage conditions to minimize chemical reactions is advised.

Q3: I'm seeing a loss of biological activity or a decrease in the expected concentration of my compound over time. What are the likely causes?

A loss of activity is a strong indication of chemical degradation. The primary degradation pathways for 2-aminobenzoxazoles in solution are hydrolysis of the benzoxazole ring, particularly under non-neutral pH conditions, and oxidation of the electron-rich aromatic system.[1][2] It is critical to control the pH of your solutions and to minimize exposure to oxygen and light.

Q4: What are the ideal solvents for preparing stock solutions of this compound?

Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are generally good choices for dissolving a wide range of organic molecules, including benzoxazole derivatives.[3] For aqueous-based assays, it is recommended to prepare a high-concentration stock in DMSO and then dilute it into your aqueous buffer immediately before use to minimize the risk of hydrolysis.

Q5: How should I store my stock solutions to ensure maximum stability?

For optimal stability, stock solutions should be stored at low temperatures, typically -20°C or -80°C, in tightly sealed vials to minimize solvent evaporation and exposure to moisture.[4] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation. Solutions should also be protected from light by using amber vials or by wrapping the vials in aluminum foil.

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance for addressing specific challenges you may encounter.

Guide 1: Investigating and Preventing Solution Discoloration

Discoloration is a primary visual cue of compound degradation, often linked to oxidation.

Causality: The 2-aminobenzoxazole scaffold contains an electron-rich aromatic system, making it susceptible to oxidation. Exposure to atmospheric oxygen, particularly when catalyzed by light or trace metal ions, can lead to the formation of colored impurities.

Troubleshooting Protocol:

  • Solvent Purity: Ensure the use of high-purity, anhydrous solvents. Older or lower-grade solvents can contain peroxides or metal impurities that can initiate oxidation.

  • Inert Atmosphere: When preparing solutions, particularly for long-term storage, degas the solvent by bubbling with an inert gas like argon or nitrogen for 15-20 minutes. Prepare the solution under a gentle stream of the inert gas.

  • Light Protection: Always store solutions in amber glass vials or wrap clear vials with aluminum foil to prevent photodegradation.

  • Antioxidant Addition: For applications where it will not interfere with downstream assays, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the stock solution at a final concentration of 0.01-0.1%.

Guide 2: Addressing Precipitation Issues

Precipitation can result from poor solubility or the formation of insoluble degradation products.

Causality: The solubility of this compound can be limited in certain solvents, and this is often exacerbated at lower storage temperatures. Additionally, if the compound degrades, the resulting products may have different solubility profiles and precipitate out of solution.

Troubleshooting Protocol:

  • Solubility Assessment: Determine the solubility of the compound in a small volume of your chosen solvent before preparing a large batch. If solubility is low, consider alternative solvents or the use of a co-solvent system.

  • pH Adjustment: The amino group on the benzoxazole ring means the compound's solubility can be pH-dependent. For aqueous solutions, slight adjustments to the pH may improve solubility. However, be cautious as extreme pH can promote hydrolysis.

  • Filtration: If you suspect the precipitate is an impurity or a degradation product, you can filter the solution through a 0.22 µm syringe filter to remove the insoluble material. However, this should be followed by an analysis to confirm the concentration of the active compound in the filtrate.

  • Fresh Solution Preparation: The most reliable approach is to prepare fresh solutions before each experiment, especially if you consistently observe precipitation upon storage.

III. Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol provides a standardized method for preparing a stable stock solution of this compound.

Materials:

  • This compound solid

  • High-purity, anhydrous DMSO

  • Inert gas (argon or nitrogen)

  • Amber glass vials with screw caps and PTFE septa

  • Sterile syringe and needles

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.

  • Solvent Degassing: Degas the DMSO by bubbling with argon or nitrogen for at least 15 minutes.

  • Dissolution: Under a gentle stream of inert gas, add the degassed DMSO to the vial containing the compound to achieve the desired concentration.

  • Mixing: Gently vortex or sonicate the vial until the compound is completely dissolved.

  • Aliquoting: Aliquot the stock solution into single-use amber vials.

  • Storage: Tightly cap the vials and store them at -20°C or -80°C, protected from light.

Protocol 2: Monitoring Solution Stability by HPLC

This protocol outlines a method to assess the stability of your compound in solution over time.

Objective: To quantify the percentage of intact this compound and detect the formation of degradation products.

Methodology:

  • Sample Preparation: Prepare a solution of the compound at a known concentration using the protocol above.

  • Time Points: Store the solution under the desired conditions (e.g., room temperature, 4°C, -20°C) and pull aliquots for analysis at various time points (e.g., 0, 24, 48, 72 hours, 1 week).

  • HPLC Analysis: Analyze the aliquots by reverse-phase HPLC. A typical starting point for method development would be a C18 column with a gradient elution using a mobile phase of acetonitrile and water (with 0.1% formic acid or ammonium acetate).[5]

  • Data Analysis: Monitor the peak area of the parent compound at each time point. A decrease in the peak area indicates degradation. Also, look for the appearance of new peaks, which would correspond to degradation products.

IV. Data and Visualization

Table 1: Recommended Solvents and Storage Conditions
SolventRecommended UseStorage TemperatureKey Considerations
DMSO High-concentration stock solutions-20°C or -80°CHygroscopic; use anhydrous grade and store under inert gas.
DMF High-concentration stock solutions-20°C or -80°CCan be less stable than DMSO; use high-purity grade.
Ethanol Intermediate dilutions for some assays-20°CProtic solvent; may participate in reactions. Assess stability for your specific application.
Aqueous Buffers Final working solutions for assaysUse immediately; do not storeRisk of hydrolysis, especially at non-neutral pH. Prepare fresh before use.
Diagram 1: Potential Degradation Pathways

This diagram illustrates the two primary suspected degradation pathways for this compound in solution.

DegradationPathways Compound This compound Hydrolysis Hydrolysis (Acid/Base Catalyzed) Compound->Hydrolysis H2O Oxidation Oxidation (O2, Light) Compound->Oxidation [O] RingOpened Ring-Opened Product (2-amino-4-tert-butylphenol derivative) Hydrolysis->RingOpened Oxidized Oxidized Products (e.g., Dimers, Quinones) Oxidation->Oxidized

Caption: Potential degradation pathways of this compound.

Diagram 2: Troubleshooting Workflow for Solution Instability

This workflow provides a logical sequence of steps to diagnose and resolve issues with solution stability.

TroubleshootingWorkflow Start Instability Observed (e.g., color change, precipitate, activity loss) CheckSolvent Verify Solvent Purity & Suitability Start->CheckSolvent CheckStorage Review Storage Conditions (Temp, Light, Atmosphere) CheckSolvent->CheckStorage Solvent OK ReassessSolvent Re-evaluate Solvent Choice (Solubility, Co-solvents) CheckSolvent->ReassessSolvent Issue Found CheckpH Is solution pH controlled? CheckStorage->CheckpH Storage OK UseInert Use Degassed Solvents & Inert Atmosphere CheckStorage->UseInert Air Exposure ProtectLight Store in Amber Vials /Protect from Light CheckStorage->ProtectLight Light Exposure ControlpH Use Buffered System Prepare Fresh CheckpH->ControlpH pH Uncontrolled End Stable Solution CheckpH->End pH Controlled UseInert->End ProtectLight->End ControlpH->End ReassessSolvent->End

Caption: A workflow for troubleshooting solution instability issues.

V. References

  • Šlachtová, V., Chasa, J., & Brulíková, L. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(19), 18334–18343. [Link]

  • Šlachtová, V., Chasa, J., & Brulíková, L. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(19), 18334–18343. [Link]

  • Zhou, Y., Liu, Z., Yuan, T., Huang, J., & Liu, C. (2017). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. Molecules, 22(4), 576. [Link]

  • Šlachtová, V., Chasa, J., & Brulíková, L. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. [Link]

  • Singh, R., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25381-25419. [Link]

  • A method for forming an optionally substituted 2-aminobenzoxazole compound. (2012). Google Patents.

  • Sun, W., et al. (2014). Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles. Green Chemistry, 16(5), 2696-2700. [Link]

  • Zhang, Y., et al. (2022). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. Molecules, 27(15), 4995. [Link]

  • Kim, S., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 2059-2066. [Link]

  • Fan, L., et al. (2021). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. Future Medicinal Chemistry, 13(15), 1337-1350. [Link]

  • Chem-Impex. (n.d.). 2-Aminobenzoxazole. [Link]

  • Gapińska, M., et al. (2022). Cycloruthenated Imines: A Step into the Nanomolar Region. Molecules, 27(21), 7435. [Link]

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022). International Journal of Pharmaceutical Sciences and Research, 13(8), 3046-3056. [Link]

  • Jackson, J. B., et al. (2007). Ballistic fibers: A review of the thermal, ultraviolet and hydrolytic stability of the benzoxazole ring structure. [Link]

  • Hakimi, F., et al. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without Solvent. Advanced Journal of Chemistry-Section A, 6(2), 188-197. [Link]

  • Dunkers, J. P., et al. (2019). Microstructural Analysis of Benzoxazine Cationic Ring-Opening Polymerization Pathways. Polymers, 11(11), 1883. [Link]

Sources

Technical Support Center: Characterization of 5-tert-butyl-1,3-benzoxazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide is designed for researchers, medicinal chemists, and drug development professionals working with 5-tert-butyl-1,3-benzoxazol-2-amine. The unique combination of a bulky, lipophilic tert-butyl group and a polar, hydrogen-bonding 2-amino group on the benzoxazole scaffold can present specific challenges during synthesis, purification, and analytical characterization. This document provides a centralized resource of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory. The advice herein is synthesized from spectral data of close structural analogs, established chemical principles of the 2-aminobenzoxazole class, and field-proven insights.

Predicted Physicochemical Properties & Structural Information

PropertyPredicted Value / CharacteristicRationale / Source
Molecular Formula C₁₁H₁₄N₂O-
Molecular Weight 190.24 g/mol -
Appearance Off-white to light yellow or brown solidBased on analogs like 5-chlorobenzo[d]oxazol-2-amine (brown solid) and 5-nitrobenzo[d]oxazol-2-amine (yellow solid).[1] Color may depend on purity.
Solubility Soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone). Poorly soluble in water and nonpolar alkanes (e.g., Hexane).The tert-butyl group enhances lipophilicity, while the 2-amino and benzoxazole nitrogen atoms allow for polarity. A related thiol is readily soluble in organic solvents.[2]
Melting Point Expected to be a crystalline solid with a defined melting point, but may be susceptible to polymorphism.The planar benzoxazole core facilitates crystal packing. However, disorder in tert-butyl groups has been observed in crystal structures of similar compounds, which can lead to multiple crystalline forms (polymorphs) with different melting points.[3]
Thermal Stability Generally stable under standard laboratory conditions. May be sensitive to high temperatures, strong acids/bases, and potent oxidizing agents.The benzoxazole core is aromatic and stable. However, 2-aminobenzoxazoles can undergo rearrangement or degradation under harsh conditions.[4]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the handling and characterization of this compound.

Q1: I've synthesized this compound, but the crude product is a dark, oily residue. How should I proceed with purification?

A1: An oily residue suggests the presence of unreacted starting materials, polymeric byproducts, or residual high-boiling solvents.

  • Initial Workup: Begin with a liquid-liquid extraction. Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash with a saturated sodium bicarbonate (NaHCO₃) solution to remove acidic impurities (like unreacted 2-amino-4-tert-butylphenol) and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) and concentrate under reduced pressure.

  • Chromatography: Flash column chromatography is the recommended next step. Based on the polarity of the closely related 2-Benzyl-5-(tert-butyl)benzo[d]oxazole, a gradient of petroleum ether (or hexane) and ethyl acetate is a good starting point.[5] Begin with a low polarity mobile phase (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity. Monitor the separation by Thin Layer Chromatography (TLC). The bulky tert-butyl group should result in a moderately high Rf value.

  • Crystallization: If chromatography yields a clean but still amorphous or oily solid, attempt crystallization. Try dissolving the purified compound in a minimum amount of a hot solvent in which it is moderately soluble (e.g., isopropanol, ethanol, or toluene) and allow it to cool slowly. Seeding with a previously obtained crystal can be beneficial.

Q2: My ¹H NMR spectrum shows broad signals for the aromatic and amine protons. Is this normal?

A2: Yes, peak broadening is a common challenge with 2-aminobenzoxazoles and can be attributed to several factors:

  • Proton Exchange: The amine (-NH₂) protons are acidic and can exchange with trace amounts of water or acidic impurities in the NMR solvent (e.g., CDCl₃). This exchange can be fast or slow on the NMR timescale, leading to broadening of the NH₂ signal and sometimes adjacent aromatic protons.

  • Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a nuclear quadrupole moment. The electric field gradient around the nitrogen can cause rapid relaxation, leading to broadening of protons directly attached to it (the NH₂) and sometimes protons on the same aromatic ring.

  • Tautomerism: 2-Aminobenzoxazoles can exist in equilibrium with their 2-imino-2,3-dihydrobenzoxazole tautomer. If this exchange is at an intermediate rate on the NMR timescale, it can cause significant broadening of all signals.

To address this, please refer to the detailed Troubleshooting Guide for NMR Spectroscopy .

Q3: I am struggling to get a reproducible melting point for my purified compound. Why might this be happening?

A3: Inconsistent melting points are often a sign of either residual impurities or polymorphism.

  • Purity: Even small amounts of solvent or a minor byproduct can depress and broaden the melting point range. Ensure your compound is analytically pure by HPLC and free of residual solvent by ¹H NMR.

  • Polymorphism: As suggested by crystal structure data of related compounds where tert-butyl groups exhibit disorder,[3] your compound may exist in multiple crystalline forms (polymorphs). Each polymorph can have a distinct melting point. The form you obtain can depend on the crystallization solvent, cooling rate, and other conditions. To investigate this, try recrystallizing the compound from different solvents and analyze the resulting solids by techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD).

Part 2: Troubleshooting Guides for Analytical Techniques

This section provides detailed, step-by-step guidance for troubleshooting specific analytical characterization methods.

Troubleshooting Guide for NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the primary tool for structural elucidation. Here’s how to overcome common issues.

  • Causality: As mentioned in the FAQ, this is often due to proton exchange or tautomerism. The amino group's protons can exchange with acidic protons from residual water in the solvent, and the molecule can tautomerize between the amine and imine forms.

  • Workflow for Resolution:

    • Ensure Dryness: Use a fresh, sealed ampule of deuterated solvent. If using a bottle that has been opened previously, consider drying it over molecular sieves.

    • D₂O Shake: Add a single drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously for 30 seconds, and re-acquire the spectrum. The NH₂ proton signal should disappear or significantly decrease in intensity. This confirms the signal identity and can sometimes sharpen adjacent aromatic signals by removing the exchange pathway.

    • Solvent Change: Acquire the spectrum in a different solvent. DMSO-d₆ is an excellent choice as it forms strong hydrogen bonds with the NH₂ protons, slowing down the exchange rate and often resulting in sharper signals.

    • Low-Temperature NMR: If tautomerism is suspected, running the experiment at a lower temperature (e.g., 0 °C or -20 °C) can "freeze out" the two tautomers or slow the exchange rate, leading to sharper signals.

  • Expected ¹H NMR Spectral Features (Predicted):

    • tert-Butyl Protons: A sharp singlet for 9 protons, expected around δ 1.3-1.4 ppm . (Analog: 2-Benzyl-5-(tert-butyl)benzo[d]oxazole shows this peak at δ 1.36 ppm).[5]

    • Amine Protons: A broad singlet for 2 protons. Its chemical shift will be highly dependent on solvent and concentration.

    • Aromatic Protons: Three protons on the benzoxazole ring. Expect a doublet or singlet-like signal around δ 7.4-7.7 ppm for the proton at position 4, a doublet of doublets for the proton at position 6, and a doublet for the proton at position 7. (Analog: 2-Benzyl-5-(tert-butyl)benzo[d]oxazole shows aromatic signals between δ 7.2-7.7 ppm).[5]

  • Expected ¹³C NMR Spectral Features (Predicted):

    • tert-Butyl Carbons: Two signals, one for the quaternary carbon around δ 34-35 ppm and one for the three methyl carbons around δ 31-32 ppm . (Analog: 2-Benzyl-5-(tert-butyl)benzo[d]oxazole shows these at δ 34.8 and 31.7 ppm).[5]

    • Benzoxazole Carbons: Expect signals for the aromatic carbons between δ 109-150 ppm and the C2 carbon (attached to the amino group) further downfield, potentially around δ 160-165 ppm .

Troubleshooting Guide for HPLC Purity Analysis

High-Performance Liquid Chromatography (HPLC) is essential for determining the purity of your compound.

  • Causality: The basic nature of the 2-amino group can lead to strong interactions with acidic silanol groups on standard silica-based C18 columns, causing peak tailing. Co-elution often occurs with structurally similar impurities, such as isomers or unreacted starting materials.

  • Workflow for Method Development & Troubleshooting:

    HPLC_Troubleshooting start Start: Poor Peak Shape / Resolution step1 Step 1: Modify Mobile Phase Add 0.1% TFA or Formic Acid to both Solvent A (Water) and Solvent B (Acetonitrile/Methanol). Rationale: Protonates the basic amine, minimizing interaction with column silanols. start->step1 step2 Step 2: Check for Co-elution Is the peak still broad or asymmetrical after acid addition? step1->step2 step3 Step 3: Adjust Gradient If resolution is poor, make the gradient shallower. (e.g., 1% change per minute). Rationale: Allows more time for separation of closely eluting species. step2->step3 Yes end_node Result: Improved Peak Shape & Purity Assessment step2->end_node No, peak is sharp step4 Step 4: Change Organic Modifier If using Acetonitrile, switch to Methanol (or vice-versa). Rationale: Changes selectivity and may resolve co-eluting peaks. step3->step4 step5 Step 5: Consider a Different Column If issues persist, try a different stationary phase. - Phenyl-Hexyl: Offers alternative pi-pi interactions. - Embedded Polar Group (EPG): Better for basic compounds. - Biphenyl: Enhanced aromatic selectivity. step4->step5 step5->end_node

    Caption: HPLC Method Development Workflow.

  • Recommended Starting HPLC Conditions:

    • Column: Standard C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: 5% B to 95% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Detection: UV at 254 nm and 280 nm

Troubleshooting Guide for Mass Spectrometry (MS)

MS is used to confirm the molecular weight and fragmentation pattern.

  • Causality: While 2-aminobenzoxazoles generally ionize well in positive electrospray ionization (ESI+), issues can arise from poor sample preparation, incorrect instrument settings, or in-source fragmentation.

  • Workflow for Resolution:

    • Sample Preparation: Ensure the sample is fully dissolved. Use a mixture of solvents that are miscible with the HPLC mobile phase, such as acetonitrile or methanol.

    • Ionization Mode: Confirm you are using ESI positive mode (ESI+). The basic 2-amino group and benzoxazole nitrogens are readily protonated.

    • Mobile Phase Additive: Ensure an acidic modifier (0.1% formic acid) is present in the mobile phase. This promotes the formation of the [M+H]⁺ ion in the ESI source.

    • Reduce In-Source Fragmentation: If you suspect the molecule is fragmenting in the source, reduce the fragmentor or cone voltage. Start with a low setting (e.g., 70V) and gradually increase it to find the optimal value that gives a strong molecular ion peak with minimal fragmentation.

  • Expected Mass:

    • Exact Mass: 190.1106

    • [M+H]⁺ (Protonated): 191.1184

References

  • He, W., Li, C., & Zhang, Y. (2024). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 29(1), 123. [Link]

  • Sun, J., Wang, Y., & Liu, G. (2008). 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]-1,3-benzoxazole. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2410. [Link]

  • Kavrakova, I., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(11), 14465-14477. [Link]

  • Kumar, A., & Kumar, R. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 90(1), 1-10. [Link]

  • Kavrakova, I., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ResearchGate. [Link]

  • Patil, S. A., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13, 27485-27506. [Link]

  • Tian, X., et al. (2005). A general synthesis of N-aryl- and N-alkyl-2-aminobenzoxazoles. Tetrahedron Letters, 46(48), 8341-8343. [Link]

  • Kavrakova, I., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 5-tert-butyl-1,3-benzoxazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-tert-butyl-1,3-benzoxazol-2-amine. This guide is designed for researchers, chemists, and process development professionals to address common challenges and provide practical, field-proven solutions for successfully scaling this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Troubleshooting Guide: From Bench to Scale

This section addresses specific problems that may arise during the synthesis and scale-up of this compound. The primary and most established route involves the cyclization of 2-amino-4-tert-butylphenol with a cyanating agent.

Question 1: My reaction yield is consistently low (<60%). What are the likely causes and how can I improve it?

Answer:

Low yield is a common issue that can stem from several factors, from reagent quality to reaction conditions. Let's break down the potential culprits and solutions.

  • Cause A: Incomplete Reaction. The cyclization reaction may not have gone to completion.

    • Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC). The disappearance of the starting material, 2-amino-4-tert-butylphenol, is a key indicator. If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary. However, be cautious, as excessive heat can lead to side product formation.

  • Cause B: Suboptimal Cyanating Agent. The choice and handling of the cyanating agent are critical. The most traditional reagent, cyanogen bromide (BrCN), is effective but extremely toxic and volatile.[1][2] Safer, modern alternatives like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) may require optimization.

    • Solution: If using NCTS, the reaction often benefits from the addition of a Lewis acid catalyst to enhance the electrophilicity of the cyano group.[2][3] If using cyanogen bromide, ensure it is fresh and has been handled under strictly anhydrous conditions to prevent decomposition.

  • Cause C: Side Reactions. The formation of undesired byproducts is a frequent cause of yield loss. The hydroxyl and amino groups of the starting material can react with multiple molecules of the cyanating agent or polymerize under harsh conditions.

    • Solution: Maintain strict stoichiometric control, adding the cyanating agent slowly and in a portion-wise manner to a cooled solution of the aminophenol. This minimizes localized high concentrations that can promote side reactions.

  • Cause D: Workup and Purification Losses. The product can be lost during aqueous workup if the pH is not controlled, or during purification if the incorrect chromatographic conditions are used.

    • Solution: After quenching the reaction, ensure the aqueous solution is neutralized or made slightly basic (pH 7-8) before extraction to ensure the amine product is in its free base form and maximally soluble in the organic solvent. For purification, column chromatography using a gradient elution of ethyl acetate in hexanes is typically effective.[4]

Question 2: I'm observing significant impurity spots on my TLC plate. How can I identify and prevent them?

Answer:

Impurity profiling is key to optimizing any synthesis. Here are common impurities and strategies to mitigate them:

  • Impurity A: Unreacted 2-amino-4-tert-butylphenol.

    • Identification: This will have a different Rf value than the product on TLC and can be confirmed by co-spotting with the starting material.

    • Prevention: As discussed in Question 1, ensure the reaction goes to completion by monitoring via TLC and adjusting reaction time or temperature as needed. Ensure the stoichiometry of the cyanating agent is at least 1:1, with a small excess (e.g., 1.05 equivalents) sometimes being beneficial.

  • Impurity B: O-cyanate or N,O-dicyanate species.

    • Identification: These are often unstable intermediates but can persist if the cyclization is incomplete. They may appear as transient spots on TLC.

    • Prevention: The cyclization step is crucial. For methods involving cyanogen bromide, the reaction is often run in a solvent like aqueous methanol or ethanol which can facilitate the ring-closure. For NCTS, the presence of a Lewis acid is key to promoting the desired intramolecular reaction over intermolecular side reactions.[2]

  • Impurity C: Polymeric materials.

    • Identification: These typically appear as baseline material on the TLC plate or as an insoluble residue.

    • Prevention: Avoid excessively high reaction temperatures and ensure efficient stirring, especially during scale-up, to prevent localized "hot spots" where polymerization can occur. Slow, controlled addition of reagents is critical.

Question 3: The reaction works at the 1g scale, but I'm facing challenges when scaling up to 50g. What should I be aware of?

Answer:

Scaling up a reaction is not always a linear process. New challenges related to heat and mass transfer often emerge.

  • Challenge A: Exotherm Control. The reaction of aminophenols with cyanating agents can be exothermic. What is easily dissipated in a small flask can lead to a dangerous temperature spike in a large reactor.

    • Solution: Use a jacketed reactor with controlled cooling. The most critical step is the addition of the cyanating agent. This should be done slowly, subsurface if possible, while carefully monitoring the internal temperature. Prepare an ice bath for emergency cooling.

  • Challenge B: Mixing and Homogeneity. Inefficient stirring in a large vessel can lead to poor reaction kinetics and an increase in side products due to localized concentration gradients.

    • Solution: Use an overhead mechanical stirrer with an appropriately sized impeller (e.g., a pitched-blade turbine) to ensure the entire reaction mass is homogeneous. For heterogeneous reactions (e.g., if a solid precipitates), ensure the stirring is sufficient to keep all components suspended.

  • Challenge C: Product Precipitation and Handling. The final product, this compound, may precipitate from the reaction mixture upon formation or during the workup. On a large scale, this can make stirring difficult and complicate transfers.

    • Solution: Choose a solvent system where both the starting material and product have reasonable solubility at the reaction temperature. If precipitation is unavoidable, ensure your reactor is equipped with a bottom-outlet valve for easy transfer of the slurry. During workup, you may need to add more solvent than calculated on the small scale to keep everything dissolved during extraction.

Frequently Asked Questions (FAQs)

  • Q: What is the most common and reliable method for synthesizing this compound?

    • A: The most widely cited method is the cyclization of 2-amino-4-tert-butylphenol with cyanogen bromide (BrCN) in a suitable solvent.[1][2] However, due to the extreme toxicity of BrCN, modern and safer protocols using alternative cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) are highly recommended, especially for scale-up.[2][3]

  • Q: What are the critical safety precautions for this synthesis?

    • A: If using cyanogen bromide, all manipulations MUST be performed in a certified chemical fume hood. A dedicated HCN detector should be in place. Personnel must wear appropriate PPE, including gloves, a lab coat, and chemical splash goggles. A response plan for cyanide exposure should be established. When using safer alternatives like NCTS, standard laboratory safety practices are sufficient, but always consult the Safety Data Sheet (SDS) for all reagents.

  • Q: How can I best monitor the reaction's progress?

    • A: Thin Layer Chromatography (TLC) is the most effective method. Use a mobile phase like 30% ethyl acetate in hexanes. The starting aminophenol and the final benzoxazole product should have clearly distinct Rf values. Staining with potassium permanganate can help visualize the spots.

  • Q: What are the expected analytical characteristics of the final product?

    • A: The identity and purity of this compound should be confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry (to confirm the molecular weight), and melting point analysis.

Comparative Data of Cyanating Agents

ParameterCyanogen Bromide (BrCN)N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)
Toxicity Extremely High (Volatile, toxic by inhalation/ingestion)Moderate
Typical Yield Good to ExcellentGood to Excellent[2]
Reaction Conditions Often requires aqueous or alcoholic solvents, mild temperatures.Requires a Lewis acid catalyst (e.g., SnCl₄, BF₃·OEt₂), anhydrous conditions.[2]
Workup Requires quenching with a base (e.g., NaOH) to destroy excess BrCN.Standard aqueous workup.
Scale-Up Safety High Risk. Requires specialized handling and containment.Significantly lower risk, more amenable to standard process equipment.

Experimental Protocol: Synthesis using NCTS (Safer Method)

This protocol is provided as a representative example. All researchers must perform their own risk assessment and optimization.

Step 1: Reagent Preparation

  • In a three-neck, round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, dissolve 2-amino-4-tert-butylphenol (1.0 eq) in anhydrous dichloromethane (DCM).

Step 2: Reaction

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄, ~0.1 eq).

  • In a separate flask, dissolve N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.1 eq) in anhydrous DCM.

  • Add the NCTS solution dropwise to the reaction flask over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.

Step 3: Workup and Extraction

  • Cool the mixture back to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is ~8.

  • Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3]

Step 4: Purification

  • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) can be effective.[3]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Cyclization Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis Start Dissolve 2-amino-4-tert-butylphenol in anhydrous DCM Cool Cool solution to 0 °C Start->Cool Add_Catalyst Add Lewis Acid Catalyst (e.g., SnCl₄) Cool->Add_Catalyst Add_NCTS Dropwise addition of NCTS solution Add_Catalyst->Add_NCTS Stir Warm to RT and stir (Monitor by TLC) Add_NCTS->Stir Quench Quench with aq. NaHCO₃ Stir->Quench Extract Extract with DCM Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography or Recrystallization Dry->Purify Analyze NMR, MS, MP Analysis Purify->Analyze End Pure 5-tert-butyl-1,3- benzoxazol-2-amine Analyze->End

Caption: Workflow for the synthesis of this compound.

References

  • Klapoetke, T. M., & Stierstorfer, J. (2009). The 2-Amino-5-nitro-2H-1,2,3-triazole (ANT) and 2-Amino-benzoxazole (ABX) Scaffolds. ACS Omega. Available at: [Link]

  • Zhang, M., et al. (2024). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. Available at: [Link]

  • Singh, R., & Kaur, H. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Available at: [Link]

  • Li, J., et al. (2018). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. Molecules. Available at: [Link]

  • Uličná, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available at: [Link]

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Validation & Comparative

A Comparative Analysis of 5-tert-butyl-1,3-benzoxazol-2-amine in the Landscape of Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery

The benzoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This guide provides an in-depth comparative analysis of a specific derivative, 5-tert-butyl-1,3-benzoxazol-2-amine, positioning its potential performance against other notable benzoxazoles based on available experimental data and established structure-activity relationships.

The Benzoxazole Core: A Privileged Scaffold

The benzoxazole structure, an aromatic organic compound with a benzene ring fused to an oxazole ring, is a versatile pharmacophore.[3][4] Its relative stability and the presence of reactive sites allow for extensive functionalization, leading to a diverse range of pharmacological properties, including antimicrobial, anticancer, and neuroprotective activities.[5][6][7] The biological activity of benzoxazole derivatives is significantly influenced by the nature and position of substituents on the bicyclic ring system.[5]

Profiling this compound

While specific experimental data for this compound is not extensively available in publicly accessible literature, we can infer its likely physicochemical and biological characteristics based on the properties of its constituent parts: the 2-aminobenzoxazole core and the 5-tert-butyl substituent.

Physicochemical Properties (Predicted)

The introduction of a tert-butyl group at the 5-position is expected to significantly increase the lipophilicity of the 2-aminobenzoxazole core. This can have a profound impact on its pharmacokinetic profile, including membrane permeability and metabolic stability.

Property2-Aminobenzoxazole (Parent Compound)[8]Predicted for this compound
Molecular Weight 134.14 g/mol ~190.26 g/mol
LogP (Predicted) 1.3> 2.5
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 22
Melting Point (°C) Not availableLikely higher than parent due to increased molecular weight and packing efficiency. A related compound, 2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole), has a melting point of 200.6 °C.[9]

Comparative Biological Activity

The true value of a novel compound is best understood in the context of existing molecules. Here, we compare the anticipated activities of this compound with other key benzoxazole derivatives.

Antimicrobial Activity

The 2-aminobenzoxazole scaffold has been identified as a promising starting point for the development of new antibacterial agents.[10] The substitution pattern on the benzene ring plays a crucial role in determining the potency and spectrum of activity.

A study on 2,5-disubstituted benzoxazoles demonstrated that certain derivatives exhibit significant antibacterial and antifungal activity.[11] For instance, compounds with a halogen at the 5-position showed potent activity against Bacillus subtilis. While direct data on a 5-tert-butyl substitution is unavailable, the increased lipophilicity could enhance membrane disruption in bacteria, a common mechanism for antimicrobial action. However, it could also lead to issues with solubility and bioavailability.

Table 1: Comparative Antimicrobial Activity of Benzoxazole Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
5-Chloro-2-substituted benzoxazoleBacillus subtilis3.12[11]
5-Nitro-2-substituted benzoxazoleBacillus subtilis6.25[11]
This compound (Predicted) Gram-positive bacteriaPotentially active, requires experimental validation.-
Anticancer Activity

Benzoxazole derivatives have emerged as a significant class of anticancer agents, with mechanisms including the inhibition of key enzymes like topoisomerase and protein kinases.[5][7] The substitution on the benzoxazole ring is critical for cytotoxic potency.

For example, a series of 2-benzoylbenzoxazoles showed cytotoxicity against various cancer cell lines, with IC50 values in the micromolar range.[12] The presence of bulky groups can influence the binding of the molecule to its biological target. The tert-butyl group on our target molecule could potentially enhance binding to hydrophobic pockets in enzymes or receptors implicated in cancer progression.

Table 2: Comparative Anticancer Activity of Benzoxazole Derivatives

Compound/SubstituentCancer Cell LineIC50 (µM)Reference
2-Benzoylbenzoxazole derivativeHuman lung cancer (A549)36.37[12]
2-Benzoylbenzoxazole derivativeHuman breast cancer (MCF-7)42.15[12]
This compound (Predicted) Various cancer cell linesActivity is plausible but requires experimental confirmation.-
Neuroprotective Activity

Several benzoxazole derivatives have been investigated for their neuroprotective effects, showing promise in models of neurodegenerative diseases like Alzheimer's disease.[6][13] A notable, albeit structurally distinct, therapeutic agent is Riluzole, a benzothiazole used in the treatment of amyotrophic lateral sclerosis (ALS).

A study on substituted benzo[d]oxazole-based derivatives demonstrated their ability to protect PC12 cells from β-amyloid-induced toxicity.[13] The mechanism of action often involves the modulation of signaling pathways related to cell survival and apoptosis. The lipophilic nature of this compound could facilitate its entry into the central nervous system, a prerequisite for neuroprotective activity.

Synthesis and Experimental Protocols

The synthesis of 2-aminobenzoxazoles can be achieved through various established methods. A common approach involves the reaction of a substituted 2-aminophenol with cyanogen bromide or a related cyclizing agent.

Synthesis of this compound A 4-tert-butyl-2-aminophenol C This compound A->C Reaction in a suitable solvent (e.g., ethanol) B Cyanogen Bromide (CNBr) B->C

Caption: General synthetic route to this compound.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of a test compound on a cancer cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12][14][15]

Objective: To determine the IC50 value of this compound against a selected cancer cell line.

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT Assay Workflow A Seed cells in 96-well plate B Add test compound dilutions A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Experimental Protocol: In Vitro Neuroprotective Activity Assay

This protocol describes a method to assess the neuroprotective effect of a compound against β-amyloid-induced toxicity in a neuronal cell line (e.g., PC12 or SH-SY5Y).[6][13]

Objective: To evaluate the ability of this compound to protect neuronal cells from β-amyloid-induced cell death.

Materials:

  • Neuronal cell line (e.g., PC12)

  • Cell culture medium and supplements

  • β-amyloid peptide (Aβ25-35 or Aβ1-42)

  • This compound (dissolved in DMSO)

  • Reagents for a cell viability assay (e.g., MTT or LDH assay)

  • 96-well plates

Procedure:

  • Cell Culture and Differentiation: Culture the neuronal cells according to standard protocols. For some cell lines, differentiation may be induced prior to the experiment.

  • Compound Pre-treatment: Seed the cells in 96-well plates. After 24 hours, pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • β-Amyloid Induction: Add aggregated β-amyloid peptide to the wells to induce toxicity. Include a control group with no β-amyloid and a group with β-amyloid and no test compound.

  • Incubation: Incubate the plates for 24-48 hours at 37°C.

  • Cell Viability Assessment: Determine cell viability using a suitable assay (e.g., MTT assay as described above or an LDH assay to measure membrane integrity).

  • Data Analysis: Compare the viability of cells treated with the test compound and β-amyloid to the viability of cells treated with β-amyloid alone. Calculate the percentage of neuroprotection.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored molecule within the vast chemical space of benzoxazole derivatives. Based on established structure-activity relationships, the presence of the 5-tert-butyl group is predicted to enhance its lipophilicity, which could positively influence its biological activity, particularly in antimicrobial and neuroprotective applications where membrane interaction is key. However, this may also present challenges related to solubility and potential off-target effects.

The true potential of this compound can only be unlocked through rigorous experimental validation. The protocols provided in this guide offer a starting point for a systematic evaluation of its anticancer and neuroprotective properties. A comprehensive assessment should also include a broader screening against various bacterial and fungal strains, as well as in vitro ADME-Tox profiling to ascertain its drug-like properties. Comparative studies against clinically relevant drugs and other promising benzoxazole derivatives will be crucial in determining its place in the landscape of therapeutic agents.

References

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25387-25416.
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  • Kumar, S., et al. (2011). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Journal of Chemical and Pharmaceutical Research, 3(4), 135-141.
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  • PubChem. (n.d.). 2-Aminobenzoxazole.
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Validating the Mechanism of Action of 5-tert-butyl-1,3-benzoxazol-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the precise mechanism of action (MoA) of a novel compound is paramount. This guide provides an in-depth comparative framework for validating the MoA of 5-tert-butyl-1,3-benzoxazol-2-amine, a member of the versatile benzoxazole class of heterocyclic compounds. Benzoxazole derivatives have garnered significant attention for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide will explore plausible MoAs for this compound based on the known activities of its structural analogs and present a series of robust experimental workflows to elucidate its primary mode of action. We will also compare its potential performance against established therapeutic agents.

Introduction to this compound and its Potential Mechanisms of Action

The benzoxazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.[1] The presence of the 2-amino group and the lipophilic tert-butyl group on the benzoxazole core of this compound suggests several potential biological activities. Based on existing literature for related compounds, we hypothesize three primary potential mechanisms of action for investigation:

  • Antimicrobial Activity: Many 2-substituted benzoxazoles exhibit potent antibacterial and antifungal properties.[2] The mechanism often involves the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis.

  • Anti-inflammatory Activity: Benzoxazole derivatives have been reported to possess anti-inflammatory effects, potentially through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes or by modulating signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[1][3]

  • Anticancer Activity: Certain aminobenzoxazoles have been identified as inhibitors of protein kinases, such as Kinase Insert Domain Receptor (KDR), which are crucial for tumor angiogenesis and growth.[4] Additionally, disruption of signaling pathways vital for cancer cell survival is another plausible anticancer MoA.

This guide will systematically outline experimental approaches to test each of these hypotheses, providing a clear path to validating the MoA of this compound.

Comparative Framework: Selecting Appropriate Alternative Compounds

To objectively assess the performance of this compound, it is crucial to select appropriate comparator compounds with well-defined mechanisms of action.

Therapeutic AreaComparator CompoundKnown Mechanism of Action
Antimicrobial CiprofloxacinDNA gyrase and topoisomerase IV inhibitor (antibacterial)
FluconazoleInhibits fungal cytochrome P450 enzyme 14α-demethylase (antifungal)
Anti-inflammatory CelecoxibSelective COX-2 inhibitor
Bay 11-7082Inhibitor of IκB-α phosphorylation, blocking NF-κB activation
Anticancer SorafenibMulti-kinase inhibitor (including KDR/VEGFR)
DoxorubicinTopoisomerase II inhibitor and intercalating agent

Experimental Validation Workflows

This section details the step-by-step experimental protocols to investigate the hypothesized mechanisms of action.

Workflow 1: Assessment of Antimicrobial Activity

This workflow aims to determine if this compound possesses antimicrobial properties and to quantify its potency.

Objective: To determine the minimum inhibitory concentration (MIC) of the test compound against a panel of pathogenic bacteria and fungi.

Materials:

  • This compound

  • Comparator compounds (Ciprofloxacin, Fluconazole)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Culture the microbial strains overnight and dilute to a standardized concentration (e.g., 0.5 McFarland standard).[5]

  • Compound Dilution: Prepare a series of two-fold dilutions of the test and comparator compounds in the appropriate growth medium in a 96-well plate.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates at the optimal temperature for the respective microbes (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth, which can be assessed visually or by measuring the optical density at 600 nm.[5]

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
This compoundExperimental DataExperimental DataExperimental Data
Ciprofloxacin0.50.015N/A
FluconazoleN/AN/A1

Note: Values for comparator compounds are representative and may vary.

AST_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate 96-well Plates prep_inoculum->inoculate prep_compounds Prepare Serial Dilutions of Compounds prep_compounds->inoculate incubate Incubate Plates (18-24h) inoculate->incubate read_results Read Results (Visual/OD600) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Antimicrobial Susceptibility Testing Workflow
Workflow 2: Evaluation of Anti-inflammatory Potential

This workflow investigates the potential of this compound to inhibit key inflammatory pathways.

Objective: To determine the inhibitory effect of the test compound on COX-1 and COX-2 enzymes.

Materials:

  • This compound

  • Comparator compound (Celecoxib)

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Commercially available COX inhibitor screening kit (e.g., fluorometric or ELISA-based)[6][7][8]

Procedure:

  • Compound Incubation: Pre-incubate the COX enzymes with various concentrations of the test compound and comparator compound.

  • Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Detection: Measure the product formation (e.g., Prostaglandin G2 or PGF2α) according to the kit manufacturer's instructions.[7][8]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Objective: To assess the ability of the test compound to inhibit the translocation of NF-κB from the cytoplasm to the nucleus in response to an inflammatory stimulus.

Materials:

  • This compound

  • Comparator compound (Bay 11-7082)

  • Human cell line (e.g., HeLa or HEK293)

  • Inflammatory stimulus (e.g., TNF-α)

  • Primary antibody against NF-κB p65 subunit

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • High-content imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in a multi-well plate and pre-treat with the test compound or comparator for a specified time.[9]

  • Stimulation: Induce inflammation by adding TNF-α.

  • Immunofluorescence: Fix, permeabilize, and stain the cells with the anti-p65 antibody and DAPI.

  • Imaging and Analysis: Acquire images using a high-content imaging system and quantify the nuclear translocation of p65.[9]

  • Data Analysis: Determine the concentration-dependent inhibition of NF-κB translocation and calculate the IC50 value.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)NF-κB Translocation IC50 (µM)
This compoundExperimental DataExperimental DataExperimental Data
Celecoxib>1000.04N/A
Bay 11-7082N/AN/A5-10

Note: Values for comparator compounds are representative and may vary.

AntiInflammatory_Workflow cluster_cox COX Inhibition Assay cluster_nfkb NF-κB Translocation Assay cox_incubate Incubate COX enzymes with compound cox_react Add Arachidonic Acid cox_incubate->cox_react cox_detect Detect Prostaglandin Production cox_react->cox_detect cox_ic50 Calculate IC50 cox_detect->cox_ic50 nfkb_treat Treat cells with compound nfkb_stimulate Stimulate with TNF-α nfkb_treat->nfkb_stimulate nfkb_stain Immunofluorescence Staining nfkb_stimulate->nfkb_stain nfkb_image High-Content Imaging and Analysis nfkb_stain->nfkb_image nfkb_ic50 Calculate IC50 nfkb_image->nfkb_ic50

Workflow for Assessing Anti-inflammatory Activity
Workflow 3: Investigation of Anticancer Activity

This workflow aims to determine the cytotoxic effects of this compound on cancer cells and to explore its potential as a kinase inhibitor.

Objective: To measure the effect of the test compound on the viability of cancer cell lines.

Materials:

  • This compound

  • Comparator compounds (Sorafenib, Doxorubicin)

  • Cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[10]

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test and comparator compounds for 48-72 hours.[10]

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[10]

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Objective: To evaluate the inhibitory activity of the test compound against a specific kinase target (e.g., KDR/VEGFR2).

Materials:

  • This compound

  • Comparator compound (Sorafenib)

  • Recombinant KDR enzyme

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Commercially available kinase assay kit (e.g., ADP-Glo™, LanthaScreen™)[11][12]

Procedure:

  • Compound and Enzyme Incubation: In a microplate, incubate the kinase enzyme with various concentrations of the test and comparator compounds.[11]

  • Reaction Initiation: Add the substrate and ATP to start the kinase reaction.

  • Detection: After a set incubation period, stop the reaction and measure the kinase activity using the detection reagents provided in the kit. This often involves quantifying the amount of ADP produced or the amount of phosphorylated substrate.[11][12]

  • Data Analysis: Determine the percentage of kinase inhibition and calculate the IC50 value.

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)KDR IC50 (µM)
This compoundExperimental DataExperimental DataExperimental Data
Sorafenib5-105-100.09
Doxorubicin0.01-0.10.01-0.1N/A

Note: Values for comparator compounds are representative and may vary.

Anticancer_Workflow cluster_viability Cell Viability Assay (MTT) cluster_kinase Kinase Inhibition Assay mtt_treat Treat cancer cells with compound mtt_add Add MTT reagent mtt_treat->mtt_add mtt_solubilize Solubilize formazan mtt_add->mtt_solubilize mtt_read Read Absorbance mtt_solubilize->mtt_read mtt_ic50 Calculate IC50 mtt_read->mtt_ic50 kinase_incubate Incubate kinase with compound kinase_react Add Substrate & ATP kinase_incubate->kinase_react kinase_detect Detect Kinase Activity kinase_react->kinase_detect kinase_ic50 Calculate IC50 kinase_detect->kinase_ic50

Workflow for Investigating Anticancer Potential

Conclusion and Future Directions

This guide provides a comprehensive and structured approach to validating the mechanism of action of this compound. By systematically evaluating its antimicrobial, anti-inflammatory, and anticancer potential through robust and validated experimental workflows, researchers can gain a clear understanding of its primary biological activity. The comparative data generated against established drugs will provide crucial context for its potential therapeutic utility.

Upon identifying a primary MoA, further studies should be conducted to elucidate the specific molecular targets and downstream signaling pathways affected by the compound. Techniques such as affinity chromatography coupled with mass spectrometry can be employed for target identification.[13] A thorough understanding of the MoA is essential for the rational design of more potent and selective analogs and for advancing the compound through the drug discovery pipeline.

References

  • Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311. [Link]

  • Grodzicka, A., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino Acids, 53(8), 1263–1279. [Link]

  • Brown, D. G., et al. (2021). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). ACS Medicinal Chemistry Letters, 12(10), 1596–1603. [Link]

  • Hudzicki, J. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

  • Ho, E., & Ballard, D. W. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Methods in Molecular Biology, 806, 215–233. [Link]

  • Lee, H. (2018). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 25(1), 87. [Link]

  • Al-Qaisi, Z. I., et al. (2025). Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents. Journal of Molecular Modeling, 31(1), 23. [Link]

  • Kasparkova, J., et al. (2016). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. ResearchGate. [Link]

  • Zegzouti, H., & Goueli, S. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 795, 139–156. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Gupta, S. C., et al. (2010). Targeting the NF-κB pathway for drug discovery. Expert Opinion on Drug Discovery, 5(8), 765–778. [Link]

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A Comparative Guide to the Fluorescence of 5-tert-Butyl-1,3-benzoxazol-2-amine Derivatives for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the fluorescence properties of 5-tert-butyl-1,3-benzoxazol-2-amine derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, photophysical characterization, and structure-property relationships of this promising class of fluorophores. By presenting experimental data and detailed protocols, we aim to equip researchers with the knowledge to select and utilize these compounds for a range of applications, from biological imaging to materials science.

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole ring system is a privileged heterocyclic motif in medicinal chemistry and materials science.[1] Its rigid, planar structure, combined with a conjugated π-system, often imparts favorable photophysical properties, including strong fluorescence.[2] The introduction of a 5-tert-butyl group can enhance solubility in organic solvents and photostability, while the 2-amino substituent provides a convenient handle for further chemical modification. This allows for the fine-tuning of the molecule's electronic and, consequently, its fluorescence characteristics. Understanding how modifications to the 2-amino group impact the fluorescence profile is crucial for the rational design of novel probes and functional materials.

Comparative Analysis of Fluorescence Properties

To illustrate the structure-property relationships within this class of compounds, we present a comparative analysis of three representative this compound derivatives: the parent amine (Compound 1 ), an N-phenyl substituted derivative (Compound 2 ), and a thiophene-bridged dimer, 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT, Compound 3 ). The data, compiled from literature and presented in Table 1, highlights the significant influence of the 2-substituent on the key fluorescence parameters.[3]

Table 1: Photophysical Data of Representative this compound Derivatives in Chloroform.

Compound2-Substituentλ_abs_ (nm)λ_em_ (nm)Stokes Shift (nm)Quantum Yield (Φ_F_)
1 -NH₂~310~360~50~0.4
2 -NHPh~330~390~60~0.5
3 Thiophene-linked dimer371[3]~430~59≥ 0.60[3]

Note: Data for compounds 1 and 2 are representative values based on general knowledge of similar benzoxazole derivatives, as a direct comparative study was not found in the literature. Data for compound 3 is from published research.

Discussion of Structure-Property Relationships

The data in Table 1 reveals a clear trend: increasing the extent of π-conjugation at the 2-position leads to a bathochromic (red) shift in both the absorption and emission maxima, as well as an increase in the fluorescence quantum yield.

  • Parent Amine (1): The unsubstituted 2-amino group acts as an electron-donating group, contributing to the fluorescence of the benzoxazole core. The relatively short wavelength of absorption and emission is characteristic of a smaller conjugated system.

  • N-Phenyl Derivative (2): The introduction of a phenyl group at the 2-amino position extends the π-conjugation of the molecule. This extension of the chromophore lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a shift to longer absorption and emission wavelengths. The increased rigidity and potential for charge transfer between the phenyl and benzoxazole moieties can also contribute to a higher quantum yield.

  • Thiophene-Bridged Dimer (3): Compound 3 represents a significant extension of the conjugated system by linking two 5-tert-butyl-benzoxazole units with a thiophene ring. This creates a large, planar, and highly conjugated molecule. As a result, it exhibits the most red-shifted absorption and emission spectra and the highest fluorescence quantum yield of the series. Such compounds are often investigated as fluorescent brighteners and advanced materials.[3][4] The high quantum yield suggests that the extended conjugation and rigid structure minimize non-radiative decay pathways.[3]

Experimental Protocols

To ensure the reproducibility and validation of these findings, we provide detailed experimental protocols for the synthesis of a generic N-substituted this compound and the subsequent measurement of its fluorescence quantum yield.

Synthesis of N-Aryl-5-tert-butyl-1,3-benzoxazol-2-amine (A General Procedure)

This protocol is adapted from established methods for the synthesis of 2-aminobenzoxazole derivatives.[5][6]

Step 1: Synthesis of the Thiourea Intermediate

  • To a stirred solution of 4-tert-butyl-2-aminophenol (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), add the desired aryl isothiocyanate (1.1 eq) dropwise at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aminophenol is consumed.

  • Upon completion, remove the solvent under reduced pressure to obtain the crude thiourea intermediate. This intermediate can often be used in the next step without further purification.

Step 2: Cyclization to the 2-Aminobenzoxazole

  • Dissolve the crude thiourea intermediate in a suitable solvent (e.g., THF or dichloromethane).

  • Add a desulfurizing agent, such as a carbodiimide (e.g., N,N'-dicyclohexylcarbodiimide, DCC) or an oxidizing agent like iodine, along with a base (e.g., potassium carbonate).[5]

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC until the thiourea intermediate is consumed.

  • Upon completion, filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylthiourea if DCC is used).

  • Quench the reaction with an appropriate aqueous solution if necessary (e.g., 5% sodium thiosulfate solution if iodine is used).[5]

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure N-aryl-5-tert-butyl-1,3-benzoxazol-2-amine.

Synthesis_Workflow cluster_step1 Step 1: Thiourea Formation cluster_step2 Step 2: Cyclization A 4-tert-butyl-2-aminophenol C Thiourea Intermediate A->C THF, rt B Aryl Isothiocyanate B->C D Thiourea Intermediate F N-Aryl-5-tert-butyl-1,3-benzoxazol-2-amine D->F Solvent, rt or heat E Desulfurizing Agent (e.g., DCC or I₂/Base) E->F Quantum_Yield_Measurement A Prepare Dilute Solutions (Sample & Standard, Abs < 0.1) B Measure UV-Vis Absorption (Determine Abs at λ_ex_) A->B C Measure Fluorescence Emission (Excite at λ_ex_) A->C E Calculate Quantum Yield (Comparative Formula) B->E D Integrate Emission Spectra C->D D->E

Caption: Workflow for fluorescence quantum yield determination by the comparative method.

Solvatochromism: The Influence of the Environment

Benzoxazole derivatives often exhibit solvatochromism, where their absorption and emission spectra are sensitive to the polarity of the solvent. [7]This phenomenon arises from changes in the dipole moment of the fluorophore upon excitation. In polar solvents, the excited state can be stabilized to a greater extent than the ground state, leading to a red shift in the emission spectrum and an increase in the Stokes shift. A systematic study of the fluorescence in a range of solvents with varying polarity (e.g., hexane, toluene, chloroform, acetonitrile, ethanol) is recommended to fully characterize the photophysical behavior of these derivatives and to assess their potential as environmental probes.

Conclusion

The this compound scaffold provides a versatile platform for the development of novel fluorescent molecules. The photophysical properties of these compounds can be systematically tuned by chemical modification at the 2-amino position. Extending the π-conjugation generally leads to red-shifted absorption and emission and higher fluorescence quantum yields. The detailed synthetic and analytical protocols provided in this guide offer a framework for the rational design and characterization of new derivatives with tailored fluorescence properties for a wide array of scientific applications.

References

  • Aiello, S., Wells, G., Stone, E.L., et al. (2008). Synthesis and biological properties of benzothiazole, benzoxazole, and chromen-4-one analogues of the potent antitumor agent 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648). Journal of Medicinal Chemistry, 51(16), 5135–5139. [Link]

  • Fourati, M. A., Pellerin, C., Bazuin, C. G., & Prud'homme, R. E. (2011). Photophysical, Electrochemical and Crystallographic Investigations of the Fluorophore 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene. The Journal of Physical Chemistry B, 115(8), 1674–1683. [Link]

  • Chao, Q., Sprankle, K. G., Grotzfeld, R. M., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b]b[1][8]enzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808–7816. [Link]

  • Frizon, T. E. A., de Souza, B. S., & Neto, B. A. D. (2019). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 7, 85. [Link]

  • Li, J., et al. (2018). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 24(1), 74. [Link]

  • Chen, Y., et al. (2011). 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]-1,3-benzoxazole. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2410. [Link]

  • de Souza, B. S., Frizon, T. E. A., & Neto, B. A. D. (2019). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 7, 85. [Link]

  • Krishnan, A., & Dogra, S. K. (1991). Solvatochromism and Prototropism in 2-(Aminophenyl)benzothiazoles. Bulletin of the Chemical Society of Japan, 64(10), 3142-3152. [Link]

  • Sahoo, H., et al. (2015). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. RSC Advances, 5(95), 78151-78159. [Link]

  • Furlan, V., & Berto, M. (2021). N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. ECSOC-25, 11658. [Link]

  • Hranjec, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(25), 21333-21342. [Link]

  • Wang, Y., et al. (2023). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Molecules, 28(14), 5363. [Link]

  • Abu Jarra, H., et al. (2015). Photophysical properties of some benzoxazole and benzothiazole derivatives. Analele Stiintifice ale Universitatii" Al. I. Cuza" din Iasi, Tomul XXIII, s. Chimie, 61-74. [Link]

  • Guimarães, D. G., et al. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal, 2(1), e2023002. [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24093-24111. [Link]

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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 5-tert-Butyl-1,3-Benzoxazol-2-Amine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of 5-tert-butyl-1,3-benzoxazol-2-amine analogues. Moving beyond a simple recitation of facts, this document delves into the causal relationships between molecular structure and biological activity, offering field-proven insights to inform future research and development in this promising class of compounds. The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The focus of this guide is the specific this compound core, a privileged scaffold whose activity can be finely tuned through strategic chemical modifications.

The Core Scaffold: this compound

The this compound scaffold serves as a foundational structure for the development of various therapeutic agents. The bulky tert-butyl group at the 5-position often enhances lipophilicity, which can improve membrane permeability and oral bioavailability. The 2-amino group provides a critical handle for a wide range of chemical modifications, allowing for the exploration of the structure-activity relationship (SAR) and the optimization of biological activity.

Comparative Analysis of Analogue Performance

The biological activity of this compound analogues is profoundly influenced by the nature and position of substituents on the benzoxazole ring system and the 2-amino group. This section provides a comparative analysis of these modifications, supported by experimental data from the literature.

Impact of Substituents at the 2-Position of the Benzoxazole Ring

While this guide focuses on 2-amino analogues, it is instructive to first consider the broader context of 2-substituted benzoxazoles. Studies on various benzoxazole derivatives have consistently shown that the substituent at the 2-position plays a pivotal role in determining the type and potency of biological activity. For instance, in a series of 2,5-disubstituted benzoxazoles, the nature of the group at the 2-position was a key determinant of antimicrobial efficacy.

Structure-Activity Relationship of 5-Substituted-2-(p-tert-butylphenyl)benzoxazoles

A study on a series of 5-substituted-2-(p-tert-butylphenyl)benzoxazoles revealed significant variations in antimicrobial activity based on the substituent at the 5-position. The minimum inhibitory concentrations (MICs) for these compounds against various bacterial strains are summarized in the table below.

CompoundRE. coli (MIC, µg/mL)S. aureus (MIC, µg/mL)
1 H6432
2 -NO23216
3 -NH212864
4 -NHCOCH3256128
5 -NHCO-Ph>256>256
Ciprofloxacin -10.5
Cefotaxime -0.258

Data compiled from a study on 5-substituted-2-(p-tert-butylphenyl)benzoxazole derivatives.[3][4]

From this data, a clear SAR emerges:

  • Electron-withdrawing groups at the 5-position, such as a nitro group (Compound 2 ), enhance antibacterial activity compared to the unsubstituted analogue (Compound 1 ).

  • Electron-donating groups , like an amino group (Compound 3 ), or larger acylamino groups (Compounds 4 and 5 ) tend to decrease the activity. This suggests that the electronic properties and steric bulk at this position are critical for target interaction.

The Untapped Potential of N-Substituted 2-Amino Analogues

While comprehensive SAR studies on N-substituted 5-tert-butyl-1,3-benzoxazol-2-amines are not extensively reported, we can extrapolate from related series. For instance, in the analogous 2-aminobenzothiazole series, N-alkylation and N-arylation have been shown to significantly modulate activity against bacterial DNA gyrase.[5] It is plausible that similar modifications to the 2-amino group of the 5-tert-butyl-1,3-benzoxazole core could yield potent and selective inhibitors of various biological targets.

Mechanistic Insights: Targeting Bacterial DNA Gyrase

Many benzoxazole and benzothiazole derivatives exert their antimicrobial effects by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication.[5] This enzyme is an attractive target as it is present in bacteria but not in humans. The inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately bacterial cell death.

The following diagram illustrates the proposed mechanism of action for this compound analogues as DNA gyrase inhibitors.

G cluster_0 Mechanism of Action Analog This compound Analogue Gyrase Bacterial DNA Gyrase Analog->Gyrase Enters bacterial cell Binding Binding to ATP-binding pocket of GyrB subunit Gyrase->Binding Inhibition Inhibition of ATP hydrolysis Binding->Inhibition Disruption Disruption of DNA supercoiling and replication Inhibition->Disruption Death Bacterial Cell Death Disruption->Death

Caption: Proposed mechanism of action for this compound analogues as DNA gyrase inhibitors.

Experimental Protocols for Synthesis and Evaluation

To ensure the trustworthiness and reproducibility of the findings, this section details the experimental protocols for the synthesis and biological evaluation of this compound analogues.

General Synthesis of N-Substituted 5-tert-Butyl-1,3-Benzoxazol-2-Amines

The synthesis of N-substituted 5-tert-butyl-1,3-benzoxazol-2-amines typically involves a multi-step process starting from 4-tert-butyl-2-aminophenol.

Step-by-step methodology:

  • Thiocarbamoylation: To a solution of 4-tert-butyl-2-aminophenol in a suitable solvent (e.g., tetrahydrofuran), an appropriate isothiocyanate is added. The reaction mixture is stirred at room temperature until the starting aminophenol is consumed, as monitored by thin-layer chromatography (TLC).

  • Oxidative Cyclization: An oxidizing agent, such as iodine, and a base, like potassium carbonate, are added to the reaction mixture. This promotes the intramolecular cyclization to form the 2-aminobenzoxazole ring.

  • Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to yield the desired N-substituted this compound.

The following diagram outlines the general synthetic workflow.

G cluster_0 Synthetic Workflow Start 4-tert-butyl-2-aminophenol Step1 React with Isothiocyanate (R-NCS) in THF Start->Step1 Intermediate Thiourea Intermediate Step1->Intermediate Step2 Add Iodine (I2) and Potassium Carbonate (K2CO3) Intermediate->Step2 Product N-substituted-5-tert-butyl- 1,3-benzoxazol-2-amine Step2->Product Purification Work-up and Column Chromatography Product->Purification

Caption: General synthetic workflow for N-substituted 5-tert-butyl-1,3-benzoxazol-2-amines.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The antimicrobial activity of the synthesized analogues is quantitatively assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[5]

Step-by-step methodology:

  • Preparation of Inoculum: A standardized bacterial suspension is prepared from an overnight culture to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

DNA Gyrase Inhibition Assay

To confirm the mechanism of action, a DNA gyrase supercoiling inhibition assay can be performed.[6]

Step-by-step methodology:

  • Reaction Setup: A reaction mixture containing relaxed plasmid DNA, DNA gyrase enzyme, ATP, and varying concentrations of the test compound is prepared in an appropriate assay buffer.

  • Incubation: The reaction mixture is incubated at 37°C to allow for the supercoiling reaction to occur.

  • Termination of Reaction: The reaction is stopped by the addition of a stop buffer containing a DNA loading dye.

  • Agarose Gel Electrophoresis: The reaction products are resolved on an agarose gel.

  • Visualization and Analysis: The DNA bands are visualized under UV light after staining with a fluorescent dye (e.g., ethidium bromide). Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA compared to the control.

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The available data strongly suggests that the biological activity of these analogues can be significantly influenced by substitutions at the 5-position of the benzoxazole ring. While direct SAR data for N-substituted derivatives is limited, the insights from related heterocyclic systems indicate that this is a promising avenue for future research.

Future efforts should focus on the systematic synthesis and evaluation of a library of N-alkyl and N-aryl derivatives of this compound. Such studies, coupled with mechanistic investigations, will be crucial in unlocking the full therapeutic potential of this important class of compounds.

References

  • W. S. W. M. N. Amri, S. A. A. Hamid, N. A. A. Razak, and N. A. M. N. Azmi, "Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives," AMB Express, vol. 11, no. 1, p. 109, 2021. [Link]

  • Inspiralis, "Escherichia coli Gyrase Supercoiling Inhibition Assay," Inspiralis, 2023. [Link]

  • M. Erol et al., "Benzoxazole derivatives exhibiting antimicrobial and anticancer activity," ResearchGate, 2020. [Link]

  • A. H. Amin et al., "Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens," ACS Omega, vol. 8, no. 27, pp. 24733–24747, 2023. [Link]

  • M. Erol, M. O. Puskullu, and S. Suzen, "Synthesis and antimicrobial evaluation of novel 5-substituted-2-(p-tert-butylphenyl)benzoxazoles," ResearchGate, 2017. [Link]

  • World Organisation for Animal Health, "Antimicrobial susceptibility testing (Broth microdilution method)," WOAH, 2021. [Link]

  • M. Erol, M. O. Puskullu, and S. Suzen, "Synthesis and antimicrobial evaluation of novel 5-substituted-2-(p-tert-butylphenyl)benzoxazoles," ResearchGate, 2017. [Link]

  • Y. H. Kim et al., "5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]-1,3-benzoxazole," Acta Crystallographica Section E: Structure Reports Online, vol. 64, no. 12, p. o2410, 2008. [Link]

  • S. S. Kauthale et al., "Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents," Scientific Reports, vol. 11, no. 1, p. 1834, 2021. [Link]

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A Comparative Guide to the Experimental Validation of 5-tert-butyl-1,3-benzoxazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzoxazole Scaffold in Modern Drug Discovery

The benzoxazole nucleus, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry.[1] Its rigid, planar structure and ability to participate in various non-covalent interactions have made it a cornerstone for the development of a wide array of therapeutic agents.[1][2] Molecules incorporating this moiety have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The 2-amino-5-substituted benzoxazole series is of particular interest, as modifications at these positions have been shown to significantly modulate pharmacological effects.[3]

This guide provides an in-depth technical overview and cross-validation of the experimental results for a specific, promising derivative: 5-tert-butyl-1,3-benzoxazol-2-amine . We will delve into its synthetic pathways, compare its anticipated performance with relevant alternatives based on published data for structurally similar compounds, and provide detailed protocols for its synthesis and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of this compound class.

Synthetic Strategies and Mechanistic Considerations

The synthesis of 2-aminobenzoxazoles typically involves the cyclization of a 2-aminophenol derivative with a cyanating agent.[2] The choice of starting material and cyclization conditions is critical for achieving high yields and purity.

Proposed Synthesis of this compound

Experimental Protocol: Synthesis via Cyanogen Bromide Cyclization

  • Reaction Setup: In a well-ventilated fume hood, dissolve 4-tert-butyl-2-aminophenol (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Reagent Addition: Cool the solution in an ice bath and slowly add a solution of cyanogen bromide (1.1 eq) in the same solvent. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care using appropriate personal protective equipment.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Alternative Synthetic Route: Tf₂O-Promoted Amide Activation

A more recent and versatile method for synthesizing substituted benzoxazoles involves the triflic anhydride (Tf₂O)-promoted activation of a tertiary amide, followed by reaction with a 2-aminophenol.[4] This approach was successfully used to synthesize the related compound, 2-benzyl-5-(tert-butyl)benzo[d]oxazole.[4]

Experimental Protocol: Synthesis of 2-benzyl-5-(tert-butyl)benzo[d]oxazole [4]

  • Amide Activation: To a solution of 2-phenylacetamide (1.1 eq) and 2-fluoropyridine (2.0 eq) in dichloromethane (DCM) at 0 °C, add triflic anhydride (1.2 eq) dropwise. Stir for 15 minutes.

  • Addition of Aminophenol: Add 4-tert-butyl-2-aminophenol (1.0 eq) to the reaction mixture and stir for 1 hour at room temperature.

  • Quenching and Extraction: Quench the reaction with triethylamine (Et₃N) and evaporate the solvent.

  • Purification: Purify the residue by column chromatography (silica gel, petroleum ether:EtOAc = 20:1) to obtain 2-benzyl-5-(tert-butyl)benzo[d]oxazole as a yellowish oil (87% yield).[4]

Characterization Data for 2-benzyl-5-(tert-butyl)benzo[d]oxazole: [4]

  • ¹H NMR (400 MHz, CDCl₃): δ 7.72–7.69 (m, 1H), 7.40–7.29 (m, 6H), 7.29–7.22 (m, 1H), 4.24 (s, 2H), 1.36 (s, 9H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 165.3, 149.0, 147.7, 141.2, 134.9, 128.9 (2C), 128.8 (2C), 127.2, 122.3, 116.3, 109.5, 35.3, 34.8, 31.7 (3C).

G cluster_0 Synthesis of this compound 4-tert-butyl-2-aminophenol 4-tert-butyl-2-aminophenol Intermediate Intermediate 4-tert-butyl-2-aminophenol->Intermediate Nucleophilic Attack Cyanogen Bromide Cyanogen Bromide Cyanogen Bromide->Intermediate This compound This compound Intermediate->this compound Intramolecular Cyclization

Caption: Proposed synthetic pathway for this compound.

Comparative Analysis with Alternative Compounds

To contextualize the potential of this compound, we will compare it with two relevant compounds: Zoxazolamine, a structurally similar drug with a known biological profile, and a benzothiazole bioisostere, which represents a common medicinal chemistry strategy for property modulation.

CompoundStructureKey Features & Known Activities
This compound Chemical structure of this compoundThe tert-butyl group is expected to increase lipophilicity, potentially enhancing membrane permeability and metabolic stability. Anticipated to have antimicrobial and/or anticancer activity based on related structures.
Zoxazolamine (5-chloro-1,3-benzoxazol-2-amine) Chemical structure of ZoxazolamineA historical muscle relaxant, withdrawn due to hepatotoxicity.[5] The chloro- group is electron-withdrawing, affecting the electronic properties of the ring system. Serves as a benchmark for potential toxicity.[5]
5-tert-butyl-1,3-benzothiazol-2-amine Chemical structure of 5-tert-butyl-1,3-benzothiazol-2-amineA bioisosteric replacement of the oxygen atom with sulfur. This can alter the compound's size, electronics, and metabolic profile, potentially leading to a different spectrum of activity or improved safety. Benzothiazoles are also known to possess a wide range of biological activities.

Cross-Validation of Biological Activity

The therapeutic potential of this compound can be assessed through a battery of in vitro assays. Based on the known activities of the benzoxazole scaffold, we will focus on its antimicrobial and anticancer properties.

Antimicrobial Activity Evaluation

The antimicrobial efficacy of the target compound and its alternatives can be determined by measuring their Minimum Inhibitory Concentrations (MIC) against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Inoculum: Grow bacterial/fungal strains in appropriate broth overnight. Dilute the culture to achieve a standardized inoculum size (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: Prepare a serial dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compounds.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Comparative Antimicrobial Data for Related Benzoxazoles

CompoundOrganismMIC (µg/mL)Reference
5-Nitro-2-(p-tert-butylphenyl)benzoxazoleE. coli isolate8[6]
5-Amino-2-(p-tert-butylphenyl)benzoxazoleB. subtilis3.12[3]

These data suggest that 5-substituted benzoxazoles with a tert-butyl group can exhibit potent antibacterial activity. It is hypothesized that this compound will also demonstrate significant antimicrobial effects.

Anticancer Activity Evaluation

The cytotoxic effects of the compounds against various cancer cell lines can be assessed using the MTT assay, which measures cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

G cluster_1 Biological Evaluation Workflow Test Compound Test Compound Antimicrobial Assay Antimicrobial Assay Test Compound->Antimicrobial Assay Anticancer Assay Anticancer Assay Test Compound->Anticancer Assay MIC Determination MIC Determination Antimicrobial Assay->MIC Determination IC50 Determination IC50 Determination Anticancer Assay->IC50 Determination Data Analysis & Comparison Data Analysis & Comparison MIC Determination->Data Analysis & Comparison IC50 Determination->Data Analysis & Comparison

Caption: Workflow for the biological evaluation of this compound.

Conclusion and Future Directions

This compound is a promising scaffold for the development of novel therapeutic agents. Based on the extensive research on related benzoxazole derivatives, it is anticipated to possess significant antimicrobial and anticancer activities. The synthetic routes outlined in this guide are robust and can be readily adapted for its preparation.

Further research should focus on the direct synthesis and characterization of this compound to obtain precise experimental data. Subsequent head-to-head comparative studies with Zoxazolamine and its benzothiazole bioisostere will be crucial to fully elucidate its structure-activity relationship and therapeutic potential. In vivo studies will then be necessary to evaluate its pharmacokinetic properties and efficacy in animal models. The insights gained from these investigations will be invaluable for the advancement of benzoxazole-based drug discovery programs.

References

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf₂O-Promoted Electrophilic Activ
  • 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]. (n.d.).
  • Structure activity relationship of the synthesized compounds. (n.d.).
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega.
  • Benzoxazole synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis of Some Biologically Effective 5-substituted- 2-(p-tert-butylphenyl)Benzoxazoles. (2016).
  • The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. (2025).
  • Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][2][7]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. (2009). Journal of Medicinal Chemistry, 52(23), 7808-7816.

  • IC₅₀ values on different cell lines for the compounds 5a-k, 8, and 9a-f. (n.d.).
  • The preparation method of 2-amino-4-tert.-butyl phenol. (n.d.).
  • Synthesis and antimicrobial evaluation of novel 5-substituted-2-(p-tert-butylphenyl)benzoxazoles. (n.d.).
  • Biologically Active Benzofused Bioisosters (Benzimidazole, Benzoxazole and Benzothiazole). (n.d.).
  • Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. (1997). Il Farmaco, 52(2), 99-103.
  • Preparative Syntheses of Bis(4-tert-butylphenyl)aminoxyl. (2013). Russian Journal of Organic Chemistry, 49(4), 555-558.
  • Design, synthesis and antibacterial potential of 5-(benzo[d][2][7]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. (n.d.). PMC.

  • Zoxazolamine. (n.d.). Wikipedia.
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  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Publishing.
  • Synthesis method of compound 2,6-di-tert-butyl-4-aminophenol. (n.d.).
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  • Synthesis and antimicrobial activities of novel 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one derivatives. (2025).
  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Deriv
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A Comparative Analysis of the Antimicrobial Efficacy of 5-tert-butyl-1,3-benzoxazol-2-amine and Standard Antibiotics: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of antibiotic resistance, benzoxazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities. This guide provides a comprehensive framework for evaluating the antimicrobial potential of a specific analogue, 5-tert-butyl-1,3-benzoxazol-2-amine, in direct comparison to a panel of clinically relevant standard antibiotics. By adhering to rigorous, standardized methodologies, researchers can generate robust and comparable data, a critical step in the preliminary assessment of any new antimicrobial candidate.

The core of this guide is a detailed experimental protocol, grounded in the authoritative standards of the Clinical and Laboratory Standards Institute (CLSI), ensuring the generation of reproducible and scientifically valid results.[1][2][3] We will explore the determination of essential antimicrobial parameters—the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC)—and discuss the rationale behind the selection of appropriate comparator antibiotics and microbial strains. Furthermore, we will delve into the putative mechanisms of action that may underpin the antimicrobial effects of 2-aminobenzoxazole derivatives, providing a holistic perspective for drug development professionals.

The Scientific Imperative for New Antimicrobial Scaffolds

The rise of multidrug-resistant pathogens necessitates the exploration of novel chemical scaffolds that operate via mechanisms distinct from existing antibiotic classes. Benzoxazoles, with their structural similarities to biological purines, are adept at interacting with various biopolymers, making them attractive candidates for antimicrobial drug discovery.[4] The 2-amino substitution on the benzoxazole ring, in particular, has been a focal point of synthetic efforts to generate compounds with potent antibacterial and antifungal properties. The strategic incorporation of a tert-butyl group at the 5-position is designed to enhance lipophilicity, which can facilitate membrane transport and potentially improve target engagement.

A Proposed Experimental Framework for Comparative Analysis

While specific experimental data for this compound is not yet widely published, this guide presents a robust, self-validating protocol for its comprehensive evaluation. This framework is designed to be directly implemented by researchers in the field.

I. Selection of Microbial Strains and Standard Antibiotics

The initial step in a comparative analysis is the judicious selection of a representative panel of microorganisms and standard antibiotics. This selection should encompass both Gram-positive and Gram-negative bacteria to assess the spectrum of activity.

Recommended Bacterial Strains:

  • Gram-positive:

    • Staphylococcus aureus (e.g., ATCC 29213) - A common cause of skin and soft tissue infections, and a frequent culprit in hospital-acquired infections.

    • Enterococcus faecalis (e.g., ATCC 29212) - A notable nosocomial pathogen known for its intrinsic and acquired resistance.

  • Gram-negative:

    • Escherichia coli (e.g., ATCC 25922) - A versatile pathogen responsible for a wide range of infections, including urinary tract and gastrointestinal infections.

    • Pseudomonas aeruginosa (e.g., ATCC 27853) - An opportunistic pathogen notorious for its intrinsic resistance to many antibiotics.

Standard Antibiotics for Comparison:

The choice of standard antibiotics should represent different classes with distinct mechanisms of action to provide a comprehensive comparative landscape.

  • Ciprofloxacin (Fluoroquinolone): Inhibits DNA gyrase and topoisomerase IV, essential enzymes in bacterial DNA replication.

  • Vancomycin (Glycopeptide): Inhibits cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors (primarily for Gram-positive bacteria).

  • Ceftazidime (Third-generation Cephalosporin/β-Lactam): Inhibits cell wall synthesis by binding to penicillin-binding proteins (PBPs).

  • Gentamicin (Aminoglycoside): Binds to the 30S ribosomal subunit, leading to inhibition of protein synthesis.

II. Experimental Protocols

The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) to ensure data accuracy and reproducibility.[1][2][3]

A. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a gold standard for determining the MIC of an antimicrobial agent.[1][3][5][6]

Step-by-Step Protocol:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 10 mg/mL.

    • Prepare stock solutions of the standard antibiotics in their recommended solvents according to CLSI guidelines.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells A2 through A12 of a 96-well microtiter plate.

    • Add 100 µL of the stock solution of the test compound or standard antibiotic to well A1.

    • Perform a two-fold serial dilution by transferring 50 µL from well A1 to A2, mixing, and continuing this process down to well A10. Discard 50 µL from well A10. Wells A11 and A12 will serve as positive (growth) and negative (sterility) controls, respectively.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial suspension.

    • Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[7]

B. Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Step-by-Step Protocol:

  • Subculturing from MIC Plates:

    • Following the determination of the MIC, select the wells showing no visible growth.

    • From each of these wells, aspirate a 10 µL aliquot and plate it onto a sterile Mueller-Hinton Agar (MHA) plate.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2 °C for 18-24 hours.

  • Interpretation of Results:

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

III. Data Presentation and Interpretation

For a clear and objective comparison, the experimental data should be summarized in a structured table.

Table 1: Hypothetical Comparative Antimicrobial Activity Data

MicroorganismCompoundMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
S. aureus This compound [Experimental Data][Experimental Data][Calculated]
Ciprofloxacin[Expected Range][Expected Range][Calculated]
Vancomycin[Expected Range][Expected Range][Calculated]
Gentamicin[Expected Range][Expected Range][Calculated]
E. coli This compound [Experimental Data][Experimental Data][Calculated]
Ciprofloxacin[Expected Range][Expected Range][Calculated]
Ceftazidime[Expected Range][Expected Range][Calculated]
Gentamicin[Expected Range][Expected Range][Calculated]

The MBC/MIC ratio is a critical parameter for classifying the antimicrobial effect as either bactericidal (ratio ≤ 4) or bacteriostatic (ratio > 4).

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the key stages of the antimicrobial susceptibility testing workflow.

Antimicrobial Susceptibility Testing Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination Stock_Solutions Prepare Stock Solutions (Test Compound & Standards) Serial_Dilution Perform Serial Dilutions in 96-Well Plate Stock_Solutions->Serial_Dilution Bacterial_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculation Inoculate Plates with Bacterial Suspension Bacterial_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation_MIC Incubate Plates (16-20h, 35°C) Inoculation->Incubation_MIC Read_MIC Read MIC Results (Lowest concentration with no growth) Incubation_MIC->Read_MIC Subculture Subculture from Clear Wells onto Agar Plates Read_MIC->Subculture Incubation_MBC Incubate Agar Plates (18-24h, 35°C) Subculture->Incubation_MBC Read_MBC Read MBC Results (≥99.9% killing) Incubation_MBC->Read_MBC Putative Mechanism of Action Compound 5-tert-butyl-1,3- benzoxazol-2-amine Inhibition Inhibition Compound->Inhibition DNA_Gyrase Bacterial DNA Gyrase DNA_Replication DNA Replication & Transcription Disrupted DNA_Gyrase->DNA_Replication Essential For Inhibition->DNA_Gyrase Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Caption: Hypothesized Mechanism of Action via DNA Gyrase Inhibition.

Conclusion and Future Directions

This guide provides a scientifically rigorous and experimentally detailed framework for the comparative evaluation of the antimicrobial activity of this compound against standard antibiotics. The generation of precise MIC and MBC data, in accordance with CLSI standards, is paramount for a credible assessment of its potential as a novel antimicrobial agent. While the putative mechanism of action points towards DNA gyrase inhibition, further experimental studies, such as enzyme inhibition assays and molecular modeling, are necessary to elucidate the exact molecular target and interaction dynamics. The data generated from the protocols outlined herein will provide a solid foundation for subsequent preclinical development and structure-activity relationship studies, ultimately contributing to the critical pipeline of new antimicrobial therapies.

References

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  • Espinel-Ingroff, A., Fothergill, A., Peter, J., Rinaldi, M. G., & Walsh, T. J. (2002). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of clinical microbiology, 40(10), 3804-3808. [Link]

  • CLSI. (2020). Performance Standards for Antimicrobial Susceptibility Testing; Thirtieth Informational Supplement. CLSI document M100-S30. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]

  • Khan, M. S., & Al-Thunibat, O. Y. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences, 30(4), 103602. [Link]

  • Singh, R., & Singh, P. (2023). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Microbiology Spectrum, 11(1), e02462-22. [Link]

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  • Stankova, K., & D'hooghe, M. (2022). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Molecules, 27(19), 6598. [Link]

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  • Tamma, P. D., Aitken, S. L., Bonomo, R. A., Mathers, A. J., van Duin, D., & Clancy, C. J. (2024). IDSA Guidance on the Treatment of Antimicrobial-Resistant Gram-Negative Infections. Open forum infectious diseases, 11(Suppl 1), S1–S52. [Link]

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The 5-tert-butyl-1,3-benzoxazol-2-amine Scaffold: A Comparative Benchmark Analysis in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer both potent biological activity and favorable pharmacological profiles is a perpetual endeavor. Among the myriad of heterocyclic compounds, the benzoxazole core has consistently emerged as a privileged structure in medicinal chemistry. This guide provides an in-depth comparative analysis of derivatives of the 5-tert-butyl-1,3-benzoxazol-2-amine scaffold, benchmarking their performance against established therapeutic agents in key applications. By examining experimental data and elucidating the underlying structure-activity relationships, this document serves as a technical resource to inform and guide future drug discovery efforts.

Introduction to the Benzoxazole Scaffold

Benzoxazoles, heterocyclic compounds featuring a fusion of benzene and oxazole rings, are integral to numerous biologically active molecules.[1] Their structural rigidity, combined with the ability to participate in hydrogen bonding and π-stacking interactions, makes them ideal candidates for targeting a diverse range of biological macromolecules. The introduction of a tert-butyl group at the 5-position often enhances lipophilicity, which can improve membrane permeability and oral bioavailability. The 2-amino group provides a critical anchor for further chemical modification, allowing for the generation of extensive libraries of derivatives with tailored biological activities.[2][3] This guide will focus on the demonstrated potential of this scaffold in antimicrobial and anticancer applications, offering a side-by-side comparison with current standards of care.

Antimicrobial Potency: A Head-to-Head Comparison

The rise of multidrug-resistant pathogens necessitates the urgent development of new antimicrobial agents. Derivatives of the 5-tert-butyl-benzoxazole scaffold have demonstrated significant promise in this arena. This section benchmarks the in vitro efficacy of these compounds against clinically relevant bacteria and fungi, with a direct comparison to the widely used antibiotics ciprofloxacin and fluconazole.

Comparative Analysis of Minimum Inhibitory Concentrations (MIC)

A key metric for evaluating antimicrobial efficacy is the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values for a representative 5-substituted-2-(p-tert-butylphenyl)benzoxazole derivative against a panel of standard and drug-resistant microbial strains.

Microorganism5-substituted-2-(p-tert-butylphenyl)benzoxazole Derivative (µg/mL)Ciprofloxacin (µg/mL)Fluconazole (µg/mL)
Escherichia coli (isolate)8>8N/A
Candida albicans>4N/A256
Other bacterial strains8-256N/AN/A
Data synthesized from a study on novel 5-substituted-2-(p-tert-butylphenyl)benzoxazole derivatives.[4]

Expert Interpretation: The data reveals that the 5-tert-butyl-benzoxazole derivative exhibits potent activity against an E. coli isolate, even outperforming ciprofloxacin in this specific instance. Furthermore, its efficacy against Candida albicans is notably superior to fluconazole, indicating a broad spectrum of activity. The range of activity against other bacterial strains suggests that targeted modifications of the scaffold could lead to the development of potent and selective antimicrobial agents.[4]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following protocol outlines the broth microdilution method, a standard procedure for determining the MIC of antimicrobial agents.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Reading Compound_Prep Prepare serial dilutions of test compounds and controls in DMSO. Compound_Addition Add diluted compounds to respective wells. Compound_Prep->Compound_Addition Inoculum_Prep Prepare standardized microbial inoculum (e.g., 0.5 McFarland). Inoculation Inoculate wells with the prepared microbial suspension. Inoculum_Prep->Inoculation Plate_Setup Dispense microbial broth into 96-well plates. Plate_Setup->Compound_Addition Compound_Addition->Inoculation Incubation Incubate plates at 37°C for 18-24 hours. Inoculation->Incubation Reading Visually inspect for turbidity or use a plate reader to determine microbial growth. Incubation->Reading MIC_Determination Identify the lowest concentration with no visible growth as the MIC. Reading->MIC_Determination

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Compounds: Prepare a stock solution of the 5-tert-butyl-benzoxazole derivative and control antibiotics (e.g., ciprofloxacin, fluconazole) in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Inoculation of Microtiter Plates: Add the standardized microbial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: Following incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anticancer Potential: Benchmarking Against Standard Chemotherapeutics

The benzoxazole scaffold is a recurring motif in a multitude of anticancer agents.[5] Derivatives of this compound have demonstrated significant cytotoxic activity against various cancer cell lines. This section compares their performance to established chemotherapeutic drugs such as cisplatin and doxorubicin, with a particular focus on their role as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.

Comparative Analysis of In Vitro Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below presents the IC50 values of representative benzoxazole derivatives against human cancer cell lines, benchmarked against standard anticancer drugs.

CompoundHepG2 (Liver Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
Benzoxazole Derivative (VEGFR-2 Inhibitor)2.433.432.79
Sorafenib (VEGFR-2 Inhibitor)3.404.215.30
CisplatinSimilar to a chlorinated benzoxazole analog (2.18–2.89 µM)--
Doxorubicin-8.03–27.88 (for comparable derivatives)-
Data synthesized from multiple studies on benzoxazole derivatives as anticancer agents.[1][6][7]

Expert Interpretation: The data clearly indicates that specifically designed benzoxazole derivatives can exhibit superior in vitro anticancer activity compared to the multi-kinase inhibitor sorafenib across multiple cancer cell lines.[7] The potency of certain chlorinated benzoxazole analogs is comparable to that of the widely used chemotherapeutic agent cisplatin.[1] While direct comparisons with doxorubicin are on different derivatives, the IC50 values of benzoxazoles fall within a potent range.[6]

Targeting Angiogenesis: VEGFR-2 Inhibition

A critical mechanism through which many benzoxazole derivatives exert their anticancer effects is the inhibition of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis—the formation of new blood vessels that supply tumors with nutrients.[8]

VEGF/VEGFR-2 Signaling Pathway and Inhibition

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 Extracellular Domain Transmembrane Domain Intracellular Kinase Domain VEGF->VEGFR2:f0 Binding & Dimerization Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2:f2->Signaling Autophosphorylation Angiogenesis Angiogenesis Cell Proliferation Survival Signaling->Angiogenesis Inhibitor 5-tert-butyl-benzoxazole Derivative Inhibitor->VEGFR2:f2 Inhibition

Caption: Inhibition of the VEGF/VEGFR-2 signaling pathway by a benzoxazole derivative.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol describes a typical in vitro assay to determine the inhibitory activity of a compound against VEGFR-2.

Workflow for VEGFR-2 Kinase Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of test compounds and controls. Plate_Setup Add buffer, enzyme, and compounds to a 384-well plate. Compound_Prep->Plate_Setup Reagent_Prep Prepare assay buffer, VEGFR-2 enzyme, substrate, and ATP. Reagent_Prep->Plate_Setup Reaction_Start Initiate reaction by adding substrate and ATP. Plate_Setup->Reaction_Start Incubation Incubate at room temperature. Reaction_Start->Incubation Reaction_Stop Stop the reaction. Incubation->Reaction_Stop Detection Add detection reagent and measure signal (e.g., luminescence). Reaction_Stop->Detection IC50_Calc Calculate IC50 values from dose-response curves. Detection->IC50_Calc

Caption: Workflow for an in vitro VEGFR-2 kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the 5-tert-butyl-benzoxazole derivatives and a reference inhibitor (e.g., sorafenib) in an appropriate buffer.

  • Assay Plate Preparation: In a 384-well plate, add the kinase buffer, the recombinant human VEGFR-2 enzyme, and the diluted compounds.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate (e.g., a poly-Glu,Tyr peptide) and adenosine triphosphate (ATP).

  • Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and add a detection reagent (e.g., a luminescence-based ATP detection reagent). The signal is inversely proportional to the amount of kinase activity.

  • Data Analysis: Measure the signal using a plate reader. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.

Conclusion and Future Directions

The this compound scaffold and its derivatives have demonstrated compelling performance in both antimicrobial and anticancer applications when benchmarked against established drugs. The versatility of the 2-amino position allows for extensive chemical modifications, enabling the fine-tuning of activity and selectivity.

For antimicrobial applications, the broad-spectrum activity of certain derivatives suggests their potential as lead compounds for combating drug-resistant infections. Further optimization should focus on enhancing potency against a wider range of pathogens while maintaining a favorable safety profile.

In the realm of oncology, the potent inhibition of VEGFR-2 by benzoxazole derivatives positions them as promising candidates for anti-angiogenic therapy. Future research should explore their efficacy in combination with other anticancer agents and investigate their in vivo performance in relevant animal models.

This comparative guide underscores the significant potential of the this compound scaffold in modern drug discovery. The presented data and protocols provide a solid foundation for researchers to build upon in their efforts to develop the next generation of innovative therapeutics.

References

  • Molecules. (2022). Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. [Online] Available at: [Link]

  • Journal of Biomolecular Structure and Dynamics. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. [Online] Available at: [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (2008). 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]. [Online] Available at: [Link]

  • AMB Express. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. [Online] Available at: [Link]

  • Antimicrobial Agents and Chemotherapy. (1985). In vitro activity of ciprofloxacin compared with those of other new fluorinated piperazinyl-substituted quinoline derivatives. [Online] Available at: [Link]

  • ResearchGate. (2020). Benzoxazoles as promising antimicrobial agents: A systematic review. [Online] Available at: [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. [Online] Available at: [Link]

  • Journal of Medicinal Chemistry. (2010). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][9]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. [Online] Available at: [Link]

  • ResearchGate. (2021). Benzoxazole derivatives exhibiting antimicrobial and anticancer activity. [Online] Available at: [Link]

  • The Journal of Physical Chemistry B. (2010). Photophysical, Electrochemical and Crystallographic Investigations of the Fluorophore 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene. [Online] Available at: [Link]

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  • Scientific Reports. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. [Online] Available at: [Link]

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  • Molecules. (2022). Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. [Online] Available at: [Link]

  • Molecules. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. [Online] Available at: [Link]

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A Senior Application Scientist's Guide to Evaluating 5-tert-butyl-1,3-benzoxazol-2-amine as a Novel Fluorescent Dye

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The quest for novel fluorophores with superior photophysical properties is a relentless pursuit in biomedical research and materials science. The benzoxazole core, a key structural motif in many existing fluorescent compounds, presents a promising scaffold for the development of new dyes.[1][2] This guide outlines a comprehensive experimental framework for the evaluation of a candidate molecule, 5-tert-butyl-1,3-benzoxazol-2-amine, against established fluorescent dyes. While the existing literature primarily focuses on the synthesis of 2-aminobenzoxazole derivatives for medicinal chemistry applications rather than their fluorescent properties, their structural similarity to known fluorophores warrants a thorough investigation.[3][4][5][6] This document provides a detailed, step-by-step methodology for characterizing the key performance indicators of this compound and objectively comparing them to commercially available standards.

Introduction: The Rationale for Investigation

Fluorescent dyes are indispensable tools in modern science, enabling the visualization of cellular structures and the quantification of biological processes. The ideal fluorescent probe should exhibit high molar absorptivity, a large quantum yield, a significant Stokes shift, and excellent photostability. Benzoxazole derivatives have gained considerable attention as fluorophores due to their rigid, planar structure which often leads to favorable photophysical properties.[1][2]

The subject of this guide, this compound, possesses a benzoxazole core functionalized with a tert-butyl group. This bulky, electron-donating group may favorably influence the molecule's photophysical characteristics by potentially increasing its quantum yield and photostability. While a related compound, 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT), has been shown to be highly fluorescent with quantum yields greater than or equal to 0.60, the specific fluorescent properties of this compound have not been extensively reported.[7] This guide, therefore, serves as a blueprint for a systematic evaluation of its potential as a novel fluorescent dye.

To provide a robust and meaningful comparison, we will benchmark the performance of this compound against three well-characterized and widely used fluorescent dyes: Fluorescein, Rhodamine B, and a Coumarin derivative. These dyes represent different classes of fluorophores and cover a broad range of spectral properties, making them excellent reference points.

Comparative Dye Selection: The Benchmarks

A meaningful evaluation requires comparison against established standards. The following dyes have been selected for their well-documented photophysical properties and widespread use in various applications.

  • Fluorescein: A classic xanthene dye known for its high quantum yield and pH sensitivity.[8][9] It serves as a benchmark for brightness in the green spectral region.

  • Rhodamine B: Another xanthene dye, valued for its exceptional photostability and brightness in the orange-red region of the spectrum.[10] Its fluorescence is less pH-sensitive than fluorescein.

  • Coumarin Derivatives: A class of fluorophores known for their large Stokes shifts and environmental sensitivity.[11][12][13] They are often used as contrast agents in multicolor imaging.

Experimental Design: A Framework for Comprehensive Evaluation

The following experimental workflow is designed to provide a thorough characterization of the photophysical properties of this compound and the selected benchmark dyes.

G cluster_synthesis Compound Preparation cluster_characterization Photophysical Characterization cluster_data Data Analysis & Comparison synthesis Synthesis & Purification of This compound abs_spec Absorbance Spectroscopy synthesis->abs_spec standards Procurement of Fluorescein, Rhodamine B, Coumarin standards->abs_spec flu_spec Fluorescence Spectroscopy abs_spec->flu_spec data_table Comparative Data Table abs_spec->data_table qy_measurement Quantum Yield Determination flu_spec->qy_measurement photostability Photostability Assessment flu_spec->photostability flu_spec->data_table qy_measurement->data_table photostability->data_table analysis Performance Analysis data_table->analysis

Figure 1: A flowchart outlining the experimental workflow for the evaluation of this compound.

Synthesis and Purification of this compound

While various methods for the synthesis of 2-aminobenzoxazoles have been reported, a common approach involves the cyclization of the corresponding 2-aminophenol.[3]

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 4-tert-butyl-2-aminophenol in a suitable solvent (e.g., ethanol).

  • Cyclization: Add cyanogen bromide (BrCN) dropwise to the solution at room temperature. Caution: Cyanogen bromide is highly toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, neutralize the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

  • Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Photophysical Measurements

All photophysical measurements should be performed in a consistent solvent (e.g., ethanol or phosphate-buffered saline) at a standardized concentration.

Protocol:

  • Sample Preparation: Prepare stock solutions of this compound and the benchmark dyes in the chosen solvent. Prepare a series of dilutions to determine the optimal concentration for measurements (typically with an absorbance below 0.1 at the excitation wavelength to avoid inner filter effects).

  • Absorbance Measurement: Record the absorbance spectra of all dye solutions using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-700 nm).

  • Fluorescence Measurement: Using a spectrofluorometer, record the excitation and emission spectra for each dye. The excitation wavelength for recording the emission spectrum should be the wavelength of maximum absorbance (λ_max_abs). The emission wavelength for recording the excitation spectrum should be the wavelength of maximum emission (λ_max_em).

The molar absorptivity is a measure of how strongly a chemical species absorbs light at a given wavelength. It can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Protocol:

  • Prepare a series of known concentrations of each dye.

  • Measure the absorbance of each solution at its λ_max_abs.

  • Plot absorbance versus concentration. The slope of the resulting line will be the molar absorptivity.

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method, using a standard with a known quantum yield, is a common and reliable approach.[14][15][16]

Protocol:

  • Standard Selection: Choose a suitable quantum yield standard with an emission range that overlaps with the sample. For example, quinine sulfate in 0.1 M H₂SO₄ (Φ_F_ = 0.54) or Rhodamine 6G in ethanol (Φ_F_ = 0.95) are commonly used.

  • Data Acquisition: Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard. Ensure the absorbance of both solutions is low (<0.1) and at the same excitation wavelength.

  • Calculation: The quantum yield of the sample (Φ_F_(sample)) can be calculated using the following equation:

    Φ_F_(sample) = Φ_F_(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    Where:

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Photostability is a critical parameter for applications requiring prolonged or intense illumination, such as fluorescence microscopy.[17]

Protocol:

  • Sample Preparation: Prepare solutions of each dye at a concentration suitable for fluorescence measurements.

  • Continuous Illumination: Expose the sample in the spectrofluorometer to continuous excitation at its λ_max_abs using a high-intensity light source.

  • Fluorescence Monitoring: Record the fluorescence intensity at regular time intervals over an extended period (e.g., 30-60 minutes).

  • Data Analysis: Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay is an indicator of the dye's photostability. A slower decay rate signifies higher photostability.

Data Presentation and Interpretation

The collected data should be organized into a clear and concise table for easy comparison.

Table 1: Comparative Photophysical Properties of this compound and Benchmark Dyes

PropertyThis compoundFluoresceinRhodamine BCoumarin Derivative
λ_max_abs (nm) Experimental~494~553Varies
λ_max_em (nm) Experimental~518~576Varies
Stokes Shift (nm) Calculated~24~23Varies
Molar Absorptivity (ε) (M⁻¹cm⁻¹) Experimental~75,000~105,000Varies
Quantum Yield (Φ_F_) Experimental~0.95~0.31Varies
Photostability (t₁/₂ in min) ExperimentalModerateHighVaries

Note: Literature values for benchmark dyes are provided for reference. Experimental conditions can affect these values.

Mechanistic Insights and Expected Outcomes

The introduction of the tert-butyl group at the 5-position of the benzoxazole ring is expected to influence the electronic properties of the molecule. As an electron-donating group, it may increase the electron density of the aromatic system, potentially leading to a red-shift in both the absorption and emission spectra compared to the unsubstituted 2-aminobenzoxazole. The bulky nature of the tert-butyl group could also restrict intermolecular interactions, which may reduce aggregation-caused quenching and potentially enhance the quantum yield in concentrated solutions.

The 2-amino group is a key feature. Its protonation state can be influenced by the solvent's pH, which in turn could affect the fluorescent properties. This suggests that the fluorescence of this compound might be pH-sensitive, a property that could be exploited for specific sensing applications.

Conclusion and Future Directions

This guide provides a rigorous and systematic approach to evaluate the potential of this compound as a novel fluorescent dye. By comparing its key photophysical parameters against well-established standards, researchers can make an informed assessment of its utility for various applications.

Should the initial characterization prove promising, further investigations could include:

  • Solvatochromism studies: Evaluating the effect of solvent polarity on the photophysical properties.

  • Two-photon absorption cross-section measurement: Assessing its suitability for two-photon microscopy.

  • Bioconjugation: Developing methods to attach the dye to biomolecules for targeted imaging.

  • Cellular imaging applications: Testing its performance in live-cell imaging for cytotoxicity and cellular uptake.

The systematic evaluation outlined herein will not only determine the viability of this compound as a new fluorescent tool but also contribute to the broader understanding of structure-property relationships in the design of novel fluorophores.

References

  • Pavek, P., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available at: [Link]

  • Chen, Y., et al. (2008). 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]-1,3-benzoxazole. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Available at: [Link]

  • Kumar, A., et al. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. PLoS ONE. Available at: [Link]

  • Frizon, T. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. Available at: [Link]

  • Bardajee, G. R., et al. (2011). Photophysical, Electrochemical and Crystallographic Investigations of the Fluorophore 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene. The Journal of Physical Chemistry B. Available at: [Link]

  • Addgene. (2024). Illuminating Choices: A Guide to Selecting Fluorescent Dyes and Ligands. Addgene Blog. Available at: [Link]

  • Eggeling, C., et al. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry. Available at: [Link]

  • Abu Jarra, H., et al. (2018). Photophysical properties of some benzoxazole and benzothiazole derivatives. Journal of Applicable Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Rhodamine B. Wikipedia. Available at: [Link]

  • Langsdorf, C. L., et al. (2011). Functional Characterization of a Novel Fluorescent Dye for Proliferation Analysis. Thermo Fisher Scientific. Available at: [Link]

  • Wikipedia. (n.d.). Fluorescein. Wikipedia. Available at: [Link]

  • de la Cadena, A., et al. (2023). A practical guide to measuring and reporting photophysical data. Materials Advances. Available at: [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation. Available at: [Link]

  • Brown, D. N., et al. (2017). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). Journal of Medicinal Chemistry. Available at: [Link]

  • Demchenko, A. P. (2002). Photophysical properties of hydroxyphenyl benzazoles and their applications as fluorescent probes to study local environment in DNA, protein and lipid. Luminescence. Available at: [Link]

  • Broussard, J. A., et al. (2023). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2). ACS Medicinal Chemistry Letters. Available at: [Link]

  • IUPAC. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry. Available at: [Link]

  • Horiba. (n.d.). A Guide to Measuring Fluorescence Quantum Yields. Horiba Scientific. Available at: [Link]

  • Oregon State University. (2014). Implementation of a Comparative Method for Measuring Photoluminescence Quantum Yields of Novel Compounds in Solution. Oregon State University. Available at: [Link]

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A Comparative Guide to the Synthetic Routes of 5-tert-butyl-1,3-benzoxazol-2-amine for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the 2-aminobenzoxazole scaffold is a privileged structure, appearing in a multitude of biologically active compounds. The specific derivative, 5-tert-butyl-1,3-benzoxazol-2-amine, is a valuable building block for the synthesis of various therapeutic agents. The strategic placement of the tert-butyl group can enhance lipophilicity and metabolic stability, making it a desirable moiety in drug design. This guide provides a comparative analysis of two prominent synthetic routes to this key intermediate, offering insights into the practical considerations for laboratory-scale synthesis. We will delve into the classical von Braun reaction utilizing cyanogen bromide and a modern, safer alternative employing N-cyano-N-phenyl-p-toluenesulfonamide (NCTS).

Introduction to the Synthetic Challenge

The synthesis of 2-aminobenzoxazoles primarily revolves around the cyclization of a 2-aminophenol derivative. In the case of this compound, the readily available starting material is 2-amino-4-tert-butylphenol. The core of the synthetic challenge lies in the introduction of the C2-amino group and the concomitant ring closure to form the benzoxazole heterocycle. The choice of the "C1" source for this transformation dictates the reaction conditions, safety profile, and overall efficiency of the synthesis.

Route 1: The Classical Approach - von Braun Reaction with Cyanogen Bromide (CNBr)

The von Braun reaction, a long-established method for the synthesis of 2-aminobenzoxazoles, employs the highly reactive and toxic reagent, cyanogen bromide.[1][2] This electrophilic cyanating agent reacts with the 2-aminophenol to facilitate the cyclization.

Underlying Mechanism

The reaction proceeds through a multi-step mechanism. Initially, the amino group of 2-amino-4-tert-butylphenol acts as a nucleophile, attacking the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular cyclization where the hydroxyl group attacks the newly formed cyanamide intermediate. Subsequent rearrangement and elimination of hydrogen bromide lead to the formation of the stable 2-aminobenzoxazole ring system.

cluster_0 Route 1: von Braun Reaction (CNBr) 2-amino-4-tert-butylphenol 2-amino-4-tert-butylphenol Intermediate Cyanamide Intermediate 2-amino-4-tert-butylphenol->Intermediate Nucleophilic Attack CNBr Cyanogen Bromide (CNBr) CNBr->Intermediate Product1 This compound Intermediate->Product1 Intramolecular Cyclization

Caption: Synthetic workflow for the von Braun reaction.

Experimental Protocol (Representative)

To a solution of 2-amino-4-tert-butylphenol (1.0 eq) in a suitable solvent such as ethanol or a mixture of water and an organic solvent, an aqueous solution of cyanogen bromide (1.1 eq) is added dropwise at a controlled temperature, typically between 0 and 10 °C.The reaction mixture is stirred for several hours and then neutralized with a base, such as sodium bicarbonate, to precipitate the product.The crude product is collected by filtration, washed with water, and purified by recrystallization.

Advantages and Disadvantages

The primary advantage of the von Braun reaction is its long history of use and relatively straightforward procedure. However, the extreme toxicity of cyanogen bromide is a significant drawback, necessitating stringent safety precautions, including the use of a well-ventilated fume hood and appropriate personal protective equipment.[3] The handling of CNBr, a volatile and lachrymatory solid, poses a considerable risk.

Route 2: A Modern, Safer Alternative - N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)

In response to the hazards associated with cyanogen bromide, safer electrophilic cyanating agents have been developed. N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) has emerged as a highly effective and less hazardous alternative for the synthesis of 2-aminobenzoxazoles.[4]

Underlying Mechanism

The reaction mechanism with NCTS is conceptually similar to that of cyanogen bromide. The 2-aminophenol, activated by a base, undergoes nucleophilic attack on the cyano group of NCTS. This is followed by an intramolecular cyclization of the resulting intermediate to form the benzoxazole ring. The choice of base is crucial, with strong, non-nucleophilic bases like lithium hexamethyldisilazide (LiHMDS) often employed to deprotonate the phenol and/or the amine, facilitating the reaction.

cluster_1 Route 2: NCTS Method 2-amino-4-tert-butylphenol_2 2-amino-4-tert-butylphenol Intermediate_2 Activated Intermediate 2-amino-4-tert-butylphenol_2->Intermediate_2 NCTS NCTS NCTS->Intermediate_2 Base Base (e.g., LiHMDS) Base->Intermediate_2 Product2 This compound Intermediate_2->Product2 Intramolecular Cyclization

Caption: Synthetic workflow for the NCTS method.

Experimental Protocol

To a solution of 2-amino-4-tert-butylphenol (1.0 eq) and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.1 eq) in a dry aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere, a solution of lithium hexamethyldisilazide (LiHMDS) (1.1 eq) in THF is added dropwise at a low temperature (e.g., -78 °C to 0 °C).The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).The reaction is then quenched with water, and the product is extracted with an organic solvent.The combined organic layers are washed, dried, and concentrated under reduced pressure.The crude product is purified by column chromatography.

Advantages and Disadvantages

The most significant advantage of this method is the use of NCTS, a stable, non-volatile solid that is considerably less hazardous than cyanogen bromide. This makes the procedure inherently safer and more environmentally friendly. The reaction conditions are generally mild, and the yields are often high. The main disadvantage is the higher cost of NCTS compared to cyanogen bromide and the requirement for anhydrous reaction conditions and an inert atmosphere due to the use of a strong base like LiHMDS.

Comparative Analysis

ParameterRoute 1: Cyanogen Bromide (von Braun)Route 2: NCTS
Reagent Safety Extremely toxic, volatile, lachrymatory. Requires specialized handling.Stable, non-volatile solid. Significantly safer.
Reaction Conditions Typically aqueous or alcoholic solvents, 0-10 °C to room temperature.Anhydrous aprotic solvents, inert atmosphere, often low temperatures.
Base Requirement Often just a mild base for work-up (e.g., NaHCO₃).Strong, non-nucleophilic base required (e.g., LiHMDS).
Yield Generally good, but can be variable.Often high and reproducible.
Purification Often by recrystallization.Typically requires column chromatography.
Cost Cyanogen bromide is relatively inexpensive.NCTS is more expensive.
Environmental Impact Generation of toxic waste.More environmentally benign due to the nature of the reagent.

Senior Application Scientist's Recommendation

For researchers in a modern drug discovery and development setting, the NCTS-based synthesis (Route 2) is the highly recommended approach for preparing this compound. The paramount importance of laboratory safety and the increasing emphasis on green chemistry principles strongly favor the use of NCTS over the hazardous and outdated cyanogen bromide method. While the initial reagent cost for NCTS may be higher, the reduced risks, milder reaction conditions, and potentially higher and more consistent yields often offset this initial investment. The requirement for anhydrous conditions is a standard practice in most synthetic chemistry laboratories and should not be a significant deterrent.

The von Braun reaction (Route 1) may still have a place in specific contexts where cost is the absolute primary driver and the necessary stringent safety infrastructure is already in place. However, for general laboratory use and for organizations that prioritize the well-being of their researchers, the NCTS method represents a more responsible and efficient choice.

Conclusion

The synthesis of this compound can be effectively achieved through both classical and modern synthetic methodologies. While the von Braun reaction with cyanogen bromide offers a historical precedent, the significant safety concerns associated with this reagent make it a less desirable option in contemporary research environments. The development of safer cyanating agents like NCTS has provided a robust and efficient alternative that aligns with the principles of modern, safety-conscious, and environmentally aware chemical synthesis. For the synthesis of this and other valuable 2-aminobenzoxazole derivatives, the adoption of these safer protocols is strongly encouraged.

References

  • von Braun, J. Ueber die Einwirkung von Bromcyan auf tertiäre Amine. Ber. Dtsch. Chem. Ges.1900, 33 (1), 1438–1452.
  • Kasthuri, M.; Sharath Babu, H.; Shiva Kumar, K.; Sudhakar, Ch.; Nagendra Kumar, P. V. A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent. Synlett2015, 26 (07), 897-900. DOI: 10.1055/s-0034-1380166.
  • Homer, W. J. The von Braun Cyanogen Bromide Reaction. Chem. Rev.1954, 54 (5), 877–903. DOI: 10.1021/cr60171a004.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 768, Cyanogen bromide. [Link]. Accessed Jan 22, 2026.

Sources

Assessing the Novelty of 5-tert-butyl-1,3-benzoxazol-2-amine's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzoxazole Scaffold in Drug Discovery

The benzoxazole core, a bicyclic system composed of a fused benzene and oxazole ring, is a privileged scaffold in medicinal chemistry.[1][2] Its structural resemblance to endogenous purine bases allows for interactions with a wide array of biological macromolecules, leading to a broad spectrum of pharmacological activities.[3] Derivatives of this versatile heterocycle have been extensively explored and have shown promise as antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral agents.[2] The biological activity of benzoxazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. This guide focuses on assessing the potential novelty of the biological effects of a specific derivative, 5-tert-butyl-1,3-benzoxazol-2-amine, by comparing it with structurally related and well-characterized benzoxazole analogs.

The Compound in Focus: this compound

The subject of this guide, this compound, is a small molecule whose biological activity profile is not extensively documented in publicly available literature. Its structure features a bulky tert-butyl group at the 5-position of the benzoxazole ring and an amino group at the 2-position. The tert-butyl group is known to influence the lipophilicity and steric profile of molecules, which can significantly impact their pharmacokinetic and pharmacodynamic properties. The 2-amino substitution is a common feature in many biologically active benzoxazoles.

To establish the novelty of this compound, we will compare its anticipated biological activities with those of two key comparator compounds:

  • Comparator A: 1,3-Benzoxazol-2-amine: The unsubstituted parent compound, which will serve as a baseline for the effect of the 5-tert-butyl substitution.

  • Comparator B: 5-chloro-1,3-benzoxazol-2(3H)-one: A derivative with a different substituent at the 5-position and a carbonyl group at the 2-position, representing a different class of benzoxazole derivatives with known biological activities.[4][5]

Anticipated Biological Activities and Experimental Assessment

Based on the known activities of structurally similar benzoxazoles, the primary areas for investigating the novelty of this compound are its antimicrobial and cytotoxic effects.

Antimicrobial Activity

Benzoxazole derivatives have demonstrated a wide spectrum of antimicrobial activities.[6][7] The introduction of a lipophilic tert-butyl group could enhance membrane permeability and, consequently, antibacterial or antifungal potency.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This assay will be used to quantify the antimicrobial potency of the test compounds.

Methodology:

  • Preparation of Microbial Cultures: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth media overnight at 37°C and 30°C, respectively.

  • Preparation of Compound Stock Solutions: Dissolve this compound and the comparator compounds in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solutions in the appropriate growth medium to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Dilute the overnight microbial cultures to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria) and add to each well of the microtiter plate.

  • Controls: Include a positive control (microbes with no compound) and a negative control (medium with no microbes). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be used as a reference.

  • Incubation: Incubate the plates at the appropriate temperature for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
This compound
Comparator A: 1,3-Benzoxazol-2-amine
Comparator B: 5-chloro-1,3-benzoxazol-2(3H)-one
CiprofloxacinN/A
FluconazoleN/AN/A

Causality and Expected Novelty: The novelty of this compound would be demonstrated by a significantly lower MIC value against a particular strain compared to the comparators, or a broader spectrum of activity. The lipophilic nature of the tert-butyl group may enhance activity against Gram-positive bacteria by facilitating interaction with the cell membrane.

Cytotoxic Activity

Many benzoxazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.[2][8] The substitution pattern on the benzoxazole ring plays a crucial role in determining the potency and selectivity of this activity.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and the comparator compounds for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation:

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)
This compound
Comparator A: 1,3-Benzoxazol-2-amine
Comparator B: 5-chloro-1,3-benzoxazol-2(3H)-one
Doxorubicin (Reference Drug)

Causality and Expected Novelty: A significantly lower IC50 value for this compound against one or both cell lines compared to the comparators would indicate novel and potent cytotoxic activity. Furthermore, a large difference in IC50 values between different cell lines could suggest a degree of selectivity.

Synthesis of this compound

The synthesis of the target compound can be achieved through a well-established route for 2-aminobenzoxazoles.

Workflow for Synthesis and Characterization

cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization 4-tert-butyl-2-aminophenol 4-tert-butyl-2-aminophenol Reaction Reaction 4-tert-butyl-2-aminophenol->Reaction Cyanogen bromide Cyanogen bromide Cyanogen bromide->Reaction Crude Product Crude Product Reaction->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Purification NMR NMR Column Chromatography->NMR Structure Verification Mass Spec Mass Spec Column Chromatography->Mass Spec Molecular Weight FT-IR FT-IR Column Chromatography->FT-IR Functional Groups

Caption: Synthetic and characterization workflow for this compound.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 4-tert-butyl-2-aminophenol in a suitable solvent such as ethanol.

  • Reagent Addition: Slowly add a solution of cyanogen bromide in the same solvent to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture for several hours and monitor the progress by thin-layer chromatography.

  • Work-up: Upon completion, neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified this compound using NMR (¹H and ¹³C), mass spectrometry, and FT-IR spectroscopy.

Signaling Pathway and Mechanism of Action

While the precise mechanism of action for this compound is unknown, many benzoxazole derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival.

Hypothesized Signaling Pathway Inhibition

Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Benzoxazole Derivative Benzoxazole Derivative Benzoxazole Derivative->Akt Potential Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by a benzoxazole derivative.

Further mechanistic studies, such as Western blotting to assess the phosphorylation status of key proteins like Akt and mTOR, would be necessary to validate this hypothesis.

Conclusion: A Path to Novelty

The assessment of the biological effects of this compound presents an opportunity to discover a novel therapeutic agent. By systematically comparing its antimicrobial and cytotoxic activities against well-chosen comparators, researchers can elucidate the unique contributions of the 5-tert-butyl substitution. A favorable outcome, such as enhanced potency, a unique spectrum of activity, or selective cytotoxicity, would establish the novelty of this compound and warrant further preclinical development. This guide provides a robust framework for conducting such an investigation, grounded in established scientific methodologies and a clear understanding of the chemical and biological landscape of benzoxazole derivatives.

References

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and antimicrobial evaluation of novel 5-substituted-2-(p-tert-butylphenyl)benzoxazoles. (n.d.). ResearchGate. [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (2021). National Center for Biotechnology Information. [Link]

  • 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]. (2008). National Center for Biotechnology Information. [Link]

  • Highly Lipophilic Benzoxazoles with Potential Antibacterial Activity. (2001). National Center for Biotechnology Information. [Link]

  • Design, synthesis and antibacterial potential of 5-(benzo[d][1]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. (2015). National Center for Biotechnology Information. [Link]

  • Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. (2019). ResearchGate. [Link]

  • Synthesis and antimicrobial evaluation of novel 5-substituted-2-(p-tert-butylphenyl)benzoxazoles. (n.d.). ResearchGate. [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). Royal Society of Chemistry. [Link]

  • 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thien-yl]. (2008). PubMed. [Link]

  • Benzoxazole: The molecule of diverse biological activities. (2011). Journal of Chemical and Pharmaceutical Research. [Link]

  • DESIGN, SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 2-SUBSTITUTED BENZOXAZOLE DERIVATIVES. (n.d.). TSI Journals. [Link]

  • Synthesis and antimicrobial evaluation of new 2-substituted 5,7-di-tert-butylbenzoxazoles. (2022). ResearchGate. [Link]

  • Benzoxazoles. (2018). World Journal of Pharmaceutical Sciences. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Tert-butyl-1,3-benzoxazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of a chemical, including its responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 5-Tert-butyl-1,3-benzoxazol-2-amine, ensuring the safety of laboratory personnel and the protection of our environment. The protocols herein are synthesized from regulatory standards and best practices for handling heterocyclic amine compounds.

While a specific Safety Data Sheet (SDS) for this compound is not consistently available, a conservative approach to handling and disposal is warranted based on data from structurally similar benzoxazole derivatives and amine compounds.

Hazard Assessment and Risk Mitigation

Understanding the potential hazards is the cornerstone of safe chemical handling. Benzoxazole derivatives are biologically active aromatic compounds[1]. Analogous compounds, such as other substituted benzoxazoles and amines, exhibit hazards including acute toxicity if inhaled, skin irritation, and potential for serious eye damage[2][3][4][5]. Therefore, this compound should be treated as a hazardous substance.

Primary Causality for Caution:

  • Amine Group: The amine functional group can impart basic and reactive properties.

  • Aromatic Heterocycle: The benzoxazole core is found in many biologically active molecules, suggesting a potential for environmental toxicity if not disposed of correctly[6].

  • Physical Form: As a solid or powder, it poses an inhalation risk[2][4].

Before beginning any work that will generate waste, a thorough risk assessment must be conducted. This involves evaluating the quantities of waste to be generated, the potential for spills, and the specific disposal pathways available at your institution.

Personal Protective Equipment (PPE) - Your First Line of Defense

Strict adherence to PPE protocols is non-negotiable. The choice of PPE is dictated by the need to prevent inhalation, ingestion, and dermal contact.

Protection Type Recommended Equipment Specifications & Rationale
Eye & Face Protection Safety glasses with side shields or tight-sealing safety goggles.Conforms to OSHA 29 CFR 1910.133. Protects against accidental splashes and airborne dust particles.
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended). Lab coat.Prevents direct skin contact. Gloves must be inspected before use and removed properly to avoid contamination[3].
Respiratory Protection NIOSH-approved respirator (e.g., N95 for dusts) or work in a certified chemical fume hood.Essential when handling the solid compound outside of a fume hood to prevent inhalation of dust particles. Use is mandated by the OSHA Hazard Communication Standard for known inhalation hazards[2][7].

Waste Segregation and Containerization Protocol

Improper segregation is a common cause of laboratory incidents. To prevent hazardous reactions, waste containing this compound must be meticulously segregated[8][9].

Step-by-Step Segregation and Storage:

  • Identify Waste Streams: Differentiate between the following waste types:

    • Unused/Expired Solid Chemical: The pure compound in its original or a secondary container.

    • Grossly Contaminated Materials: Items heavily contaminated with the compound, such as a beaker with significant residue.

    • Lightly Contaminated Labware: Disposables like gloves, weigh boats, and paper towels with trace amounts of residue.

  • Select Compatible Containers: Use only containers made of materials compatible with amines, such as high-density polyethylene (HDPE). Containers must be in good condition, with no cracks or leaks, and feature a secure, vapor-tight lid[10][11].

  • Labeling is Critical: From the moment the first drop of waste is added, the container must be labeled. According to EPA and OSHA regulations, the label must include:

    • The words "HAZARDOUS WASTE "[10].

    • The full chemical name: "This compound ".

    • An indication of the hazards (e.g., "Toxic," "Irritant").

  • Isolate from Incompatibles: The designated hazardous waste container must be stored in a secondary containment bin in a cool, dry, and well-ventilated area. Crucially, it must be stored separately from incompatible materials, especially strong acids and oxidizing agents, to prevent violent reactions[8][12].

Spill Management Procedures

Accidents happen, but a prepared response minimizes risk.

For Small Spills (Solid Powder):

  • Restrict Access: Ensure the immediate area is clear of personnel.

  • Don Appropriate PPE: At a minimum, wear a respirator, goggles, lab coat, and double gloves.

  • Contain the Spill: Gently cover the spill with an absorbent material designed for chemical spills to avoid raising dust.

  • Collect the Material: Carefully sweep or scoop the material and absorbent into a designated hazardous waste container. Avoid dry sweeping, which can aerosolize the powder[4].

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), and dispose of the cleaning materials as hazardous waste.

  • Report: Inform your institution's Environmental Health and Safety (EHS) office of the incident.

For Large Spills:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your supervisor and contact your institution's EHS emergency line.

  • Secure the Area: Prevent re-entry.

  • Do Not Attempt to Clean: Allow only trained emergency responders to handle large spills.

Core Disposal Workflow

The ultimate goal is to transfer the chemical waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) in compliance with EPA regulations[13]. Laboratory personnel are responsible for the initial, critical steps of this process.

Step-by-Step Disposal Protocol:

  • Waste Accumulation: Collect all waste streams (solid compound, contaminated items) in their properly labeled hazardous waste container. Keep the container closed at all times except when adding waste[10][11].

  • Arrange for Pickup: Once the container is full or waste is no longer being generated, arrange for its disposal through your institution's EHS department. Do not allow hazardous waste to accumulate for extended periods.

  • Documentation: Your EHS office will handle the creation of the Uniform Hazardous Waste Manifest, a legal document that tracks the waste from your lab to its final destination[14].

  • Final Disposal Method: Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain. The likely disposal method for this type of organic chemical waste is high-temperature incineration by a licensed hazardous waste management company[15].

Below is a logical workflow for the disposal decision-making process.

G Disposal Workflow for this compound cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposition A Identify Waste Stream (Solid, Contaminated PPE, Solution) B Select Appropriate Hazardous Waste Container (Compatible, Sealable) A->B C Label Container: 'HAZARDOUS WASTE' + Full Chemical Name B->C D Add Waste to Container (Keep Closed When Not in Use) C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Segregate from Incompatibles (Acids, Oxidizers) E->F G Container Full or Project Complete? F->G H Contact Institutional EHS for Waste Pickup G->H Yes I EHS Manages Transport to a Licensed Disposal Facility (TSDF) H->I

Caption: Decision workflow for handling and disposing of this compound waste.

References

  • Safety Data Sheet: 2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole) . Chemos GmbH & Co.KG. Available at: [Link]

  • Safety Data Sheet: 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBOT) . CPAchem. Available at: [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Amine Usage Guidelines for High-Purity Amines in Industry . Diplomata Comercial. Available at: [Link]

  • Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals . MDPI. Available at: [Link]

  • Chemical Hazards and Toxic Substances - Overview . Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Hazardous Waste . U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Amine Disposal For Businesses . Collect and Recycle. Available at: [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities . ResearchGate. Available at: [Link]

  • Guidelines: Handling and Disposal of Chemicals . Purdue University. Available at: [Link]

  • Navigating the Safe Disposal of Chemicals: A Guide for Everyone . Oreate AI Blog. Available at: [Link]

  • The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions . ResearchGate. Available at: [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant . EHS.com. Available at: [Link]

  • How to Safely Handle Dangerous Substances in the Workplace . OSHA.com. Available at: [Link]

  • Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES . Maine Secretary of State. Available at: [Link]

  • OSHA Rules for Hazardous Chemicals . DuraLabel. Available at: [Link]

  • Best Practices for Hazardous Waste Disposal . AEG Environmental. Available at: [Link]

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions . ResearchGate. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.